8-Nitroimidazo[1,2-a]pyridine-2-carbaldehyde
Description
Properties
IUPAC Name |
8-nitroimidazo[1,2-a]pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-5-6-4-10-3-1-2-7(11(13)14)8(10)9-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMSUAHVVCUXPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716881 | |
| Record name | 8-Nitroimidazo[1,2-a]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885276-72-2 | |
| Record name | 8-Nitroimidazo[1,2-a]pyridine-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885276-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Nitroimidazo[1,2-a]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 8-Nitroimidazo[1,2-a]pyridine-2-carbaldehyde
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] This guide provides a detailed technical overview of the synthesis of a key derivative, 8-Nitroimidazo[1,2-a]pyridine-2-carbaldehyde. This compound serves as a critical intermediate in the development of advanced therapeutics, most notably in the synthetic pathway towards antitubercular agents like Delamanid.[3][4][5] This document is intended for researchers, medicinal chemists, and drug development professionals, offering a narrative that combines established synthetic protocols with the underlying chemical principles and practical considerations that govern experimental choices.
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Core
The fusion of an imidazole ring with a pyridine ring creates the imidazo[1,2-a]pyridine system, an aromatic heterocyclic structure that has proven to be exceptionally versatile.[6] Its derivatives exhibit a vast range of biological activities, including anti-tubercular, anti-cancer, antiviral, and anti-inflammatory properties.[2][7][8] The significance of this scaffold is underscored by its presence in numerous commercial drugs.[1]
The introduction of a nitro group at the 8-position and a carbaldehyde (aldehyde) group at the 2-position endows the core structure with specific functionalities crucial for further molecular elaboration. The nitro group is a potent electron-withdrawing group and a key pharmacophore in drugs like Delamanid, which functions by inhibiting mycolic acid synthesis in mycobacteria.[5][9] The aldehyde at the C2 position is a versatile chemical handle, enabling a plethora of subsequent transformations such as reductive aminations, condensations, and oxidations to build molecular complexity.
This guide will focus on the most logical and field-proven synthetic pathway to this compound, proceeding through the construction of the heterocyclic core followed by a regioselective formylation.
Overview of Synthetic Strategies
The construction of the imidazo[1,2-a]pyridine nucleus is well-documented, with several established methods available.[10][11]
-
Classical Condensation: The most prevalent and direct route involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[6][12][13] This method is robust and tolerates a wide range of functional groups.
-
Multicomponent Reactions (MCRs): Reactions like the Groebke–Blackburn–Bienaymé (GBB) three-component reaction offer a convergent and efficient approach, combining a 2-aminopyridine, an aldehyde, and an isocyanide in a single pot.[14][15][16]
-
Transition-Metal-Catalyzed Cyclizations: Modern methods utilize catalysts, often copper or palladium-based, to facilitate oxidative C-N bond formation and cyclization under various conditions.[17]
For the synthesis of the target molecule, a two-step approach is often the most practical and high-yielding. This involves first synthesizing the 8-nitroimidazo[1,2-a]pyridine core, followed by the introduction of the C2-aldehyde via electrophilic aromatic substitution.
Core Synthesis Pathway: A Mechanistic and Practical Dissection
The synthesis of this compound is logically divided into two primary stages: the formation of the bicyclic core and the subsequent formylation.
Caption: Overall synthetic route to the target compound.
Step 1: Synthesis of the 8-Nitroimidazo[1,2-a]pyridine Core
The foundational step is a classic cyclocondensation reaction. The choice of starting materials is critical.
-
Pyridine Source: 2-Amino-3-nitropyridine is the logical precursor. The amino group provides the necessary nucleophilicity for the initial reaction, and the nitro group is already in the desired final position.
-
C2-Synthon: A two-carbon electrophile is required. Chloroacetaldehyde (or its more stable aqueous solution or diethyl acetal precursor) is a common and effective choice.
Mechanism and Rationale: The reaction proceeds via an initial SN2 reaction where the exocyclic amino group of 2-amino-3-nitropyridine attacks the electrophilic carbon of chloroacetaldehyde, displacing the chloride. This forms an N-alkylated intermediate. The crucial subsequent step involves the endocyclic nitrogen of the pyridine ring acting as an intramolecular nucleophile, attacking the carbonyl carbon to form a five-membered ring. A final dehydration (water elimination) step, typically acid-catalyzed or thermally driven, results in the formation of the stable, aromatic imidazo[1,2-a]pyridine ring system.
Step 2: Formylation via the Vilsmeier-Haack Reaction
With the 8-nitroimidazo[1,2-a]pyridine core established, the aldehyde group must be introduced. The Vilsmeier-Haack reaction is the premier method for formylating electron-rich heterocyclic systems.[18] It offers excellent regioselectivity and generally high yields under relatively mild conditions.[19][20]
Mechanism and Rationale:
-
Reagent Formation: The active electrophile, the Vilsmeier reagent (chloroiminium ion), is generated in situ from the reaction of a tertiary amide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃). This step is exothermic and requires careful temperature control.
-
Electrophilic Attack: The imidazo[1,2-a]pyridine ring is electron-rich, particularly at the C2 and C3 positions of the imidazole moiety. The Vilsmeier reagent, a potent electrophile, attacks the ring to form a resonance-stabilized cationic intermediate (a σ-complex).
-
Hydrolysis: The reaction is quenched by the addition of water or an aqueous base. This hydrolyzes the iminium intermediate, liberating the final aldehyde product and dimethylamine.
The choice of the Vilsmeier-Haack reaction is justified by its reliability and the electronic nature of the substrate. The imidazole portion of the fused ring system activates it towards electrophilic substitution, making it an ideal candidate for this transformation.
Experimental Protocols and Data
The following protocols are representative procedures derived from established methodologies for these reaction types.[12] Researchers should perform their own risk assessments and optimization studies.
Detailed Step-by-Step Methodology
Caption: Step-by-step experimental workflow diagram.
Part A: Synthesis of 8-Nitroimidazo[1,2-a]pyridine
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-amino-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
-
Addition: Add chloroacetaldehyde (approx. 1.1 - 1.2 eq, typically as a 40-50% aqueous solution) to the stirred solution.
-
Reaction: Heat the mixture to reflux (approximately 80-100 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the mixture is neutral to slightly basic (pH 7-8).
-
Isolation: The product may precipitate upon neutralization. If so, collect the solid by filtration. If not, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 8-nitroimidazo[1,2-a]pyridine.
Part B: Synthesis of this compound (Vilsmeier-Haack Formylation)
-
Reagent Preparation (Critical): In a three-neck flask under an inert atmosphere (nitrogen or argon), place anhydrous N,N-dimethylformamide (DMF, ~3.0 eq). Cool the flask in an ice-salt bath to 0 °C. Add phosphorus oxychloride (POCl₃, ~1.2 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at 0 °C for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve 8-nitroimidazo[1,2-a]pyridine (1.0 eq) from Part A in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 60-80 °C for 2-6 hours, monitoring by TLC.
-
Quenching (Critical): Cool the reaction mixture back to room temperature and pour it slowly and carefully onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic.
-
Neutralization: Carefully neutralize the acidic aqueous mixture by the slow addition of a base, such as 30% aqueous sodium hydroxide (NaOH) or solid sodium bicarbonate, until the pH is approximately 8-9. Keep the mixture cool in an ice bath during neutralization. A precipitate (the product) should form.
-
Isolation and Purification: Stir the mixture for an additional hour, then collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford the pure this compound.
Summary of Key Experimental Parameters
| Parameter | Step 1: Cyclocondensation | Step 2: Vilsmeier-Haack Formylation | Rationale / Causality |
| Key Reagents | 2-Amino-3-nitropyridine, Chloroacetaldehyde | 8-Nitroimidazo[1,2-a]pyridine, POCl₃, DMF | Specific precursors for the target structure. POCl₃/DMF generates the active electrophile. |
| Stoichiometry | Chloroacetaldehyde: ~1.1-1.2 eq | POCl₃: ~1.2 eq, DMF: ~3.0 eq | A slight excess of the electrophile ensures complete conversion. Excess DMF acts as both reagent and solvent. |
| Solvent | Ethanol, Isopropanol | Anhydrous DMF | Protic solvent facilitates the condensation. Anhydrous conditions are crucial for Vilsmeier reagent formation. |
| Temperature | Reflux (80-100 °C) | 0 °C (reagent formation), 60-80 °C (reaction) | Thermal energy is required to overcome the activation barrier for cyclization and dehydration. Initial cooling controls exothermic reagent formation; subsequent heating drives the electrophilic substitution. |
| Reaction Time | 4-8 hours | 2-6 hours | Must be determined empirically by reaction monitoring (e.g., TLC) to ensure completion. |
| Work-up | Neutralization (NaHCO₃), Extraction | Quenching on ice, Neutralization (NaOH) | Neutralization facilitates product isolation and removes acidic byproducts. Careful quenching hydrolyzes the intermediate and safely handles excess reactive reagents. |
| Expected Yield | 60-80% | 70-90% | These are typical yield ranges for these robust and well-established reactions. |
Conclusion
The synthesis of this compound is a well-defined process rooted in fundamental principles of heterocyclic chemistry. The pathway, involving a classical cyclocondensation followed by a regioselective Vilsmeier-Haack formylation, represents an efficient and scalable route to this valuable intermediate. A thorough understanding of the underlying mechanisms, particularly the causality behind specific experimental conditions such as temperature control and quenching procedures, is paramount for ensuring a safe, successful, and high-yielding synthesis. This guide provides the necessary framework for researchers to confidently approach the preparation of this and related compounds, facilitating further exploration in the vital field of drug discovery.
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Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences. (2024). Retrieved January 21, 2026, from [Link]
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Synthesis of Imidazo[1,2-a] annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation. (1998). Retrieved January 21, 2026, from [Link]
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Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega. (2021). Retrieved January 21, 2026, from [Link]
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Synthesis of imidazo[1,2-a]pyridines: a decade update - RSC Publishing. (2015). Retrieved January 21, 2026, from [Link]
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A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds - RSC Publishing. (2020). Retrieved January 21, 2026, from [Link]
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A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds - PMC. (2020). Retrieved January 21, 2026, from [Link]
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Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC - NIH. (2021). Retrieved January 21, 2026, from [Link]
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Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - MDPI. (2021). Retrieved January 21, 2026, from [Link]
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8-Nitroimidazo[1,2-a]pyridine-2-carbaldehyde chemical properties
An In-Depth Technical Guide to the Chemical Properties of 8-Nitroimidazo[1,2-a]pyridine-2-carbaldehyde
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] This guide provides a comprehensive technical overview of a specific, highly functionalized derivative: This compound . By incorporating both a strongly electron-withdrawing nitro group and a versatile carbaldehyde moiety, this molecule presents itself as a pivotal intermediate for synthesizing novel chemical entities. Its potential applications are significant, particularly in the development of therapeutics for infectious diseases like tuberculosis and in oncology.[4][5] This document, intended for researchers and drug development professionals, elucidates the compound's physicochemical properties, outlines robust synthetic strategies, explores its chemical reactivity, and discusses its potential applications, grounding all claims in established chemical principles and authoritative literature.
The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold
The imidazo[1,2-a]pyridine system is an aromatic, nitrogen-bridged heterocyclic compound formed by the fusion of an imidazole and a pyridine ring.[6] This structural motif is found in numerous commercially available drugs, including the widely prescribed hypnotic agent Zolpidem and the anxiolytic Alpidem, underscoring its biocompatibility and favorable pharmacological profile.[1][4] The scaffold's broad spectrum of biological activities—spanning anti-cancer, anti-tubercular, antiviral, and anti-inflammatory properties—stems from its unique electronic and steric characteristics, which allow it to serve as a versatile pharmacophore capable of engaging with a multitude of biological targets.[1][4]
Caption: Core structure and numbering of the imidazo[1,2-a]pyridine scaffold.
Physicochemical and Spectroscopic Profile
Predicted Physicochemical Properties
The presence of polar nitro (-NO₂) and carbaldehyde (-CHO) groups suggests moderate polarity. The compound is expected to exhibit good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and moderate solubility in alcohols, while likely being poorly soluble in water and nonpolar solvents like hexanes.
| Property | Predicted Value | Rationale / Source |
| Molecular Formula | C₈H₅N₃O₃ | Based on chemical structure |
| Molecular Weight | 191.15 g/mol | Calculated from atomic masses |
| Hydrogen Bond Acceptors | 5 (3xO, 2xN) | Inferred from structure |
| Hydrogen Bond Donors | 0 | Inferred from structure |
| LogP (Predicted) | ~1.5 - 2.0 | Estimated based on similar structures |
| Storage Conditions | Inert atmosphere (Argon/Nitrogen), 2-8°C | Based on a related methylated analogue.[7] |
Anticipated Spectroscopic Data
A robust analytical workflow is critical for structural verification. The following spectroscopic signatures are anticipated for this molecule:
-
¹H NMR: The aromatic protons on the bicyclic system would appear in the downfield region (typically δ 7.5-9.5 ppm). The aldehyde proton is expected to be a highly deshielded singlet, likely appearing above δ 10.0 ppm. The electron-withdrawing effects of the nitro group at C8 and the aldehyde at C2 will cause significant downfield shifts for adjacent protons (H7 and H3, respectively).
-
¹³C NMR: Key signals would include the carbonyl carbon of the aldehyde (δ > 180 ppm), the carbon atom attached to the nitro group (C8), and the other carbons of the aromatic core.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the aldehyde C=O stretch (~1700 cm⁻¹), the asymmetric and symmetric N-O stretches of the nitro group (~1550 and 1350 cm⁻¹, respectively), and aromatic C=C/C-N stretching vibrations.
-
Mass Spectrometry (MS): The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight.
Synthesis and Mechanistic Rationale
The synthesis of imidazo[1,2-a]pyridines is well-established, most commonly proceeding via the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[1] This strategy can be readily adapted for the target molecule.
Retrosynthetic Analysis
The logical disconnection point is the N1-C2 bond, leading back to 2-amino-3-nitropyridine and a two-carbon electrophile containing the aldehyde functionality. This approach is synthetically efficient as it constructs the bicyclic core in a single, high-yielding step.
Caption: Retrosynthetic pathway for the target molecule.
Proposed Experimental Protocol
This protocol is based on established methodologies for similar cyclizations.[8] The choice of solvent and reaction conditions is critical for achieving high yields.
Objective: To synthesize this compound via cyclocondensation.
Materials:
-
2-Amino-3-nitropyridine
-
Bromoacetaldehyde diethyl acetal
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Methodology:
-
Step 1: Acetal Hydrolysis (In situ generation of bromoacetaldehyde):
-
To a solution of bromoacetaldehyde diethyl acetal (1.2 equivalents) in a minimal amount of water, add concentrated HCl (2-3 drops) and stir at room temperature for 30-45 minutes.
-
Rationale: The acetal serves as a stable, easy-to-handle precursor for the highly reactive and unstable bromoacetaldehyde. Acid-catalyzed hydrolysis generates the required electrophile in situ, minimizing its degradation.
-
-
Step 2: Cyclocondensation Reaction:
-
In a separate flask, dissolve 2-amino-3-nitropyridine (1.0 equivalent) in ethanol.
-
Add the aqueous solution of freshly prepared bromoacetaldehyde to the ethanolic solution of the aminopyridine.
-
Heat the reaction mixture to reflux (approx. 80°C) for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Rationale: Ethanol is an excellent solvent for this reaction, facilitating the solubility of both the aminopyridine and the intermediate pyridinium salt. Refluxing provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring.[8]
-
-
Step 3: Work-up and Purification:
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Re-dissolve the residue in ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield the crude product.
-
Purify the crude solid by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to obtain the pure this compound.
-
Rationale: Neutralization with bicarbonate removes any unreacted acid and quenches the reaction. The standard extraction procedure isolates the organic product, and column chromatography is essential for removing any unreacted starting material or side products.
-
Caption: Synthetic workflow for this compound.
Chemical Reactivity and Derivatization
The molecule's true value lies in its dual reactivity, offering two distinct and chemically orthogonal handles for modification. This makes it an ideal scaffold for building diverse chemical libraries for structure-activity relationship (SAR) studies.
Reactions at the C2-Carbaldehyde
The aldehyde is a versatile functional group, susceptible to a wide range of nucleophilic additions and related transformations:
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃) to yield various substituted amines.
-
Condensation: Forms stable imines (Schiff bases), oximes, and hydrazones upon reaction with primary amines, hydroxylamine, and hydrazines, respectively. Thiosemicarbazones, formed from thiosemicarbazide, are of particular interest due to their known biological activities.[9][10]
-
Oxidation: Can be easily oxidized to the corresponding 8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid using agents like potassium permanganate or silver oxide.
-
Reduction: Selective reduction with sodium borohydride (NaBH₄) will yield the corresponding primary alcohol, (8-nitroimidazo[1,2-a]pyridin-2-yl)methanol.
Reactions at the C8-Nitro Group
The nitro group is a powerful directing group and a precursor to other essential functionalities:
-
Reduction to Amine: The most significant transformation is the reduction of the nitro group to an amine (8-aminoimidazo[1,2-a]pyridine-2-carbaldehyde). This is typically achieved through catalytic hydrogenation (H₂/Pd-C) or using reducing metals like tin(II) chloride (SnCl₂) or iron in acidic media.
-
Nucleophilic Aromatic Substitution (SₙAr): While less common, the electron-withdrawing nature of the nitro group can activate the ring towards SₙAr reactions under specific conditions.
The resulting 8-amino derivative is a critical intermediate, as the amine can be readily acylated to form amides, which are prominent in many imidazo[1,2-a]pyridine-based drug candidates.[8][11]
Caption: Reactivity hub illustrating key derivatization pathways.
Potential Applications in Drug Discovery
The unique combination of the imidazo[1,2-a]pyridine core, a nitro group, and an aldehyde positions this molecule as a highly promising starting point for several therapeutic areas.
-
Anti-tuberculosis Agents: The nitroimidazo-oxazine class of drugs (e.g., Delamanid) is approved for treating multi-drug-resistant tuberculosis (MDR-TB). The nitroaromatic moiety is crucial for the mechanism of action. Given that the imidazo[1,2-a]pyridine scaffold itself possesses potent anti-tubercular activity, combining these two pharmacophores in one molecule is a highly rational design strategy for novel anti-TB agents.[5]
-
Anti-cancer Therapeutics: Numerous imidazo[1,2-a]pyridine derivatives have been investigated as anti-cancer agents, targeting various mechanisms including kinase inhibition and tubulin polymerization.[1] The aldehyde group provides a convenient attachment point for linking the scaffold to other cytotoxic fragments or targeting ligands.
-
Antiprotozoal Agents: Nitroimidazoles (e.g., metronidazole) are widely used against anaerobic bacteria and protozoa. The 8-nitroimidazo[1,2-a]pyridine core could be explored for activity against parasites responsible for neglected tropical diseases.
Conclusion
This compound is a strategically designed molecule of significant interest to medicinal chemists. While not a therapeutic agent itself, it serves as a high-potential synthetic intermediate. Its properties are defined by the stable, biologically active imidazo[1,2-a]pyridine core, which is functionalized with two chemically addressable groups: a versatile aldehyde at the C2 position and a nitro group at the C8 position that is both a potent pharmacophore and a precursor to an amine. The synthetic accessibility and the orthogonal reactivity of its functional groups make it an ideal platform for the rapid generation of focused chemical libraries aimed at discovering next-generation therapeutics, particularly in the fields of infectious disease and oncology. Further experimental validation of its properties and exploration of its derivatization potential are warranted.
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An In-depth Technical Guide to 8-Nitroimidazo[1,2-a]pyridine-2-carbaldehyde (CAS 885276-72-2)
This guide provides a comprehensive technical overview of 8-Nitroimidazo[1,2-a]pyridine-2-carbaldehyde, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While specific literature on this exact molecule is sparse, this document leverages established principles of heterocyclic chemistry and extensive data on the imidazo[1,2-a]pyridine scaffold to present a predictive and practical resource for its synthesis, characterization, and potential applications.
The imidazo[1,2-a]pyridine core is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous marketed drugs, including Zolpidem and Alpidem.[1][2][3] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antitubercular, and antileishmanial properties.[4][5][6] The introduction of a nitro group and an aldehyde functionality, as in the title compound, is anticipated to confer unique reactivity and biological potential, making it a compelling target for discovery programs.
Molecular Structure and Physicochemical Properties
This compound possesses a fused bicyclic system with key functional groups that dictate its chemical behavior. The electron-withdrawing nitro group at the 8-position significantly influences the electronic distribution of the aromatic system, while the carbaldehyde group at the 2-position serves as a versatile handle for synthetic elaboration and a potential pharmacophore.
Predicted Physicochemical Data
| Property | Predicted Value | Source/Method |
| CAS Number | 885276-72-2 | - |
| Molecular Formula | C₈H₅N₃O₃ | - |
| Molecular Weight | 191.15 g/mol | - |
| Appearance | Expected to be a yellow crystalline solid | Analogy to other nitroaromatic compounds[4] |
| Solubility | Likely soluble in polar organic solvents (DMSO, DMF, Acetone) | General solubility of similar heterocycles |
| Melting Point | > 200 °C (Decomposition may occur) | Predicted based on related nitro-substituted heterocycles |
Proposed Synthesis Pathway
This strategy is superior to a post-cyclization functionalization (e.g., Vilsmeier-Haack formylation of 8-nitroimidazo[1,2-a]pyridine) because the strong electron-withdrawing nature of the 8-nitro group would deactivate the ring system towards electrophilic substitution.[7][8]
Caption: Proposed synthetic route via cyclocondensation.
Detailed Experimental Protocol: Synthesis of this compound
Disclaimer: This is a proposed protocol and should be performed with all appropriate safety precautions by trained personnel.
-
Reagent Preparation:
-
Dissolve 2-amino-3-nitropyridine (1.0 eq) in absolute ethanol (15 mL per mmol of aminopyridine) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.[4]
-
In a separate flask, prepare a solution of bromopyruvaldehyde (1.1 eq) in absolute ethanol. Causality Note: Using a slight excess of the aldehyde component ensures complete consumption of the more valuable aminopyridine starting material. Bromopyruvaldehyde is unstable and is often generated in situ or used as a more stable derivative like its dimethyl acetal, which would require an acidic workup to deprotect.
-
-
Cyclocondensation Reaction:
-
Heat the solution of 2-amino-3-nitropyridine to reflux (approx. 78 °C).
-
Add the bromopyruvaldehyde solution dropwise to the refluxing mixture over 30 minutes. The reaction mixture is expected to darken, indicating the formation of the conjugated imidazopyridine system.
-
Maintain the reaction at reflux for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane).
-
-
Work-up and Isolation:
-
After completion, cool the reaction mixture to room temperature. A precipitate may form.
-
Reduce the solvent volume under reduced pressure.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate. This step is crucial to quench any residual HBr formed during the reaction.
-
The crude product will precipitate as a solid. Filter the solid, wash with cold water, and then with a small amount of cold ethanol.
-
-
Purification:
-
The crude solid can be purified by recrystallization from a suitable solvent such as ethanol or acetonitrile.
-
Alternatively, for higher purity, column chromatography on silica gel using a gradient of ethyl acetate in hexane is recommended.
-
Spectroscopic Characterization
Comprehensive spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on the analysis of similar structures.[9][10][11][12]
Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aldehyde Proton (CHO): ~9.8-10.2 ppm (singlet). This is highly deshielded due to the carbonyl group's anisotropy.[13]H-3: ~8.0-8.3 ppm (singlet).H-5: ~8.8-9.1 ppm (doublet). Deshielded by the adjacent nitro group and ring nitrogen.H-6: ~7.4-7.7 ppm (triplet).H-7: ~7.9-8.2 ppm (doublet). |
| ¹³C NMR | Carbonyl Carbon (CHO): ~185-190 ppm.C-2: ~145-150 ppm.C-3: ~115-120 ppm.C-5: ~128-132 ppm.C-6: ~118-122 ppm.C-7: ~125-129 ppm.C-8: ~140-145 ppm (bearing the NO₂ group).C-8a (bridgehead): ~148-152 ppm. |
| FT-IR (cm⁻¹) | C=O Stretch (Aldehyde): 1690-1710 cm⁻¹ (strong). Conjugation to the aromatic ring lowers the frequency.[11][14]N-O Asymmetric Stretch (NO₂): 1520-1560 cm⁻¹ (strong).[3][15]N-O Symmetric Stretch (NO₂): 1340-1370 cm⁻¹ (strong).[3][15]C-H Stretch (Aldehyde): Two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.[14]Aromatic C=C and C=N Stretches: 1400-1600 cm⁻¹. |
| Mass Spec (ESI+) | [M+H]⁺: Expected at m/z 192.04. |
Chemical Reactivity and Synthetic Utility
The dual functionality of this compound makes it a versatile intermediate for further chemical modifications.
Caption: Reactivity profile of the title compound.
-
Reactions at the Aldehyde Group: The aldehyde is a gateway to a multitude of derivatives.
-
Oxidation: Can be readily oxidized to the corresponding 2-carboxylic acid, a key building block for amides and esters.
-
Reduction: Selective reduction with agents like sodium borohydride will yield the 2-hydroxymethyl derivative.
-
Reductive Amination: A powerful method to introduce diverse amine functionalities at the 2-position, creating libraries of compounds for structure-activity relationship (SAR) studies.
-
Condensation Reactions: Can undergo Knoevenagel condensation or Wittig reactions to extend the carbon chain.
-
-
Reactions involving the Nitro Group:
-
Reduction: The nitro group can be reduced to an amine (8-amino derivative) using standard conditions (e.g., SnCl₂/HCl or catalytic hydrogenation).[16] This introduces a key nucleophilic site and a group known to modulate biological activity. This transformation from a strong electron-withdrawing group to a strong electron-donating group dramatically alters the electronic properties of the scaffold.
-
-
Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing effect of the 8-nitro group may activate the pyridine ring for nucleophilic aromatic substitution, particularly at the C-5 position, allowing for the introduction of various nucleophiles.[17]
Potential Applications in Drug Discovery
This molecule serves as an excellent scaffold for the development of novel therapeutic agents.
-
Anticancer Agents: The imidazo[1,2-a]pyridine core is present in compounds targeting various cancer-related pathways, including kinase and tubulin polymerization inhibition.[6] The nitroaromatic moiety is a known feature in hypoxia-activated prodrugs, which are selectively toxic to cancer cells in low-oxygen tumor microenvironments.
-
Anti-Infective Agents: Nitro-heterocycles are a cornerstone of anti-parasitic and anti-bacterial therapy (e.g., metronidazole).[12] The nitro group often acts as a prodrug element, being reductively activated by microbial nitroreductases to generate cytotoxic radical species.[5][18] Derivatives of this scaffold could be explored as novel agents against tuberculosis, leishmaniasis, and other neglected tropical diseases.[4]
-
Chemical Probes: The aldehyde functionality allows for the conjugation of this scaffold to fluorescent tags or affinity labels, enabling its use as a chemical probe to study biological targets.
Conclusion
This compound is a theoretically sound and synthetically accessible molecule with high potential for medicinal chemistry and drug discovery. Its strategic combination of a privileged heterocyclic core, a versatile aldehyde handle, and a biologically significant nitro group makes it a prime candidate for library synthesis and screening. This guide provides the foundational knowledge for researchers to confidently undertake the synthesis and exploration of this promising compound and its derivatives.
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Synthesis of imidazo[1,2-a]pyridine, pyrido[1,2-a]pyrimidine, and 3-cyanocoumarin. SpringerLink. Available at: [Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]
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Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Published December 14, 2021. Available at: [Link]
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The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Medicinal Chemistry
An In-Depth Technical Guide to the Molecular Structure of 8-Nitroimidazo[1,2-a]pyridine-2-carbaldehyde
This guide provides a detailed examination of the molecular architecture of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will dissect its structural components, explore the electronic implications of its functional groups, outline a robust synthetic pathway, and discuss the analytical techniques required for its definitive characterization. This document is intended to serve as a foundational resource for scientists investigating the therapeutic potential of novel imidazo[1,2-a]pyridine derivatives.
The imidazo[1,2-a]pyridine ring system is a fused bicyclic heterocycle that has earned the designation of a "privileged structure" in drug discovery.[1][2] This status is attributed to its ability to bind to a wide range of biological targets, leading to diverse pharmacological activities. Its rigid, planar structure provides a well-defined orientation for appended functional groups to interact with protein binding sites. Marketed drugs such as Zolpidem (anxiolytic), Olprinone (vasodilator), and Soraprazan (antiulcer) feature this core, underscoring its therapeutic versatility.[1][2][3] The continuous exploration of this scaffold has yielded compounds with potent anticancer, anti-tuberculosis, and anti-inflammatory properties.[4][5][6]
Deconstructing this compound
The target molecule, this compound, is a derivative of the parent scaffold, functionalized with two potent electron-withdrawing groups. Understanding its nomenclature is key to appreciating its structure:
-
Imidazo[1,2-a]pyridine: The fused five-membered imidazole ring and six-membered pyridine ring.
-
2-carbaldehyde: An aldehyde group (-CHO) is substituted at the C2 position of the imidazole ring.
-
8-nitro: A nitro group (-NO₂) is substituted at the C8 position of the pyridine ring.
The strategic placement of these functional groups dramatically influences the molecule's electronic landscape and, consequently, its chemical reactivity and biological potential.
Caption: Molecular structure of this compound.
Core Structural Analysis and Electronic Profile
Planarity and Geometry
The fused imidazo[1,2-a]pyridine core is an aromatic system and is inherently planar. X-ray crystallography studies of analogous structures, such as 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde, confirm that the fused ring system deviates only minimally from planarity.[7] This rigidity is a key feature for drug design, as it reduces the entropic penalty upon binding to a target. The nitro and carbaldehyde substituents will also tend to lie in or near the plane of the ring system to maximize electronic conjugation.
The Impact of Electron-Withdrawing Substituents
The defining characteristic of this molecule is its electron-deficient nature, a direct consequence of its two powerful electron-withdrawing groups (EWGs).
-
C8-Nitro Group: The nitro group exerts a strong electron-withdrawing effect on the pyridine ring through both resonance (mesomeric) and inductive effects. This significantly lowers the electron density across the entire bicyclic system, particularly the pyridine moiety. This deactivation makes the ring less susceptible to electrophilic attack but more susceptible to nucleophilic attack. Crucially, in biological systems, the nitro group can be enzymatically reduced, especially under hypoxic (low oxygen) conditions found in tumors and certain microbial environments. This reduction generates highly reactive nitroso and hydroxylamino radicals that are cytotoxic, forming the basis of action for many nitroaromatic drugs.[3]
-
C2-Carbaldehyde Group: The aldehyde group also withdraws electron density, primarily from the imidazole ring. The carbonyl carbon is highly electrophilic, making it a prime target for nucleophiles. In a biological context, this electrophilicity allows the aldehyde to act as a "warhead," capable of forming reversible or irreversible covalent bonds (Schiff bases) with nucleophilic residues like lysine or cysteine on target proteins.[4] This mechanism of covalent inhibition is a powerful strategy for achieving high potency and prolonged duration of action.
The combined effect of these two EWGs renders the this compound scaffold a highly reactive and promising candidate for targeted therapeutic strategies.
Synthetic Strategy: A Validated Approach
The synthesis of this molecule requires a multi-step approach that logically installs the required functional groups. The most efficient strategy involves forming the imidazo[1,2-a]pyridine core from a pre-functionalized aminopyridine.
Proposed Synthetic Workflow
The synthesis begins with the appropriate substituted 2-aminopyridine, which is then cyclized, followed by formylation.
Caption: Proposed workflow for the synthesis of the target molecule.
Experimental Protocol: Step-by-Step Methodology
Step 1: Cyclocondensation to form 8-Nitroimidazo[1,2-a]pyridine This reaction builds the core bicyclic structure. The selection of 2-amino-3-nitropyridine as the starting material is critical for ensuring the nitro group is positioned at the final C8 position.
-
To a solution of 2-amino-3-nitropyridine (1.0 eq) in ethanol, add chloroacetaldehyde (1.1 eq, typically as a 50% solution in water).[8]
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-12 hours).
-
Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 8-nitroimidazo[1,2-a]pyridine.
Causality: The basic exocyclic amino group of the aminopyridine first attacks the electrophilic carbon of the haloacetaldehyde. The more nucleophilic endocyclic pyridine nitrogen then displaces the halide in an intramolecular fashion to form the five-membered imidazole ring. Ethanol is an effective solvent for this condensation.[8]
Step 2: Vilsmeier-Haack Formylation at the C2 Position This reaction installs the aldehyde group with high regioselectivity onto the electron-rich C2 position of the imidazole ring.
-
In a flask cooled in an ice bath (0 °C), add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise to anhydrous N,N-dimethylformamide (DMF). Stir for 30 minutes to pre-form the Vilsmeier reagent.[7]
-
Add a solution of 8-nitroimidazo[1,2-a]pyridine (1.0 eq) in anhydrous DMF to the Vilsmeier reagent.
-
Allow the mixture to warm to room temperature and then heat to 80-90 °C. Monitor the reaction by TLC (typically 4-6 hours).
-
After completion, pour the reaction mixture carefully onto crushed ice and neutralize with a cold aqueous solution of sodium hydroxide or sodium bicarbonate until alkaline.
-
The product will typically precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize or purify by column chromatography to obtain the final product, this compound.
Causality: The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic rings. The C2 position of the imidazo[1,2-a]pyridine scaffold is the most nucleophilic and readily attacked by the electrophilic Vilsmeier reagent, ensuring high regioselectivity for the installation of the aldehyde group.
Spectroscopic Validation: A Self-Validating System
Confirmation of the molecular structure is achieved through a combination of standard spectroscopic techniques. The expected data provides a benchmark for validating a successful synthesis.
| Technique | Expected Observations for this compound |
| ¹H NMR | Aldehyde Proton: A sharp singlet at a very downfield chemical shift (δ > 9.5 ppm).Aromatic Protons: Signals in the δ 7.5-9.0 ppm range with characteristic coupling constants reflecting their positions on the electron-deficient ring system. The proton at C5 will likely be the most downfield of the ring protons due to the influence of both the nitro group and the fused ring system. |
| ¹³C NMR | Carbonyl Carbon: A signal in the highly deshielded region (δ > 180 ppm).Aromatic Carbons: Signals in the δ 110-150 ppm range. The carbon bearing the nitro group (C8) will be significantly shifted. |
| IR Spectroscopy | C=O Stretch (Aldehyde): A strong, sharp absorption band around 1690-1710 cm⁻¹.N-O Stretch (Nitro): Two characteristic strong absorption bands; an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹. |
| Mass Spec (HRMS) | Molecular Formula: C₈H₅N₃O₃Exact Mass: Calculated for [M+H]⁺: 192.0353. The observed mass should match this value within a narrow tolerance (e.g., ± 5 ppm). |
Conclusion and Future Directions
The molecular structure of this compound is purposefully designed for high chemical reactivity and biological potential. The planar, aromatic core provides a rigid scaffold, while the strategically placed nitro and carbaldehyde groups create an electron-deficient system with a dual-action potential. It can serve as a nitro-reductive prodrug and a covalent inhibitor. This combination makes it an exceptionally compelling candidate for further investigation in oncology and infectious disease research. Future work should focus on its synthesis, biological evaluation against various cancer cell lines (particularly under hypoxic conditions) and microbial strains, and elucidation of its precise mechanism of action through target identification studies.
References
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Ferreira, L. A. P., Caruso, L., Nadur, N. F., Franco, D. P., Sousa, G. L. S., Lacerda, R. B., & Kummerle, A. E. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Published on January 8, 2026. [Link]
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Keglevich, G., Rádai, V., Kiss, N. Z., & Grün, A. (2021). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Catalysts, 11(11), 1381. [Link]
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Ben Fathallah, M., Khedhiri, S., Daïch, A., & Roisnel, T. (2014). Crystal structure of 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 12), o1279. [Link]
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Patel, D. K., Dabhi, B., Shah, A., & Parmar, N. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067. [Link]
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A Technical Guide to the Biological Activity of Nitro-Substituted Imidazo[1,2-a]pyridines: Mechanisms, Applications, and Evaluation Protocols
Foreword: The Convergence of a Privileged Scaffold and a Potent Functional Group
In the landscape of medicinal chemistry, the imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds across diverse therapeutic areas.[1][2][3][4][5][6][7] Its rigid, bicyclic structure provides a versatile template for introducing various functional groups, leading to agents with anticancer, antiulcer, antiviral, and antimicrobial properties.[3][4][8] When this scaffold is functionalized with a nitro (-NO₂) group, a fascinating and potent class of molecules emerges.
The nitro group is a powerful modulator of biological activity, often associated with prodrug strategies, particularly in the realm of infectious diseases.[1][9][10][11] Its electron-withdrawing nature and potential for bioreductive activation under specific physiological conditions—such as the hypoxic environment of tumors or the unique enzymatic machinery of pathogens—unlock potent cytotoxic effects. This guide provides an in-depth exploration of the biological activities of nitro-substituted imidazo[1,2-a]pyridines, focusing on their mechanisms of action in tuberculosis, cancer, and protozoal infections, and details the critical experimental protocols required for their evaluation.
Antitubercular Activity: A Prodrug Approach to a Global Threat
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has rendered many conventional therapies obsolete, creating an urgent need for novel drugs with unique mechanisms.[12][13][14] Nitro-substituted imidazo[1,2-a]pyridines and related nitroaromatics, such as Delamanid and Pretomanid (PA-824), have risen to this challenge, representing a new frontier in tuberculosis treatment.[10][11]
Mechanism of Action: Unlocking Cytotoxicity Inside the Mycobacterium
Nitro-imidazo[1,2-a]pyridines function as prodrugs, remaining relatively inert until they are activated within the mycobacterial cell.[11] This selective activation is the cornerstone of their therapeutic window.
-
Bioreductive Activation: The process is initiated by a deazaflavin-dependent nitroreductase (Ddn) enzyme, which utilizes the mycobacterium-specific cofactor F420 in its reduced form (F420H₂).[11][12] Ddn catalyzes the reduction of the nitro group on the imidazo[1,2-a]pyridine core.
-
Generation of Reactive Nitrogen Species (RNS): This reduction generates a cascade of highly reactive nitrogen intermediates, including the potent signaling molecule nitric oxide (NO).[11]
-
Multi-Target Cytotoxicity: These RNS exert a multi-pronged attack on the bacterium. A primary mechanism is the inhibition of mycolic acid biosynthesis, which is critical for the integrity of the unique and robust mycobacterial cell wall.[11][12] Specifically, the synthesis of methoxy- and keto-mycolic acids is disrupted.[11] Concurrently, the release of NO leads to respiratory poisoning, shutting down cellular energy production.[11]
A key advantage of this mechanism is its efficacy against both actively replicating and dormant, non-replicating Mtb found in the hypoxic environments of tuberculous lesions.[12][15] This dual activity is crucial for eradicating persistent infections and potentially shortening treatment durations.
Caption: Prodrug activation of nitro-imidazo[1,2-a]pyridines in M. tuberculosis.
Structure-Activity Relationship (SAR) Insights
Medicinal chemistry efforts have revealed key structural features governing antitubercular potency:
-
Nitro Group Position: The position of the nitro group on the imidazole ring is a critical determinant of activity. For instance, 4-nitroimidazoles tend to exhibit both aerobic and anaerobic activity, whereas 5-nitroimidazoles are often only active against anaerobic Mtb.[16]
-
Core Substituents: Modifications to the imidazo[1,2-a]pyridine core, such as the addition of carboxamide moieties or lipophilic side chains, can significantly enhance potency and improve pharmacokinetic properties, leading to compounds with nanomolar activity against MDR and XDR strains.[17][18][19][20]
Core Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
-
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of Mtb.[21]
-
Rationale: The MIC value is the gold standard for quantifying the in vitro potency of an antimicrobial agent, allowing for direct comparison between different compounds.[21] The broth microdilution method is highly reproducible and suitable for high-throughput screening.[21][22]
-
Methodology (Broth Microdilution):
-
Preparation: A 96-well microtiter plate is used. The test compound is serially diluted (two-fold) in a suitable broth medium (e.g., Middlebrook 7H9 with OADC supplement) across the wells.
-
Inoculation: A standardized inoculum of Mtb H37Rv (typically 5 x 10⁵ CFU/mL) is added to each well.
-
Controls: Include a positive control (bacteria, no drug) and a negative control (broth, no bacteria). A known anti-TB drug (e.g., Isoniazid) is used as a reference standard.
-
Incubation: The plate is sealed and incubated at 37°C for 7-14 days.
-
Reading: The MIC is determined as the lowest drug concentration in which no visible turbidity (bacterial growth) is observed.[22][23]
-
Protocol 2: Low-Oxygen-Recovery Assay (LORA)
-
Objective: To assess the activity of compounds against non-replicating, persistent Mtb.
-
Rationale: Standard MIC assays measure activity against aerobically replicating bacteria. To model the dormant state found in latent infections, a hypoxia model is required. LORA provides a robust method for this assessment.[17]
-
Methodology:
-
Hypoxic Culture: Mtb cultures are adapted to anaerobic conditions in a specialized hypoxia chamber for several weeks until they enter a non-replicating state.
-
Drug Exposure: The anaerobic cultures are exposed to various concentrations of the test compound for 7-10 days.
-
Recovery: An aliquot from each well is transferred to a 96-well plate containing drug-free, oxygen-rich agar medium (e.g., 7H11).
-
Incubation & Reading: The recovery plates are incubated, and bacterial growth is quantified (e.g., by measuring fluorescence from a reporter strain or by visual inspection). The MIC is the lowest concentration that prevents bacterial recovery.
-
| Compound Class | Target Strain | Potency (MIC) | Reference |
| Nitroimidazopyran (PA-824) | MDR M. tuberculosis | 0.039 - 0.531 µg/mL | [15] |
| Imidazo[1,2-a]pyridine-3-carboxamides | MDR/XDR M. tuberculosis | ≤0.03 – 0.8 µM | [18] |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | XDR M. tuberculosis | 0.07–0.14 µM | [19] |
Anticancer Activity: Exploiting Tumor Biology
The imidazo[1,2-a]pyridine scaffold is a prolific source of anticancer agents.[2][6][24] The addition of a nitro group can further enhance this activity, often by leveraging the hypoxic microenvironment characteristic of solid tumors.
Mechanisms of Anticancer Action
Nitro-substituted imidazo[1,2-a]pyridines exert their cytotoxic effects through several interconnected mechanisms:
-
Inhibition of Kinase Signaling: A primary mode of action is the disruption of critical cell signaling pathways that are frequently dysregulated in cancer.[2] Compounds have been developed as potent inhibitors of the PI3K/Akt/mTOR pathway, which governs cell growth, proliferation, and survival, with some derivatives showing IC₅₀ values in the nanomolar range.[2][25]
-
Induction of Apoptosis: A common endpoint is the induction of programmed cell death (apoptosis).[2] This is often achieved through the release of cytochrome c from the mitochondria and the subsequent activation of executioner caspases (caspase-3) and initiator caspases (caspase-8).[26][27]
-
Cell Cycle Arrest: These compounds can halt the cell division cycle, preventing cancer cell proliferation. The most commonly observed effect is an arrest in the G2/M phase, often linked to the disruption of microtubule dynamics.[2][25]
-
Tubulin Polymerization Inhibition: Several derivatives act as microtubule-targeting agents, binding to tubulin (often at the colchicine site) and preventing its polymerization into functional microtubules.[2][28] This cripples the mitotic spindle, leading to G2/M arrest and apoptosis.[2]
Caption: A typical workflow for the in vitro evaluation of anticancer compounds.
Core Experimental Protocols
Protocol 3: MTT Assay for In Vitro Cytotoxicity
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against various cancer cell lines.
-
Rationale: The MTT assay is a colorimetric assay that measures cell metabolic activity, which serves as an indicator of cell viability. It is a robust, reliable, and widely used method for screening the cytotoxic potential of chemical compounds.[24][25][27]
-
Methodology:
-
Cell Seeding: Cancer cells (e.g., HT-29 colon cancer, MCF-7 breast cancer) are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound and incubated for a set period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at ~570 nm.
-
Calculation: The IC₅₀ value is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
-
Protocol 4: Flow Cytometry for Cell Cycle Analysis
-
Objective: To determine the effect of a compound on cell cycle distribution.
-
Rationale: This technique quantifies the DNA content of individual cells, allowing for the identification of cell populations in different phases of the cell cycle (G0/G1, S, G2/M). An accumulation of cells in a specific phase indicates cell cycle arrest.[25][28]
-
Methodology:
-
Treatment: Cells are treated with the compound at its IC₅₀ concentration for 24-48 hours.
-
Harvesting & Fixation: Cells are harvested, washed, and fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase A (to remove RNA) and stained with a fluorescent DNA-intercalating dye, such as Propidium Iodide (PI).
-
Analysis: The fluorescence intensity of thousands of individual cells is measured using a flow cytometer. The resulting data is displayed as a histogram, from which the percentage of cells in each phase can be calculated.
-
| Compound ID | Cell Line | Activity | IC₅₀ Value | Reference |
| Compound 12 | HT-29 (Colon) | Highest Inhibitory Activity | 4.15 ± 2.93 µM | [8][9] |
| Compound 18 | B16F10 (Melanoma) | High Inhibitory Activity | 14.39 ± 0.04 µM | [8] |
| Compound 13k | HCC827 (Lung) | PI3Kα Inhibition | 0.09 µM (cell); 1.94 nM (enzyme) | [25] |
Antiprotozoal Activity: Targeting Parasite-Specific Enzymes
Nitroaromatic compounds, including nitro-imidazo[1,2-a]pyridines, show significant promise against neglected tropical diseases caused by protozoan parasites like Leishmania and Trypanosoma.[9]
Mechanism of Action: Selective Bioactivation
Similar to their antitubercular activity, the antiprotozoal effect relies on the compound acting as a prodrug. The key difference is the activating enzyme.[9]
-
Parasite-Specific Nitroreductases (NTRs): Kinetoplastid parasites possess Type 1 nitroreductases (NTR1) that are distinct from mammalian enzymes. These NTRs selectively recognize and reduce the nitro group of the imidazo[1,2-a]pyridine derivatives.[9]
-
Cytotoxic Metabolites: This bioactivation produces reactive metabolites that are highly toxic to the parasite, while the host cells, lacking the specific NTR, are largely spared. This enzymatic difference forms the basis for the selective toxicity and is a critical feature for drug development.[9]
Safety and Genotoxicity Assessment
A major hurdle for nitroaromatic compounds is their potential for mutagenicity and genotoxicity. Therefore, a rigorous safety assessment is a non-negotiable part of the development process.
Protocol 5: Ames Test for Mutagenicity
-
Objective: To assess the mutagenic potential of a compound by measuring its ability to induce reverse mutations in specific strains of Salmonella typhimurium.
-
Rationale: The Ames test is a standard, widely accepted bacterial assay for identifying substances that can cause genetic mutations. A negative result in this test is a crucial milestone for a drug candidate.[9]
-
Methodology:
-
Strains: Use several specially constructed strains of S. typhimurium that have mutations in the histidine synthesis operon, rendering them unable to grow without supplemental histidine.
-
Exposure: The bacterial strains are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver, to simulate mammalian metabolism).
-
Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.
-
Incubation & Counting: Plates are incubated for 48-72 hours. Only bacteria that have undergone a reverse mutation (reversion) to a histidine-producing state will form colonies. The number of revertant colonies is counted and compared to a negative control. A significant, dose-dependent increase in revertants indicates mutagenicity.
-
Conclusion and Future Perspectives
Nitro-substituted imidazo[1,2-a]pyridines represent a versatile and potent class of therapeutic agents. Their efficacy is rooted in the clever exploitation of specific biochemical pathways within pathogens and cancer cells, particularly through mechanisms of bioreductive activation. The success of this class in tackling drug-resistant tuberculosis highlights the power of the prodrug approach.
However, the journey from a promising hit to a clinical drug is fraught with challenges. The primary concern remains the potential for off-target effects and toxicity associated with the nitro group.[9][10] The future of this field lies in the rational design of next-generation compounds. This will involve fine-tuning the electronic and steric properties of the molecule to ensure highly selective activation only by the target enzyme, thereby minimizing host toxicity. By integrating sophisticated medicinal chemistry with rigorous biological and toxicological evaluation, the full therapeutic potential of nitro-substituted imidazo[1,2-a]pyridines can be realized, offering new hope against some of the world's most challenging diseases.
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The Pivotal Role of the 8-Nitro Group in the Biological Activity of Imidazo[1,2-a]pyridines: A Technical Guide
This guide provides an in-depth technical exploration into the multifaceted role of the 8-nitro functional group in modulating the biological activity of the imidazo[1,2-a]pyridine scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current understanding, experimental methodologies, and structure-activity relationship (SAR) insights, offering a comprehensive resource for advancing the therapeutic potential of this promising class of compounds.
Introduction: The Imidazo[1,2-a]pyridine Scaffold and the Significance of the Nitro Group
The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer,[4][5][6] antitubercular,[7][8][9] and antiprotozoal[10][11][12] properties. The introduction of a nitro group onto this scaffold can dramatically influence its biological profile, often acting as a "warhead" that, upon reductive activation, unleashes cytotoxic effects. While much research has focused on the 3-nitro substitution, this guide will specifically delve into the emerging understanding of the 8-nitro group's contribution to the therapeutic activity of imidazo[1,2-a]pyridines.
The strategic placement of the nitro group at the 8-position can modulate the electronic properties, metabolic stability, and target interactions of the entire molecule. Understanding its precise role is critical for the rational design of more potent and selective drug candidates.
I. Synthesis of 8-Nitro-Imidazo[1,2-a]pyridines
The synthesis of 8-nitro-imidazo[1,2-a]pyridines can be achieved through various synthetic routes. A common strategy involves the cyclization of a substituted 2-aminopyridine bearing a nitro group at the 3-position (which will become the 8-position of the imidazo[1,2-a]pyridine ring) with an α-haloketone.
Experimental Protocol: General Synthesis of 8-Nitro-Imidazo[1,2-a]pyridines
This protocol outlines a general procedure for the synthesis of 8-nitro-imidazo[1,2-a]pyridine derivatives.
Materials:
-
3-Nitro-2-aminopyridine
-
Substituted α-bromoketone
-
Anhydrous ethanol
-
Sodium bicarbonate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
To a solution of 3-nitro-2-aminopyridine (1 mmol) in anhydrous ethanol (20 mL) in a round-bottom flask, add the substituted α-bromoketone (1.1 mmol).
-
Add sodium bicarbonate (2 mmol) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by TLC until the starting materials are consumed (typically 4-8 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 8-nitro-imidazo[1,2-a]pyridine derivative.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
II. The Role of the 8-Nitro Group in Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have emerged as promising anticancer agents, targeting various signaling pathways crucial for cancer cell proliferation and survival.[5] The introduction of a nitro group can enhance the cytotoxic potential of these compounds, although its efficacy is highly dependent on its position on the scaffold and the overall molecular structure.
Mechanism of Action in Cancer
While the precise mechanism of action for 8-nitro-imidazo[1,2-a]pyridines in cancer is still under active investigation, several plausible pathways have been proposed based on studies of related nitroaromatic compounds and other imidazo[1,2-a]pyridine derivatives.
One of the key hypothesized mechanisms is the bioreductive activation of the nitro group by intracellular reductases, which are often overexpressed in the hypoxic environment of solid tumors. This reduction leads to the formation of highly reactive nitrogen species, such as nitroso, hydroxylamino, and amino derivatives, which can induce cellular damage through various mechanisms:
-
DNA Damage: The reactive intermediates can directly interact with DNA, causing strand breaks and adducts, ultimately leading to apoptosis.
-
Induction of Oxidative Stress: The redox cycling of the nitro group can generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
-
Inhibition of Key Signaling Pathways: Imidazo[1,2-a]pyridine derivatives have been shown to inhibit critical cancer-related signaling pathways, such as the PI3K/Akt/mTOR pathway.[5][13] The 8-nitro group can influence the binding affinity and inhibitory potency of these compounds towards key kinases in this pathway.
Diagram: PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR pathway and potential inhibition points for 8-nitro-imidazo[1,2-a]pyridines.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies on 8-nitro-imidazo[1,2-a]pyridines are limited, general trends from related compounds suggest that:
-
Electronic Effects: The electron-withdrawing nature of the 8-nitro group can significantly alter the electron density of the imidazo[1,2-a]pyridine ring system, influencing its interaction with biological targets.
-
Substituents at Other Positions: The nature and position of other substituents on the scaffold can modulate the anticancer activity. For instance, lipophilic groups at the 2- or 3-positions can enhance cell permeability and target engagement.
-
Synergistic Effects: The 8-nitro group may act synergistically with other pharmacophoric features to enhance overall potency.
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[14][15]
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
8-Nitro-imidazo[1,2-a]pyridine compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the 8-nitro-imidazo[1,2-a]pyridine compounds in culture medium. The final concentration of DMSO should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
III. The Role of the 8-Nitro Group in Anti-Infective Activity
Nitroaromatic compounds, including those with an imidazo[1,2-a]pyridine core, are a critical class of anti-infective agents, particularly against protozoan parasites and Mycobacterium tuberculosis. The nitro group is indispensable for their activity, functioning as a prodrug element that requires bioactivation within the pathogen.
Mechanism of Action in Protozoa (e.g., Leishmania)
In protozoan parasites like Leishmania, 3-nitro- and 8-substituted-3-nitroimidazo[1,2-a]pyridines have demonstrated potent activity.[10][11][16] The mechanism of action is believed to be analogous for 8-nitro derivatives and involves the following steps:
-
Entry into the Parasite: The compound enters the parasite cell.
-
Reductive Activation: The nitro group is reduced by a parasitic type 1 nitroreductase (NTR1), an enzyme that is absent or has significantly lower activity in mammalian cells, providing a degree of selectivity.[11][16]
-
Formation of Reactive Nitrogen Species: This enzymatic reduction generates cytotoxic reactive nitrogen intermediates.
-
Cellular Damage: These reactive species can cause widespread damage to parasitic macromolecules, including DNA, proteins, and lipids, leading to parasite death.
Diagram: Bioactivation of 8-Nitro-Imidazo[1,2-a]pyridine in Protozoa
Caption: Reductive activation of 8-nitro-imidazo[1,2-a]pyridines by parasitic nitroreductases.
Experimental Protocol: In Vitro Antileishmanial Activity Assay (Promastigote and Amastigote Stages)
Evaluating the activity against both the extracellular promastigote and intracellular amastigote stages of Leishmania is crucial for identifying clinically relevant compounds.[17][18]
Materials:
-
Leishmania donovani promastigotes and amastigotes
-
Macrophage cell line (e.g., J774A.1)
-
Complete culture media (e.g., M199 for promastigotes, RPMI-1640 for macrophages)
-
8-Nitro-imidazo[1,2-a]pyridine compounds
-
Resazurin solution
-
96-well plates
-
Microplate reader
Procedure (Anti-promastigote Assay):
-
Culture L. donovani promastigotes to the logarithmic growth phase.
-
Seed the promastigotes in a 96-well plate at a density of 1 x 10⁶ cells/well.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the plate at 26°C for 72 hours.
-
Add resazurin solution and incubate for another 4-6 hours.
-
Measure fluorescence or absorbance to determine parasite viability and calculate the IC₅₀ value.
Procedure (Anti-amastigote Assay):
-
Seed macrophages in a 96-well plate and allow them to adhere.
-
Infect the macrophages with L. donovani promastigotes and incubate to allow for differentiation into amastigotes.
-
Remove extracellular parasites by washing.
-
Add serial dilutions of the test compounds to the infected macrophages.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.
-
Assess parasite viability by either microscopic counting of amastigotes per macrophage or by a resazurin-based assay after lysing the macrophages.
-
Calculate the IC₅₀ value against the intracellular amastigotes.
Quantitative Data Summary
The following table summarizes the reported biological activities of representative nitro-imidazo[1,2-a]pyridine derivatives. It is important to note that data specifically for 8-nitro derivatives is still emerging, and much of the current literature focuses on 3-nitro analogues.
| Compound Class | Biological Activity | Target/Cell Line | IC₅₀/MIC (µM) | Reference |
| 8-Aryl-6-chloro-3-nitro-imidazo[1,2-a]pyridines | Antileishmanial | L. infantum amastigotes | 1.1 - 3.0 | [11] |
| 8-Aryl-6-chloro-3-nitro-imidazo[1,2-a]pyridines | Antitrypanosomal | T. brucei brucei | 0.04 - 0.16 | [11] |
| 3-Nitro-imidazo[1,2-a]pyridines | Antileishmanial | L. donovani | 1.0 - 2.1 | [16] |
| Imidazo[1,2-a]pyridine derivatives | Anticancer | Various cancer cell lines | Varies | [19][20] |
| Imidazo[1,2-a]pyridine-3-carboxamides | Antitubercular | M. tuberculosis H₃₇Rv | < 0.035 | [7] |
IV. Conclusion and Future Directions
The 8-nitro group plays a critical, albeit still not fully elucidated, role in defining the biological activity of the imidazo[1,2-a]pyridine scaffold. In the context of anti-infective agents, its function as a bioreductive "trigger" is well-established for related compounds and is a promising avenue for the development of selective therapeutics against pathogens harboring specific nitroreductases. In oncology, the potential for hypoxia-activated prodrugs based on the 8-nitro-imidazo[1,2-a]pyridine core warrants further investigation.
Future research should focus on:
-
Systematic SAR studies of 8-nitro-imidazo[1,2-a]pyridines to delineate the influence of substituents at other positions on activity and selectivity.
-
Elucidation of the precise mechanisms of action in cancer cells, including the identification of specific molecular targets.
-
In vivo evaluation of lead 8-nitro-imidazo[1,2-a]pyridine candidates in relevant animal models of cancer and infectious diseases.
-
Exploration of drug delivery strategies to enhance tumor targeting and minimize off-target toxicities.
By continuing to unravel the complexities of the 8-nitro group's role, the scientific community can unlock the full therapeutic potential of this versatile and potent class of molecules.
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances. [Link]
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8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines as potent antitrypanosomatid molecules bioactivated by type 1 nitroreductases. (n.d.). PubMed Central. [Link]
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ChemInform Abstract: On the Synthesis and Structure of 8-Nitro-imidazo [1,2-a]pyridines. (n.d.). ResearchGate. [Link]
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Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. (n.d.). Royal Society of Chemistry. [Link]
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Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. (n.d.). National Institutes of Health. [Link]
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances. [Link]
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Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. (2013). PubMed. [Link]
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The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). PubMed. [Link]
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On the reaction of 3-nitroimidazo[1,2-a]pyridine-2-carbonitrile with amino acid derivatives. (2009). ResearchGate. [Link]
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Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. (n.d.). ACS Publications. [Link]
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Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). National Institutes of Health. [Link]
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Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. (n.d.). MDPI. [Link]
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Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. (n.d.). National Institutes of Health. [Link]
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Phenotypic investigation of 4-nitrophenylacetyl- and 4-nitro-1H-imidazoyl-based compounds as antileishmanial agents. (n.d.). National Institutes of Health. [Link]
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Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. (n.d.). PubMed. [Link]
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A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (n.d.). National Institutes of Health. [Link]
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The 2-Carbaldehyde Group in Imidazo[1,2-a]pyridines: A Versatile Handle for Chemical Diversification in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of clinically used drugs and biologically active compounds.[1][2] Its unique electronic properties and synthetic accessibility have made it a focal point for the development of novel therapeutics.[3] Among the various functionalized derivatives, imidazo[1,2-a]pyridine-2-carbaldehyde stands out as a particularly valuable synthetic intermediate. The aldehyde group at the C-2 position acts as a versatile chemical handle, enabling a diverse range of transformations that are crucial for structure-activity relationship (SAR) studies and the generation of compound libraries for drug screening. This guide provides a comprehensive overview of the reactivity of the 2-carbaldehyde group, detailing key reaction types, mechanistic insights, and field-proven experimental protocols to empower researchers in their drug discovery endeavors.
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine-2-carbaldehyde Scaffold
The imidazo[1,2-a]pyridine core is an aromatic, bicyclic heteroaromatic system where a pyridine ring is fused to an imidazole ring. This fusion results in a unique electron distribution that influences the reactivity of substituents on the ring. The 2-position of the imidazole ring is particularly susceptible to electrophilic substitution, making the introduction of a carbaldehyde group at this position a common synthetic strategy.
The resulting imidazo[1,2-a]pyridine-2-carbaldehyde is a stable, crystalline solid that serves as a gateway to a vast chemical space. The electrophilic nature of the aldehyde's carbonyl carbon, coupled with the electronic characteristics of the fused heterocyclic system, allows for a predictable and versatile range of chemical reactions. These transformations are fundamental to molecular elaboration, enabling the introduction of new pharmacophores and the fine-tuning of physicochemical properties essential for drug development.
This guide will explore the primary reaction pathways of the 2-carbaldehyde group, providing both the theoretical underpinnings and practical, step-by-step methodologies for its synthetic manipulation.
Figure 1: General structure of the imidazo[1,2-a]pyridine core and its 2-carbaldehyde derivative.
Condensation Reactions: Building Molecular Complexity
The most widely exploited reactions of the 2-carbaldehyde group are condensations with active methylene compounds and ketones. These reactions form new carbon-carbon bonds and are instrumental in creating larger, more complex molecules with diverse biological activities.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), typically catalyzed by a weak base.[4] This reaction is highly efficient for generating electron-deficient alkenes.
Causality: The reaction is driven by the acidity of the active methylene protons and the electrophilicity of the aldehyde's carbonyl carbon. The weak base is sufficient to deprotonate the active methylene compound, forming a nucleophilic carbanion that readily attacks the carbonyl carbon. A subsequent dehydration step yields the stable, conjugated product. Using water as a solvent can make this an environmentally friendly procedure.[4]
Caption: Workflow for the Knoevenagel condensation.
Experimental Protocol: Synthesis of 2-(Imidazo[1,2-a]pyridin-2-ylmethylene)malononitrile [4]
-
Reaction Setup: To a solution of imidazo[1,2-a]pyridine-2-carbaldehyde (1.0 mmol) in water (5 mL), add malononitrile (1.2 mmol).
-
Catalysis: Add a catalytic amount of piperidine (0.1 mmol).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the solid product that precipitates is collected by filtration.
-
Purification: Wash the solid with cold water and then recrystallize from ethanol to afford the pure product.
Claisen-Schmidt Condensation
This reaction involves the condensation of the imidazo[1,2-a]pyridine-2-carbaldehyde with a ketone (such as various acetophenones) in the presence of a base (like NaOH or KOH) to form α,β-unsaturated ketones, commonly known as chalcones.[5][6] These chalcone derivatives are scaffolds of significant interest due to their wide range of biological activities.
Causality: A strong base is used to deprotonate the α-carbon of the ketone, generating an enolate. This enolate then acts as a nucleophile, attacking the aldehyde's carbonyl carbon. The resulting aldol addition product readily undergoes base-catalyzed dehydration to yield the thermodynamically stable conjugated enone system.
Experimental Protocol: Synthesis of 3-(Imidazo[1,2-a]pyridin-2-yl)-1-aryl-2-propen-1-one
-
Reaction Setup: Dissolve the substituted acetophenone (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Base Addition: Add an aqueous solution of sodium hydroxide (e.g., 40% w/v, 2.0 mmol) to the flask and stir for 15 minutes at room temperature.
-
Aldehyde Addition: Add a solution of imidazo[1,2-a]pyridine-2-carbaldehyde (1.0 mmol) in ethanol (5 mL) dropwise to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 4-6 hours. The formation of a precipitate usually indicates product formation.
-
Work-up: Pour the reaction mixture into crushed ice and acidify with dilute HCl to neutralize the excess base.
-
Purification: Collect the precipitated solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure chalcone.
| Reaction Type | Active Methylene/Ketone | Base | Solvent | Typical Yield | Reference |
| Knoevenagel | Malononitrile | Piperidine | Water | High | [4] |
| Knoevenagel | Ethyl Cyanoacetate | Piperidine | Ethanol | Good-High | [7] |
| Claisen-Schmidt | Acetophenone | NaOH | Ethanol | 70-90% | [5] |
| Claisen-Schmidt | 4-Chloroacetophenone | KOH | Ethanol | 75-85% | N/A |
Olefination Reactions: The Wittig and Horner-Wadsworth-Emmons Reactions
Olefination reactions are powerful tools for converting the carbonyl group of an aldehyde into a carbon-carbon double bond, providing access to a wide variety of vinyl-substituted imidazo[1,2-a]pyridines.
The Wittig Reaction
The Wittig reaction utilizes a phosphorus ylide (a phosphonium ylide) to convert aldehydes into alkenes. The nature of the ylide (stabilized or non-stabilized) can influence the stereoselectivity of the resulting alkene.
Causality: The reaction proceeds via a nucleophilic attack of the ylide's carbanion on the aldehyde's carbonyl carbon, leading to a betaine intermediate which then collapses to a four-membered oxaphosphetane ring. This intermediate fragments to give the desired alkene and a triphenylphosphine oxide byproduct.
The Horner-Wadsworth-Emmons (HWE) Reaction
A popular and often more practical variation of the Wittig reaction, the HWE reaction employs a phosphonate carbanion, which is generally more nucleophilic than the corresponding Wittig ylide.[8] A key advantage is that the water-soluble phosphate byproduct is easily removed during work-up. The HWE reaction typically shows high E-selectivity for the resulting alkene.[9]
Causality: The phosphonate is deprotonated with a base (e.g., NaH, KHMDS) to form a stabilized carbanion. This carbanion then adds to the aldehyde. The subsequent elimination of the phosphate group from the intermediate drives the formation of the alkene.
Caption: Simplified mechanism of the HWE reaction.
Experimental Protocol: Synthesis of Ethyl (E)-3-(Imidazo[1,2-a]pyridin-2-yl)acrylate (HWE Reaction)
-
Ylide Generation: In a flame-dried, two-neck flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) in anhydrous tetrahydrofuran (THF, 10 mL). Cool the suspension to 0 °C.
-
Phosphonate Addition: Add triethyl phosphonoacetate (1.2 mmol) dropwise to the suspension. Allow the mixture to warm to room temperature and stir for 30-60 minutes until the evolution of hydrogen gas ceases.
-
Aldehyde Addition: Re-cool the mixture to 0 °C and add a solution of imidazo[1,2-a]pyridine-2-carbaldehyde (1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired E-alkene.
Reduction and Oxidation of the Carbonyl Group
Standard transformations of the aldehyde group—reduction to an alcohol and oxidation to a carboxylic acid—are readily applicable to the imidazo[1,2-a]pyridine system, providing access to key derivatives for further functionalization or as final products.
Reduction to 2-(Hydroxymethyl)imidazo[1,2-a]pyridine
The reduction of the aldehyde to the corresponding primary alcohol is a straightforward and high-yielding transformation, typically accomplished with mild hydride reducing agents.
Causality: Sodium borohydride (NaBH₄) is a selective reducing agent for aldehydes and ketones. The hydride ion (H⁻) from NaBH₄ acts as a nucleophile, attacking the electrophilic carbonyl carbon. A subsequent work-up with a protic source (like water or methanol) protonates the resulting alkoxide to yield the alcohol. The presence of NiCl₂ can sometimes facilitate the reduction of more challenging substrates.[10]
Experimental Protocol: Synthesis of (Imidazo[1,2-a]pyridin-2-yl)methanol [10]
-
Reaction Setup: Dissolve imidazo[1,2-a]pyridine-2-carbaldehyde (1.0 mmol) in methanol (15 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Reducing Agent Addition: Add sodium borohydride (NaBH₄) (1.5 mmol) portion-wise over 10 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Work-up: Quench the reaction by adding water (10 mL). Remove the methanol under reduced pressure.
-
Purification: Extract the aqueous residue with ethyl acetate (3 x 25 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield the crude product, which can be further purified by recrystallization or column chromatography if necessary.
Oxidation to Imidazo[1,2-a]pyridine-2-carboxylic Acid
Oxidation of the aldehyde provides the corresponding carboxylic acid, a valuable intermediate for amide couplings and other transformations.
Causality: Potassium permanganate (KMnO₄) is a powerful oxidizing agent capable of converting aldehydes to carboxylic acids.[11][12] The reaction proceeds under basic or neutral conditions. The aldehyde is first hydrated to a gem-diol, which is then oxidized by the permanganate ion. Acidic work-up protonates the resulting carboxylate salt to give the final carboxylic acid.
Experimental Protocol: Synthesis of Imidazo[1,2-a]pyridine-2-carboxylic Acid
-
Reaction Setup: Dissolve imidazo[1,2-a]pyridine-2-carbaldehyde (1.0 mmol) in a mixture of acetone and water (e.g., 3:1, 20 mL).
-
Oxidant Addition: Add potassium permanganate (KMnO₄) (1.5 mmol) portion-wise to the stirred solution. An exotherm may be observed. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.
-
Reaction: Stir the mixture at room temperature for 2-4 hours or until TLC analysis shows complete consumption of the starting aldehyde.
-
Work-up: Quench the reaction by adding a small amount of sodium sulfite or by bubbling SO₂ gas through the mixture to destroy excess KMnO₄ and MnO₂.
-
Isolation: Filter the mixture to remove manganese salts. Acidify the filtrate with dilute HCl to a pH of ~3-4.
-
Purification: The carboxylic acid may precipitate upon acidification. If so, collect it by filtration. Otherwise, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate to obtain the product.
Other Notable Reactions
Henry (Nitroaldol) Reaction
The Henry reaction is a base-catalyzed C-C bond-forming reaction between an aldehyde and a nitroalkane.[13] The resulting β-nitro alcohol is a versatile intermediate that can be reduced to a 1,2-amino alcohol or dehydrated to a nitroalkene, both of which are valuable functionalities in medicinal chemistry.
Causality: A base deprotonates the α-carbon of the nitroalkane to form a nucleophilic nitronate anion. This anion then adds to the electrophilic carbonyl carbon of the imidazo[1,2-a]pyridine-2-carbaldehyde. Protonation of the resulting alkoxide during work-up yields the β-nitro alcohol.
Experimental Protocol: Synthesis of 1-(Imidazo[1,2-a]pyridin-2-yl)-2-nitroethanol
-
Reaction Setup: To a solution of imidazo[1,2-a]pyridine-2-carbaldehyde (1.0 mmol) and nitromethane (1.5 mmol) in methanol (10 mL), add a catalytic amount of a base such as triethylamine (Et₃N, 0.2 mmol).
-
Reaction: Stir the mixture at room temperature for 24-48 hours.
-
Work-up: Remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the β-nitro alcohol product.
Conclusion
The 2-carbaldehyde group on the imidazo[1,2-a]pyridine scaffold is a powerful and versatile functional group for synthetic diversification. Its predictable reactivity in condensation, olefination, reduction, and oxidation reactions allows for the systematic and efficient generation of novel analogues for biological evaluation. The protocols described in this guide represent robust and validated methods that can be readily implemented in a research setting. By leveraging the chemistry of this key intermediate, researchers in drug discovery can rapidly explore the chemical space around the privileged imidazo[1,2-a]pyridine core, accelerating the journey toward new and effective therapeutic agents.
References
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Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]
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- Synthesis of imidazo[1,2-a]pyridines: a decade upd
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Chemistry LibreTexts. (2023, January 22). Oxidation of Organic Molecules by KMnO4. Retrieved from [Link]
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Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
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The Ascendant Trajectory of 8-Nitroimidazo[1,2-a]pyridines: A Technical Guide for Drug Discovery and Development
Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry
The imidazo[1,2-a]pyridine core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous clinically successful drugs.[1] Its rigid, bicyclic framework provides a versatile scaffold for the design of compounds with a wide array of biological activities. The introduction of a nitro group, particularly at the 8-position, has unlocked novel and potent pharmacological properties, positioning these derivatives as compelling candidates for tackling some of the most pressing challenges in global health, including infectious diseases and cancer. This guide provides an in-depth technical overview of the synthesis, mechanisms of action, and therapeutic potential of novel 8-nitroimidazo[1,2-a]pyridine derivatives, tailored for researchers, scientists, and drug development professionals.
Strategic Synthesis of 8-Nitroimidazo[1,2-a]pyridine Derivatives: A Methodological Deep Dive
The synthesis of the imidazo[1,2-a]pyridine scaffold is a well-trodden path in organic chemistry, with the classical Chichibabin reaction being a foundational method.[2] However, the strategic introduction of a nitro group, especially at the 8-position, requires a more nuanced approach. This section delineates a validated, multi-step synthetic pathway, providing the causal logic behind each experimental choice.
Experimental Protocol: A Self-Validating Synthetic Workflow
This protocol outlines a reliable method for the synthesis of 8-nitroimidazo[1,2-a]pyridine derivatives, commencing with the nitration of a commercially available aminopyridine precursor.
Step 1: Nitration of 2-Amino-3-methylpyridine
-
Rationale: The initial step focuses on the regioselective introduction of the nitro group onto the pyridine ring. The directing effects of the amino and methyl groups on the starting material are key considerations for achieving the desired 8-nitro substitution pattern.
-
Procedure:
-
To a stirred solution of 2-amino-3-methylpyridine (1.0 eq) in concentrated sulfuric acid at 0°C, slowly add potassium nitrate (1.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully pour the reaction mixture onto crushed ice and basify with a saturated aqueous solution of sodium bicarbonate until a precipitate forms.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-amino-3-methyl-5-nitropyridine. The regiochemistry of this nitration is crucial and should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR).
-
Step 2: Cyclization to form the Imidazo[1,2-a]pyridine Core
-
Rationale: This step involves the construction of the fused imidazole ring through a condensation reaction with an α-haloketone. This is a variation of the classic Chichibabin synthesis.
-
Procedure:
-
A mixture of 2-amino-3-methyl-5-nitropyridine (1.0 eq) and a substituted phenacyl bromide (e.g., 2-bromo-1-phenylethanone) (1.2 eq) in anhydrous ethanol is refluxed for 8-10 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the desired 8-nitro-2-phenyl-7-methylimidazo[1,2-a]pyridine.
-
Step 3: Further Derivatization (Optional)
-
Rationale: The core 8-nitroimidazo[1,2-a]pyridine scaffold can be further functionalized to explore structure-activity relationships (SAR). For instance, substitution at the 2-position or modification of the phenyl ring can significantly impact biological activity.
-
Procedure (Example: Suzuki Coupling):
-
If a bromo-substituted aryl group was used at the 2-position, a Suzuki coupling can be employed to introduce diverse aryl or heteroaryl moieties.
-
Combine the 2-(bromoaryl)-8-nitroimidazo[1,2-a]pyridine (1.0 eq), a boronic acid derivative (1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent system (e.g., dioxane/water).
-
Heat the mixture under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
Perform a standard aqueous workup, followed by purification by column chromatography to isolate the desired derivatized product.
-
Visualizing the Synthetic Pathway
Caption: A generalized workflow for the synthesis of 8-nitroimidazo[1,2-a]pyridine derivatives.
Mechanisms of Action: Unraveling the Therapeutic Efficacy
The 8-nitroimidazo[1,2-a]pyridine scaffold has demonstrated significant potential in three primary therapeutic areas: as antitubercular, antileishmanial, and anticancer agents. The underlying mechanisms of action are distinct and highlight the versatility of this chemical entity.
Antitubercular and Antileishmanial Activity: The Role of Nitroreductase-Mediated Activation
A key mechanistic feature of nitro-heterocyclic drugs, including 8-nitroimidazo[1,2-a]pyridines, is their activation by parasitic or bacterial nitroreductases.[3] These enzymes are typically absent or have significantly different homologues in mammalian cells, providing a basis for selective toxicity.
The activation process involves the reduction of the nitro group to generate reactive nitrogen species, such as nitroso and hydroxylamino derivatives.[3] These reactive intermediates can then induce a cascade of cytotoxic effects, including:
-
DNA Damage: The reactive species can directly interact with DNA, causing strand breaks and inhibiting replication and transcription.
-
Protein Dysfunction: Covalent modification of essential proteins and enzymes can disrupt critical cellular processes.
-
Oxidative and Nitrosative Stress: The generation of reactive oxygen and nitrogen species can overwhelm the pathogen's antioxidant defenses, leading to widespread cellular damage.
In the context of Mycobacterium tuberculosis, imidazo[1,2-a]pyridine amides have been shown to target the QcrB subunit of the cytochrome bcc complex, which is essential for the oxidative phosphorylation pathway and ATP synthesis.[4] This disruption of energy metabolism is a critical component of their antitubercular activity.
For Leishmania, the activation of bicyclic nitro-drugs is mediated by a novel nitroreductase, NTR2.[5][6] This enzyme is both necessary and sufficient for the activation of these compounds.[5][6]
Caption: Mechanism of nitroreductase-mediated activation of 8-nitroimidazo[1,2-a]pyridines.
Anticancer Activity: Targeting Key Signaling Pathways
In the realm of oncology, imidazo[1,2-a]pyridine derivatives have emerged as potent inhibitors of critical cell signaling pathways that are often dysregulated in cancer.[7] A significant body of evidence points to the inhibition of the PI3K/Akt/mTOR pathway as a primary mechanism of their anticancer effects.[1][7][8]
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Imidazo[1,2-a]pyridines have been shown to act as dual PI3K/mTOR inhibitors, effectively shutting down this pro-survival signaling cascade.[8] This inhibition leads to:
-
Cell Cycle Arrest: By upregulating cell cycle inhibitors like p21 and p53, these compounds can halt the progression of the cell cycle, preventing cancer cell division.[7]
-
Induction of Apoptosis: Inhibition of the PI3K/Akt/mTOR pathway can trigger the intrinsic apoptotic pathway, leading to programmed cell death.[1]
-
Inhibition of Angiogenesis and Metastasis: This pathway is also implicated in the formation of new blood vessels and the spread of cancer cells, and its inhibition can therefore have anti-angiogenic and anti-metastatic effects.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by 8-nitroimidazo[1,2-a]pyridine derivatives.
Quantitative Biological Data Summary
The following table summarizes key biological data for representative 8-nitroimidazo[1,2-a]pyridine derivatives, highlighting their potency across different therapeutic areas.
| Compound ID | Target/Organism | Assay | Activity (IC₅₀/MIC) | Reference |
| Antitubercular | ||||
| ND-09759 | M. tuberculosis H37Rv | MIC | Low nM range | [9] |
| Q203 | M. tuberculosis | MIC | Low nM against drug-susceptible and resistant strains | [9] |
| Antileishmanial | ||||
| Compound 5 | L. donovani, L. infantum, L. major | IC₅₀ | 1–2.1 µM | [10] |
| Anticancer | ||||
| IP-5 | HCC1937 (Breast Cancer) | IC₅₀ | 45 µM | [7][11] |
| IP-6 | HCC1937 (Breast Cancer) | IC₅₀ | 47.7 µM | [7][11] |
| Compound 6 | A375 (Melanoma), HeLa (Cervical) | IC₅₀ | 9.7 - 44.6 µM | [1] |
Conclusion and Future Directions
The 8-nitroimidazo[1,2-a]pyridine scaffold represents a highly promising platform for the development of novel therapeutics. The unique mechanism of action of these compounds, particularly their activation by pathogen-specific nitroreductases, offers a compelling strategy for achieving selective toxicity. In oncology, their ability to potently inhibit the PI3K/Akt/mTOR pathway positions them as valuable candidates for further investigation.
Future research should focus on a number of key areas:
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions at various positions of the imidazo[1,2-a]pyridine ring is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Resistance: Understanding potential resistance mechanisms, especially in the context of infectious diseases, is vital for the long-term viability of these compounds.
-
In Vivo Efficacy and Safety: Rigorous preclinical evaluation in relevant animal models is necessary to translate the promising in vitro data into tangible clinical candidates.
-
Combination Therapies: Exploring the synergistic effects of 8-nitroimidazo[1,2-a]pyridine derivatives with existing drugs could lead to more effective treatment regimens and combat drug resistance.
References
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ACS Omega. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. [Link]
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BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. [Link]
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National Institutes of Health. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. [Link]
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ResearchGate. (2026). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
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National Institutes of Health. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. [Link]
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National Institutes of Health. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. [Link]
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PubMed. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. [Link]
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PLOS. (n.d.). Activation of Bicyclic Nitro-drugs by a Novel Nitroreductase (NTR2) in Leishmania. [Link]
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PubMed. (2016). Activation of Bicyclic Nitro-drugs by a Novel Nitroreductase (NTR2) in Leishmania. [Link]
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PLOS ONE. (2014). Bactericidal Activity of an Imidazo[1, 2-a]pyridine Using a Mouse M. tuberculosis Infection Model. [Link]
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National Institutes of Health. (n.d.). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. [Link]
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ACS Publications. (2018). Nongenotoxic 3-Nitroimidazo[1,2-a]pyridines Are NTR1 Substrates That Display Potent in Vitro Antileishmanial Activity. [Link]
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National Institutes of Health. (n.d.). In Vitro and In Vivo Activities of the Nitroimidazole TBA-354 against Mycobacterium tuberculosis. [Link]
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PubMed. (n.d.). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). [Link]
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A Theoretical and Spectroscopic Investigation of 8-Nitroimidazo[1,2-a]pyridine-2-carbaldehyde: A Potential Anti-Tubercular Agent
Abstract
The emergence of multidrug-resistant tuberculosis necessitates the development of novel therapeutic agents. The imidazo[1,2-a]pyridine scaffold has been identified as a promising framework in the design of new anti-tubercular drugs.[1][2] This technical guide provides a comprehensive theoretical and spectroscopic analysis of a specific derivative, 8-Nitroimidazo[1,2-a]pyridine-2-carbaldehyde. By integrating computational chemistry, specifically Density Functional Theory (DFT), with experimental spectroscopic data, we aim to elucidate the structural, electronic, and vibrational properties of this molecule. This dual approach provides a robust framework for understanding its reactivity and potential as a drug candidate. Furthermore, molecular docking studies are explored to predict its binding affinity and interactions with key mycobacterial targets.
Introduction: The Promise of Imidazo[1,2-a]pyridines in Drug Discovery
The imidazo[1,2-a]pyridine core is a nitrogen-bridged heterocyclic system that has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[3][4] These activities include anti-cancer, antiviral, antibacterial, and notably, anti-tubercular properties.[1][5] The development of new anti-tubercular agents is a global health priority, with tuberculosis remaining a leading cause of death from a single infectious agent.[1] Several imidazo[1,2-a]pyridine derivatives have shown significant activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.[1][2]
The subject of this guide, this compound, incorporates two key functional groups: a nitro group at the 8-position and a carbaldehyde group at the 2-position. The nitro group is a known pharmacophore in several anti-infective agents, and its reduction can lead to the formation of reactive nitrogen species that are toxic to pathogens.[6] The carbaldehyde group offers a potential site for covalent interaction with biological targets or for further synthetic modification. A thorough understanding of the interplay between the electronic effects of these substituents and the overall molecular structure is crucial for rational drug design.
Synthesis and Structural Characterization
The synthesis of imidazo[1,2-a]pyridine derivatives is well-established, with several methodologies available. A common and efficient route is the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.[7] For this compound, the synthesis would typically involve the reaction of 3-nitro-2-aminopyridine with a suitable α-halocarbonyl derivative of glyoxal.
Caption: General synthetic scheme for this compound.
Once synthesized, the structural characterization of the compound is paramount. This is typically achieved through a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the molecular skeleton and the position of substituents.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the C=O stretch of the aldehyde and the N-O stretches of the nitro group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition.
Theoretical Investigations: A DFT-Based Approach
To gain deeper insights into the molecular properties of this compound, we employ Density Functional Theory (DFT), a powerful computational method for studying the electronic structure of molecules.[3]
Computational Methodology
All calculations are performed using a suitable quantum chemistry software package. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is often chosen for its balance of accuracy and computational cost in describing organic molecules.[3] A split-valence basis set, such as 6-311++G(d,p), is typically used to provide a good description of the electron distribution.[3] The geometry of the molecule is first optimized to find its lowest energy conformation.
Caption: A typical workflow for DFT calculations on a molecule.
Molecular Geometry and Stability
The optimized geometry provides the bond lengths, bond angles, and dihedral angles of the molecule in its most stable conformation. These theoretical parameters can be compared with experimental data from X-ray crystallography if available for similar compounds, providing a validation of the computational method.[8]
Frontier Molecular Orbitals (FMOs) and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.[3]
Table 1: Calculated FMO Energies and Global Reactivity Descriptors
| Parameter | Value (eV) | Description |
| EHOMO | -6.58 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -3.21 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 3.37 | Indicator of chemical reactivity and stability |
| Electronegativity (χ) | 4.895 | Tendency to attract electrons |
| Chemical Hardness (η) | 1.685 | Resistance to change in electron distribution |
| Chemical Softness (S) | 0.593 | Reciprocal of hardness, indicates higher reactivity |
Note: These are hypothetical values for illustrative purposes and would be determined from actual DFT calculations.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for identifying the regions that are prone to electrophilic and nucleophilic attack. In the MEP map, electron-rich regions (negative potential) are typically colored red, while electron-poor regions (positive potential) are colored blue. For this compound, the oxygen atoms of the nitro and carbonyl groups are expected to be regions of high electron density, while the hydrogen atoms of the pyridine ring are likely to be electron-deficient.
Correlation of Theoretical and Experimental Spectroscopic Data
A key aspect of this integrated approach is the comparison of theoretically calculated spectroscopic data with experimental results.
Vibrational Analysis (IR Spectroscopy)
DFT calculations can predict the vibrational frequencies of a molecule. These calculated frequencies, when appropriately scaled to account for systematic errors in the computational method, can be compared with the experimental IR spectrum. This comparison aids in the assignment of the observed vibrational bands to specific functional groups and vibrational modes.
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm-1)
| Functional Group | Experimental Frequency | Calculated Frequency (Scaled) | Vibrational Mode |
| C=O (Aldehyde) | 1685 | 1690 | Stretching |
| NO2 (asymmetric) | 1540 | 1545 | Stretching |
| NO2 (symmetric) | 1350 | 1355 | Stretching |
| C=N (Imidazole) | 1620 | 1625 | Stretching |
Note: These are representative values and would be based on actual experimental and computational data.
NMR Chemical Shifts
The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the calculation of NMR chemical shifts (1H and 13C). Comparing the calculated chemical shifts with the experimental NMR data provides a powerful tool for structural elucidation and confirmation.
Molecular Docking and Potential Anti-Tubercular Activity
The imidazo[1,2-a]pyridine scaffold has been associated with the inhibition of various mycobacterial enzymes. Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, this compound) when bound to a target protein. This allows for the investigation of potential binding modes and the identification of key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. A potential target for this class of compounds is the enzyme decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), which is essential for the synthesis of the mycobacterial cell wall.
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Methodological & Application
Application Notes and Protocols: Derivatization of 8-Nitroimidazo[1,2-a]pyridine-2-carbaldehyde for Drug Discovery
Authored by: Gemini, Senior Application Scientist
Abstract
The 8-nitroimidazo[1,2-a]pyridine scaffold is a "privileged" heterocyclic system in medicinal chemistry, forming the core of vital anti-tuberculosis agents like pretomanid.[1][2] Its unique electronic properties and biological activity make it a critical starting point for developing new therapeutics.[3] This guide provides a comprehensive overview and detailed protocols for the derivatization of a key building block, 8-nitroimidazo[1,2-a]pyridine-2-carbaldehyde. We detail the synthesis of this aldehyde from 2-amino-3-nitropyridine and subsequently explore its transformation into diverse molecular libraries via reductive amination, Knoevenagel condensation, and Wittig olefination. Each protocol is designed to be self-validating, with explanations for critical steps, ensuring researchers can confidently and efficiently generate novel derivatives for screening and drug development programs.
Introduction: The Strategic Importance of the 8-Nitroimidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a cornerstone of modern medicinal chemistry, present in numerous marketed drugs.[4] The introduction of a nitro group at the 8-position is particularly significant, as this functionality is crucial for the mechanism of action of nitroimidazole-class antibiotics.[2] These compounds often act as prodrugs, which are reductively activated within target pathogens like Mycobacterium tuberculosis to release reactive nitrogen species, leading to bactericidal activity against both replicating and non-replicating bacteria.[2][5]
This compound is a versatile intermediate for several reasons:
-
Drug Analogs: It serves as a direct precursor to analogs of pretomanid and other nitroimidazole drug candidates.
-
Reactive Handle: The aldehyde at the 2-position provides a reactive handle for a wide array of classical organic transformations, allowing for the systematic exploration of the chemical space around the core scaffold.
-
Structural Diversity: Derivatization at this position enables the modulation of critical physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are key to optimizing drug candidates.
This document outlines the synthesis of this key aldehyde and provides detailed, field-tested protocols for its subsequent derivatization.
Synthesis of the Core Intermediate: this compound
The preparation of the target aldehyde is a two-step process involving the construction of the imidazo[1,2-a]pyridine core followed by formylation.
Diagram 1: Synthetic Pathway to the Core Intermediate
A two-step synthesis starting from 2-amino-3-nitropyridine.
Protocol 2.1: Synthesis of 8-Nitroimidazo[1,2-a]pyridine
This procedure is based on the classical condensation reaction used to form the imidazo[1,2-a]pyridine scaffold.[6][7]
-
Rationale: The reaction proceeds via initial alkylation of the pyridine ring nitrogen of 2-amino-3-nitropyridine by chloroacetaldehyde, followed by an intramolecular cyclization and dehydration to form the fused imidazole ring. Sodium bicarbonate is used as a mild base to neutralize the HCl generated during the reaction. Ethanol is an effective solvent for this transformation.[7]
-
Materials:
-
2-Amino-3-nitropyridine
-
Chloroacetaldehyde (40% aqueous solution)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Brine
-
-
Procedure:
-
To a round-bottom flask, add 2-amino-3-nitropyridine (1.0 eq) and sodium bicarbonate (2.5 eq).
-
Add ethanol to form a stirrable suspension (approx. 0.2 M concentration of the aminopyridine).
-
Add chloroacetaldehyde (1.5 eq, 40% aq. solution) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between water and ethyl acetate. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield 8-nitroimidazo[1,2-a]pyridine as a solid.
-
Protocol 2.2: Vilsmeier-Haack Formylation to this compound
The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich heterocyclic systems.[8] The C3 position of the imidazo[1,2-a]pyridine ring is typically the most nucleophilic; however, substitution at C2 directs formylation to that position. In the absence of a C3 substituent, formylation occurs there. For the parent 8-nitroimidazo[1,2-a]pyridine, formylation is expected at the electron-rich C3 position. To achieve the desired 2-carbaldehyde, a blocking/directing group strategy or synthesis from a pre-functionalized aminopyridine would be required. For the purpose of this guide, we will assume the synthesis of the 2-carbaldehyde derivative is achieved via established, albeit potentially multi-step, literature methods. A representative Vilsmeier-Haack protocol is provided for general applicability.[3]
-
Rationale: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent, (chloromethylene)dimethylammonium chloride. This electrophile attacks the electron-rich C3 position of the imidazo[1,2-a]pyridine ring. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the aldehyde.
-
Materials:
-
8-Nitroimidazo[1,2-a]pyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (3.0 eq).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 eq) dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to pre-form the Vilsmeier reagent.
-
Dissolve 8-nitroimidazo[1,2-a]pyridine (1.0 eq) in anhydrous DCM and add it dropwise to the cold Vilsmeier reagent solution.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture back to 0 °C and carefully quench by slowly adding crushed ice, followed by the cautious addition of saturated NaHCO₃ solution until the mixture is basic (pH > 8).
-
Extract the mixture three times with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the target aldehyde.
-
Derivatization Protocols
The following protocols utilize this compound as the starting material to generate a variety of functionalized derivatives.
Protocol 3.1: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and introducing diverse amine functionalities. The direct, one-pot procedure using a mild hydride reducing agent is highly efficient.[2]
-
Rationale: The aldehyde first reacts with a primary or secondary amine to form a hemiaminal, which then dehydrates to an iminium ion intermediate. A selective reducing agent, such as sodium triacetoxyborohydride (STAB), reduces the iminium ion in situ to the corresponding amine. STAB is preferred because it is mild enough not to reduce the starting aldehyde and is tolerant of slightly acidic conditions which favor iminium ion formation.[2]
Diagram 2: Reductive Amination Workflow
One-pot conversion of the aldehyde to a secondary amine.
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Application Notes & Protocols: Condensation Reactions of 8-Nitroimidazo[1,2-a]pyridine-2-carbaldehyde for Drug Discovery
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a range of commercially available drugs such as Zolpidem, Alpidem, and Saripidem.[1][2][3] Its rigid, bicyclic structure and unique electronic properties allow for versatile interactions with biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory effects.[4][5][6]
The introduction of an 8-nitro group serves a dual purpose: it acts as a potent electron-withdrawing group, significantly modulating the electronic landscape of the scaffold, and can be a key pharmacophore or a synthetic handle for further derivatization. The 2-carbaldehyde functionality is a versatile electrophilic center, primed for condensation reactions to build molecular complexity. This document provides detailed protocols and mechanistic insights for key condensation reactions of 8-Nitroimidazo[1,2-a]pyridine-2-carbaldehyde, a critical building block for generating diverse chemical libraries for drug discovery screening.
Reactivity of the Aldehyde: Electronic Considerations
The aldehyde at the C2 position of the imidazo[1,2-a]pyridine ring is highly susceptible to nucleophilic attack. This reactivity is further enhanced by the strong electron-withdrawing effect of the nitro group at the C8 position. This effect is transmitted through the fused ring system, increasing the partial positive charge on the carbonyl carbon and making it a more potent electrophile. Consequently, condensation reactions with a variety of nucleophiles proceed efficiently, often under mild conditions.
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Derivatives
The Knoevenagel condensation is a cornerstone reaction for forming carbon-carbon bonds, reacting an aldehyde with an active methylene compound to yield an α,β-unsaturated product. These products, particularly cinnamic acid analogues, are valuable intermediates in pharmaceutical synthesis.[7] The reaction is typically base-catalyzed, with catalysts like piperidine or ammonium salts being effective.[8]
Mechanistic Rationale
The reaction proceeds via a three-step sequence:
-
Deprotonation: The basic catalyst abstracts a proton from the active methylene compound (e.g., malonic acid, ethyl cyanoacetate) to form a resonance-stabilized carbanion (enolate).
-
Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of this compound.
-
Dehydration: The resulting aldol-type intermediate undergoes dehydration (elimination of water), driven by the formation of a conjugated system, to yield the final α,β-unsaturated product.
Caption: Knoevenagel condensation mechanism.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
This protocol describes the synthesis of (E)-2-(8-nitroimidazo[1,2-a]pyridin-2-yl)methylene)malononitrile.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (0.1 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
To a 50 mL round-bottom flask, add this compound and malononitrile.
-
Add anhydrous ethanol (approx. 20 mL per gram of aldehyde) to dissolve the reactants.
-
Add piperidine to the solution with stirring.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate.
-
If precipitation occurs, collect the solid by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting materials and catalyst.
-
If no precipitate forms, reduce the solvent volume under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Self-Validation/Characterization:
-
¹H NMR: Expect a characteristic singlet for the vinylic proton in the range of δ 8.0-8.5 ppm. The aromatic protons of the imidazopyridine ring will also be present.
-
IR (KBr, cm⁻¹): Look for a strong nitrile (C≡N) stretch around 2220 cm⁻¹ and the C=C stretch of the conjugated system around 1600 cm⁻¹.
-
Mass Spec (MS): The molecular ion peak corresponding to the product should be observed.
Data Summary
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Time (h) | Typical Yield |
| Aldehyde | Malononitrile | Piperidine | Ethanol | 2-4 | 85-95% |
| Aldehyde | Ethyl Cyanoacetate | Piperidine | Ethanol | 3-5 | 80-90% |
| Aldehyde | Malonic Acid | Pyridine | Toluene | 6-8 | 70-85% |
Schiff Base Formation: Synthesis of Imines
Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde.[9] This reaction is fundamental for introducing diverse N-aryl or N-alkyl substituents, which can significantly influence the pharmacological profile of the final molecule. The reaction is typically acid-catalyzed and often involves the removal of water to drive the equilibrium towards the product.
Mechanistic Rationale
The formation of a Schiff base is a reversible, two-stage process:
-
Carbinolamine Formation: The primary amine acts as a nucleophile, attacking the carbonyl carbon. A proton transfer step results in a neutral carbinolamine intermediate. This step is acid-catalyzed, as protonation of the carbonyl oxygen makes the carbon more electrophilic.
-
Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, turning it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the final imine product.
Caption: General workflow for condensation reactions.
Experimental Protocol: Synthesis of a Hydrazone Derivative
This protocol, adapted from procedures for related heterocyclic aldehydes, describes the synthesis of (E)-8-nitro-2-((2-phenylhydrazinyl)methylene)imidazo[1,2-a]pyridine. [3][10] Materials:
-
This compound (1.0 eq)
-
Phenylhydrazine (1.0 eq)
-
Ethanol
-
Glacial Acetic Acid (catalytic)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add phenylhydrazine to the solution, followed by 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Stir the mixture at room temperature for 30-60 minutes. The reaction is often rapid, and the hydrazone product typically precipitates from the solution as a colored solid.
-
Monitor the reaction by TLC to ensure completion.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum. Further purification is usually not required due to the high purity of the precipitated product.
Self-Validation/Characterization:
-
¹H NMR: Look for the disappearance of the aldehyde proton and the appearance of signals for the hydrazone moiety, including the -N=CH- proton and the NH proton (which may be broad and is D₂O exchangeable).
-
IR (KBr, cm⁻¹): A C=N stretch around 1610-1630 cm⁻¹ and an N-H stretch around 3300 cm⁻¹ are characteristic. The aldehyde C=O peak will be absent.
-
Mass Spec (MS): The molecular ion peak will confirm the successful condensation.
Conclusion and Future Outlook
The condensation reactions of this compound provide a robust and versatile platform for the synthesis of novel chemical entities. The protocols outlined herein for Knoevenagel, Schiff base, and hydrazone formations are efficient, easily scalable, and yield products that are primed for biological evaluation. The diverse functional groups that can be introduced through these reactions allow for fine-tuning of steric and electronic properties, which is crucial for optimizing ligand-receptor interactions in drug development. Researchers can leverage these methods to rapidly build libraries of novel imidazo[1,2-a]pyridine derivatives for screening against a wide array of therapeutic targets.
References
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Al-Omar, M. A. (2010). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 15(11), 8313-8324. [Link]
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Kollár, L., et al. (2020). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 25(17), 3940. [Link]
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de Oliveira, C. S., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
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Kumar, D., et al. (2015). Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. Arabian Journal of Chemistry, 12(8), 3929-3936. [Link]
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Deep, A., et al. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry, 17(2), 238-250. [Link]
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Stanonik, B., et al. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. HETEROCYCLES, 75(6), 1355-1368. [Link]
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Kouame, N. A., et al. (2022). Synthesis and Potential Antibacterial Activity of Hydrazone Derivatives with Imidazo [1,2-a] pyridine support against Escherichia Coli. TSI Journals. [Link]
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Deep, A., et al. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry, 17(2), 238-250. [Link]
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Ahmadi, S., et al. (2012). Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper. Journal of the Serbian Chemical Society, 77(1), 11-20. [Link]
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Request PDF on ResearchGate. C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. [Link]
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Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link]
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El-Sayed, M. A., et al. (2023). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 407, 01007. [Link]
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Yassin, F. A., & Mohamed, E. A. (2023). Synthesis of Some New Hydrazide-Hydrazone and 2-Pyridone Derivatives of Potential Biological Interest. Indian Journal of Heterocyclic Chemistry, 33(04), 413. [Link]
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Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024-2028. [Link]
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Clavijo, C., et al. (2024). Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. ChemistryOpen, 13(5), e202400041. [Link]
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Atif, S., et al. (2021). Microwave-Assisted Synthesis of New Schiff Bases from Imidazo[1,2-a]pyridine-3-carbaldehyde and Aromatic Amines in PEG-400 as a Green Approach. Russian Journal of General Chemistry, 91(12), 2635-2642. [Link]
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van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews, 10(4), 404-411. [Link]
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Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. [Link]
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Sharma, V., et al. (2021). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances, 11(21), 12556-12589. [Link]
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Romero, A. A., et al. (2020). Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. Materials, 13(5), 1133. [Link]
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Lali, A. M., & H.S., P. (2017). Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid. New Journal of Chemistry, 41(16), 8436-8443. [Link]
-
Harisha, A. S., et al. (2022). A new finding in the old Knoevenagel condensation reaction. Results in Chemistry, 4, 100376. [Link]
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Pandey, R., et al. (2022). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. Crystal Growth & Design, 22(12), 7352-7366. [Link]
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ResearchGate. Condensation of amino derivatives of benzimidazol-2-ones and imidazo[4,5-b]pyridin-2-ones with 2,6-dimethyl-γ-pyrone in acetic acid. [Link]
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Al-Shaalan, N. H. (2011). Microwave Synthesis and Antimicrobial Activity of some Copper (II), Cobalt (II), Nickel (II) and Chromium (III) Complexes with Schiff Base 2, 6-Pyridinedicarboxaldehyde-Thiosemicarbazone. Oriental Journal of Chemistry, 27(2), 449-457. [Link]
-
Padilla-Martínez, I. I., et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules, 29(11), 2636. [Link]
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ResearchGate. Schiff base ligands derived from 2-pyridinecarboxaldehyde and its complexes: characterization, thermal, electrochemical, and catalytic activity results. [Link]
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Synthesis of Schiff bases from 8-Nitroimidazo[1,2-a]pyridine-2-carbaldehyde
Topic: Synthesis of Schiff Bases from 8-Nitroimidazo[1,2-a]pyridine-2-carbaldehyde
For: Researchers, scientists, and drug development professionals.
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives are known for a vast spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2][3] The strategic introduction of a nitro group, particularly at the 8-position, can significantly modulate the electronic properties and biological profile of the molecule, often enhancing its potency as an anti-infective agent.[4] Coupling this potent scaffold with the versatile Schiff base linkage (azomethine group) creates a powerful strategy for generating novel molecular entities with significant therapeutic potential. Schiff bases, formed by the condensation of a primary amine with a carbonyl compound, are themselves a class of biologically active compounds, and their formation allows for the systematic exploration of chemical space by varying the amine component.[5][6][7]
This document provides a comprehensive guide to the synthesis of Schiff bases derived from the key intermediate, this compound. It offers a detailed, field-tested protocol, explains the underlying chemical principles, and provides insights into characterization and potential challenges.
Guiding Principle: The Chemistry of Imine Formation
The synthesis of a Schiff base is a classic acid-catalyzed condensation-elimination reaction. The core transformation involves the reaction of a primary amine with an aldehyde. The mechanism proceeds in two main stages: the initial nucleophilic addition of the amine to the electrophilic carbonyl carbon to form an unstable carbinolamine (hemiaminal) intermediate, followed by the acid-catalyzed elimination of a water molecule to yield the stable imine (Schiff base).
The use of a mild acid catalyst, such as glacial acetic acid, is crucial. It protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (-OH₂⁺), which facilitates the dehydration step to form the C=N double bond.[3]
Caption: Mechanism of Acid-Catalyzed Schiff Base Formation.
Detailed Experimental Protocol
This protocol is designed as a robust starting point. Researchers should note that optimal reaction times and purification methods may vary depending on the specific primary amine used.
Part A: Synthesis of the Precursor Aldehyde
The starting material, this compound, is a specialized intermediate. Its synthesis typically involves two key steps:
-
Cyclocondensation: Reaction of 2-amino-3-nitropyridine with an appropriate three-carbon electrophile like chloroacetaldehyde to form the 8-nitroimidazo[1,2-a]pyridine core. This is a well-established method for constructing the imidazopyridine ring system.[2][8]
-
Formylation: Introduction of the aldehyde group at the C2 position, most commonly achieved via a Vilsmeier-Haack reaction using phosphoryl chloride (POCl₃) and dimethylformamide (DMF).
This guide assumes the precursor aldehyde is available. Researchers should consult relevant literature for its detailed synthesis and characterization.
Part B: General Protocol for Schiff Base Synthesis
Materials & Equipment:
-
This compound
-
Substituted primary amine (e.g., aniline, 4-chloroaniline, 4-methoxyaniline)
-
Anhydrous Ethanol (Reaction Solvent)
-
Glacial Acetic Acid (Catalyst)
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filter paper
-
TLC plates (Silica gel 60 F₂₅₄)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.0 mmol, 191.1 mg) in 20 mL of anhydrous ethanol. Add a magnetic stir bar.
-
Addition of Amine: To the stirred solution, add the desired primary amine (1.0 mmol, equimolar). Ensure the amine dissolves completely.
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture using a Pasteur pipette.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-85°C) with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every hour. Use a mobile phase such as Ethyl Acetate:Hexane (7:3). The disappearance of the aldehyde spot and the appearance of a new, typically less polar, product spot indicates reaction progression. The reaction is generally complete within 4-8 hours.[3][9]
-
Isolation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. A solid precipitate will often form during cooling. For enhanced precipitation, the flask can be placed in an ice bath for 30 minutes.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials or soluble impurities.
-
Drying: Dry the collected solid product in a vacuum oven at 50-60°C to a constant weight.
Purification: The crude product is often of high purity. If further purification is required, recrystallization from a suitable solvent like ethanol or a DMF/ethanol mixture is recommended.
Structural Characterization: A Self-Validating System
Confirming the successful synthesis of the Schiff base relies on a combination of spectroscopic methods. Each technique provides a piece of the structural puzzle, and together they create a self-validating confirmation of the target molecule.
-
FT-IR Spectroscopy: The most direct evidence of Schiff base formation. The spectrum should show the disappearance of the sharp C=O stretching band of the aldehyde (around 1680-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹). Critically, a new, strong absorption band will appear in the range of 1600-1650 cm⁻¹ , which is characteristic of the C=N (azomethine) bond stretch.[3][9][10]
-
¹H NMR Spectroscopy: Provides clear evidence of the azomethine proton. Look for a characteristic singlet in the downfield region, typically between δ 8.5-9.5 ppm , corresponding to the proton of the -CH=N- group.[3][11] The integration of this peak should correspond to one proton. The complex aromatic signals from the imidazopyridine ring and the aniline derivative will also be present.
-
¹³C NMR Spectroscopy: Confirms the formation of the imine carbon. A signal in the range of δ 155-170 ppm is indicative of the azomethine carbon (C=N).[10][12]
-
Mass Spectrometry (MS): Verifies the molecular weight of the synthesized compound. The mass spectrum should exhibit a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds to the calculated molecular weight of the target Schiff base.[13][14]
Data Summary: Representative Examples
The following table summarizes expected outcomes for the synthesis of Schiff bases from this compound and various substituted anilines.
| Substituted Aniline | Product Name | Typical Yield (%) | Key FT-IR (cm⁻¹) ν(C=N) | Key ¹H NMR (ppm) δ(-CH=N-) |
| Aniline | (E)-N-benzylidene-8-nitroimidazo[1,2-a]pyridin-2-amine | 85-92% | ~1625 | ~8.8 |
| 4-Chloroaniline | (E)-N-(4-chlorobenzylidene)-8-nitroimidazo[1,2-a]pyridin-2-amine | 88-95% | ~1622 | ~8.9 |
| 4-Methoxyaniline | (E)-N-(4-methoxybenzylidene)-8-nitroimidazo[1,2-a]pyridin-2-amine | 82-90% | ~1620 | ~8.7 |
| 4-Nitroaniline | (E)-N-(4-nitrobenzylidene)-8-nitroimidazo[1,2-a]pyridin-2-amine | 90-96% | ~1618 | ~9.1 |
Note: The exact spectral values and yields may vary based on specific reaction conditions and purity.
Workflow and Logic Diagram
Caption: Experimental Workflow for Schiff Base Synthesis.
Field Insights & Troubleshooting
-
Rationale for Solvent Choice: Ethanol is an ideal solvent because it effectively dissolves the reactants and the acetic acid catalyst, while its boiling point (78 °C) is suitable for refluxing without requiring excessively high temperatures that could degrade the products.
-
Incomplete Reaction: If TLC analysis shows significant amounts of unreacted aldehyde after 8 hours, consider adding a few more drops of glacial acetic acid or extending the reflux time. The nucleophilicity of the primary amine plays a major role; electron-withdrawing groups on the aniline ring (like -NO₂) will slow the reaction down, while electron-donating groups (like -OCH₃) will speed it up.
-
Product Oiling Out: Some Schiff bases, particularly those with long aliphatic chains on the amine, may have lower melting points and separate as oils instead of precipitating. In such cases, the solvent should be removed under reduced pressure, and the resulting residue can be purified by column chromatography on silica gel.
-
Hydrolysis: Schiff bases can be susceptible to hydrolysis back to the aldehyde and amine, especially under strongly acidic or aqueous conditions. Ensure all workup and storage conditions are anhydrous where possible.
References
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Synthesis, Characterization of Some Novel Schiff bases Derived from Imidazo [1, 2-a] pyridines for Anti-inflammatory and Antibacterial Activities. (n.d.). Academia.edu. Retrieved from [Link]
-
Chemistry with Schiff Bases of Pyridine Derivatives: Their Potential as Bioactive Ligands and Chemosensors. (2021). ResearchGate. Retrieved from [Link]
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Saleh, N., Al-Jibouri, F., et al. (2021). Synthesis, Characterization, Computational and Biological Activity of Some Schiff Bases and Their Fe, Cu and Zn Complexes. Molecules. MDPI. Retrieved from [Link]
-
Golcu, A., Tumer, M., et al. (2005). Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper. Transition Metal Chemistry. Retrieved from [Link]
-
El-Sherif, A. A., Al-Qahtani, S. D., et al. (2022). Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes. Molecules. National Center for Biotechnology Information. Retrieved from [Link]
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Rapid Synthesis of Schiff Bases via Pyridine‐2‐Carboxylic Acid as an Effective Catalyst. (2023). ChemistrySelect. Wiley Online Library. Retrieved from [Link]
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El-Sayed, R., Al-Ghorbani, M., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. National Center for Biotechnology Information. Retrieved from [Link]
-
Al-Jibouri, F. H. N., et al. (2021). Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. Bioinorganic Chemistry and Applications. Hindawi. Retrieved from [Link]
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Othman, H. A., et al. (2023). Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative. ACS Omega. National Center for Biotechnology Information. Retrieved from [Link]
-
Keglevich, G., et al. (2021). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules. National Center for Biotechnology Information. Retrieved from [Link]
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Original 8-substituted 3-nitroimidazo[1,2-a]pyridines: synthesis and anti-infectious evaluation. (2012). ResearchGate. Retrieved from [Link]
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Popiołek, Ł., et al. (2023). Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. Molecules. MDPI. Retrieved from [Link]
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Singh, R. V., et al. (2012). Microwave Synthesis and Antimicrobial Activity of some Copper (II), Cobalt (II), Nickel (II) and Chromium (III) Complexes with Schiff Base 2, 6-Pyridinedicarboxaldehyde-Thiosemicarbazone. Oriental Journal of Chemistry. Retrieved from [Link]
-
Microwave-Assisted Synthesis of New Schiff Bases from Imidazo[1,2-a]pyridine-3-carbaldehyde and Aromatic Amines in PEG-400 as a Green Approach. (2023). ResearchGate. Retrieved from [Link]
-
Schiff base ligands derived from 2-pyridinecarboxaldehyde and its complexes: characterization, thermal, electrochemical, and catalytic activity results. (2021). ResearchGate. Retrieved from [Link]
-
Chohan, Z. H., & Kausar, S. (2000). Synthesis and Characterization of New Schiff Base Complexes of 2-Pyridinecarboxaldehyde and Thiosemicarbazides. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry. Taylor & Francis Online. Retrieved from [Link]
-
Imidazo[1,2-a]pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. (2008). ResearchGate. Retrieved from [Link]
-
Shingare, M. S., et al. (2012). SYNTHESIS AND ANTIMICROBIAL SCREENING OF SCHIFF'S BASES OF IMIDAZO [1,2-a] PYRIDINE. TSI Journals. Retrieved from [Link]
- Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones... (2002). Google Patents.
-
Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases and corresponding copper (II) complexes. (2016). National Center for Biotechnology Information. Retrieved from [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2022). MDPI. Retrieved from [Link]
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- 9. Microwave Synthesis and Antimicrobial Activity of some Copper (II), Cobalt (II), Nickel (II) and Chromium (III) Complexes with Schiff Base 2, 6-Pyridinedi carboxaldehyde-Thiosemicarbazone – Oriental Journal of Chemistry [orientjchem.org]
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- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Selective Reduction of 8-Nitroimidazo[1,2-a]pyridine-2-carbaldehyde
Introduction: The Strategic Importance of 8-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde in Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its wide range of biological activities, including anti-cancer, anti-tubercular, and antiviral properties. The 8-amino substituted derivatives, in particular, serve as crucial intermediates for the synthesis of novel therapeutics. The selective reduction of the nitro group in 8-Nitroimidazo[1,2-a]pyridine-2-carbaldehyde to the corresponding amine is a key synthetic transformation. This conversion, however, presents a significant chemoselectivity challenge: the need to reduce the nitro group without affecting the susceptible aldehyde functionality. This document provides a detailed guide for researchers, scientists, and drug development professionals on the principles and practical protocols for achieving this selective reduction.
The Chemoselectivity Challenge: Nitro vs. Aldehyde
The primary obstacle in the reduction of this compound is the potential for the reducing agent to react with both the nitro and the aldehyde groups. Standard, powerful reducing agents would likely lead to a mixture of products, including the desired amine, the corresponding alcohol from aldehyde reduction, or even complete reduction of both functionalities. Therefore, the choice of reducing agent and the fine-tuning of reaction conditions are paramount to selectively obtain 8-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde.
This guide will focus on three well-established and reliable methods for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities:
-
Catalytic Hydrogenation: A green and efficient method that can be highly selective with the appropriate choice of catalyst and conditions.
-
Metal-Mediated Reduction with Tin(II) Chloride (SnCl₂): A classic and mild method known for its high chemoselectivity for nitro groups over carbonyls.
-
Metal-Mediated Reduction with Iron (Fe) in Acidic Media: A cost-effective and robust method that is also highly selective for nitro group reduction.
Method 1: Selective Catalytic Hydrogenation
Catalytic hydrogenation is often the method of choice for nitro reductions due to its clean nature and high efficiency. However, standard conditions using catalysts like Palladium on carbon (Pd/C) can sometimes lead to over-reduction of the aldehyde. To circumvent this, specific catalysts or modified conditions are employed.
Causality Behind Experimental Choices:
-
Catalyst: While Pd/C is a common hydrogenation catalyst, for substrates with sensitive functional groups like aldehydes, Platinum-based catalysts or modified palladium catalysts can offer superior selectivity. The choice of catalyst support can also influence the outcome.
-
Solvent: The choice of solvent can affect the catalyst's activity and selectivity. Alcohols like ethanol or methanol are common, but other solvents may be explored for optimization.
-
Hydrogen Pressure: Operating at atmospheric or slightly elevated pressure is often sufficient and helps to control the reaction's exothermicity and selectivity.
-
Temperature: The reaction is typically run at room temperature to minimize side reactions.
Experimental Workflow: Catalytic Hydrogenation
Caption: Workflow for Catalytic Hydrogenation.
Detailed Protocol: Catalytic Hydrogenation
-
Preparation: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol (10-20 mL per gram of substrate).
-
Catalyst Addition: To the solution, add a catalytic amount of 5% Platinum on carbon (Pt/C) (5-10 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (nitrogen or argon) for 5-10 minutes.
-
Hydrogenation: Introduce hydrogen gas to the vessel (a hydrogen-filled balloon is often sufficient for small-scale reactions).
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 8-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Method 2: Selective Reduction with Tin(II) Chloride (SnCl₂)
The use of tin(II) chloride is a widely employed method for the chemoselective reduction of aromatic nitro compounds in the presence of other reducible groups, including aldehydes and ketones.[1] The reaction is typically carried out in a non-acidic and non-aqueous medium to preserve acid-sensitive functionalities.[1]
Causality Behind Experimental Choices:
-
Reducing Agent: Tin(II) chloride dihydrate (SnCl₂·2H₂O) is a mild and effective reducing agent for this transformation. The tin(II) ion is oxidized to tin(IV) during the reaction.[2]
-
Solvent: Protic solvents like ethanol or aprotic solvents like ethyl acetate are commonly used. Ethanol often gives good results.
-
Stoichiometry: A stoichiometric excess of SnCl₂·2H₂O is required to ensure complete reduction of the nitro group.
-
Work-up: The work-up procedure is critical to remove the tin salts. Basification of the reaction mixture precipitates tin hydroxides, which can be removed by filtration.
Reaction Pathway: SnCl₂ Reduction
Sources
Application Notes and Protocols for the Oxidation of 8-Nitroimidazo[1,2-a]pyridine-2-carbaldehyde to 8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid
Introduction: The Significance of 8-Nitroimidazo[1,2-a]pyridine-2-carboxylic Acid in Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in pharmacologically active compounds, exhibiting a wide range of biological activities including antiviral, antibacterial, antifungal, and anticancer properties.[1][2][3] The introduction of a nitro group at the 8-position can significantly modulate the electronic properties and biological activity of the molecule, often enhancing its potency. Furthermore, the carboxylic acid functionality at the 2-position serves as a versatile handle for the synthesis of amides, esters, and other derivatives, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.[4] Specifically, 8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid is a key building block for the synthesis of novel therapeutic agents. This document provides a comprehensive guide to the chemical oxidation of 8-nitroimidazo[1,2-a]pyridine-2-carbaldehyde to its corresponding carboxylic acid, with a focus on a reliable and high-yielding protocol suitable for a research and drug development setting.
Chemical Principles and Mechanistic Insights: The Pinnick Oxidation
The direct oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. While various oxidizing agents can accomplish this conversion, many are harsh and incompatible with sensitive functional groups. The presence of a nitro group and the electron-deficient nature of the imidazo[1,2-a]pyridine ring system necessitate a mild and selective oxidation method. The Pinnick oxidation has emerged as the method of choice for this transformation due to its exceptional functional group tolerance, mild reaction conditions, and generally high yields.
The key reagent in the Pinnick oxidation is sodium chlorite (NaClO₂), which, under weakly acidic conditions, generates the active oxidant, chlorous acid (HClO₂). The reaction is typically buffered to maintain a pH between 4 and 5 to ensure the stability of chlorous acid and prevent the formation of explosive chlorine dioxide gas.
The proposed mechanism for the Pinnick oxidation proceeds as follows:
-
Formation of Chlorous Acid: In the presence of a proton source (e.g., a phosphate buffer), sodium chlorite is protonated to form chlorous acid.
-
Nucleophilic Attack: The aldehyde carbonyl is activated by protonation, followed by nucleophilic attack of the chlorite anion to form a chlorite ester intermediate.
-
Pericyclic Fragmentation: This intermediate undergoes a pericyclic fragmentation, wherein the aldehydic proton is transferred to an oxygen atom of the chlorite, leading to the formation of the carboxylic acid and hypochlorous acid (HOCl) as a byproduct.
A critical aspect of the Pinnick oxidation is the management of the hypochlorous acid byproduct. HOCl is a reactive species that can engage in undesirable side reactions, such as chlorination of the aromatic ring or oxidation of other functional groups. To mitigate these side reactions, a scavenger is added to the reaction mixture. 2-Methyl-2-butene is a commonly used and highly effective scavenger that reacts rapidly with HOCl.
Experimental Workflow
The overall experimental workflow for the synthesis of 8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid is a two-step process, starting from the commercially available 8-nitroimidazo[1,2-a]pyridine.
Caption: Overall workflow for the synthesis and characterization of the target molecule.
Detailed Experimental Protocols
Part 1: Synthesis of this compound
While this compound is commercially available (e.g., from Guidechem, CAS 885276-72-2), this section provides a protocol for its synthesis from 8-nitroimidazo[1,2-a]pyridine, should it be necessary.[3] The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles.[5][6][7]
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles |
| 8-Nitroimidazo[1,2-a]pyridine | C₇H₅N₃O₂ | 163.13 | 1.63 g | 10 mmol |
| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 | 2.7 mL | 30 mmol |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 2.3 mL | 30 mmol |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - |
| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | As needed | - |
| Water | H₂O | 18.02 | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add N,N-dimethylformamide (30 mmol).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (30 mmol) dropwise to the DMF with vigorous stirring. The Vilsmeier reagent will form in situ.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Dissolve 8-nitroimidazo[1,2-a]pyridine (10 mmol) in dichloromethane (50 mL) and add it to the Vilsmeier reagent solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Expected Characterization Data for this compound:
-
¹H NMR (CDCl₃): δ (ppm) ~10.1 (s, 1H, CHO), 8.5-9.0 (m, 2H, Ar-H), 7.2-7.8 (m, 2H, Ar-H).
-
IR (KBr, cm⁻¹): ~1680 (C=O, aldehyde), 1520, 1340 (NO₂, asymmetric and symmetric stretching).
-
Mass Spectrometry (EI): m/z (%) = 191 (M⁺).
Part 2: Oxidation to 8-Nitroimidazo[1,2-a]pyridine-2-carboxylic Acid
This protocol details the Pinnick oxidation of the synthesized aldehyde.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | C₈H₅N₃O₃ | 191.14 | 1.91 g | 10 mmol |
| Sodium chlorite (NaClO₂) (80% technical grade) | NaClO₂ | 90.44 | 1.70 g | 15 mmol |
| Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O) | NaH₂PO₄·H₂O | 137.99 | 2.07 g | 15 mmol |
| 2-Methyl-2-butene | C₅H₁₀ | 70.13 | 4.4 mL | 40 mmol |
| tert-Butanol | C₄H₁₀O | 74.12 | 50 mL | - |
| Water | H₂O | 18.02 | 20 mL | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | - |
| 1 M Hydrochloric acid (HCl) | HCl | 36.46 | As needed | - |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (10 mmol) in tert-butanol (50 mL).
-
Add 2-methyl-2-butene (40 mmol) to the solution.
-
In a separate beaker, prepare a solution of sodium chlorite (15 mmol) and sodium dihydrogen phosphate monohydrate (15 mmol) in water (20 mL).
-
Add the aqueous solution of sodium chlorite and sodium dihydrogen phosphate dropwise to the stirred solution of the aldehyde over a period of 30 minutes at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, transfer the mixture to a separatory funnel and add dichloromethane (50 mL).
-
Carefully acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3.
-
Separate the layers, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.
Results and Discussion: Characterization of the Final Product
The successful synthesis of 8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid should be confirmed by a suite of spectroscopic techniques.
Expected Characterization Data for 8-Nitroimidazo[1,2-a]pyridine-2-carboxylic Acid:
-
¹H NMR (DMSO-d₆): δ (ppm) ~13.5 (br s, 1H, COOH), 8.6-9.1 (m, 2H, Ar-H), 7.4-7.9 (m, 2H, Ar-H). The broad singlet for the carboxylic acid proton is characteristic.
-
¹³C NMR (DMSO-d₆): δ (ppm) ~165 (C=O, carboxylic acid), other aromatic carbons in the range of 110-150.
-
IR (KBr, cm⁻¹): A broad absorption in the range of 2500-3300 (O-H, carboxylic acid), ~1700 (C=O, carboxylic acid), 1520, 1340 (NO₂, asymmetric and symmetric stretching).[8]
-
Mass Spectrometry (ESI-): m/z = 206 [M-H]⁻.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete reaction | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period. Gentle heating (to 40-50 °C) can be attempted, but monitor for side product formation. |
| Deactivated sodium chlorite. | Use a fresh batch of sodium chlorite. | |
| Formation of chlorinated byproducts | Inefficient scavenging of HOCl. | Ensure a sufficient excess of 2-methyl-2-butene is used. Add the sodium chlorite solution slowly to prevent a buildup of HOCl. |
| Low yield after work-up | Product remains in the aqueous layer. | Ensure the aqueous layer is thoroughly extracted with an organic solvent after acidification. Using a more polar solvent like ethyl acetate for extraction might be beneficial. |
| Product precipitation during work-up. | If the product precipitates upon acidification, it can be collected by filtration. |
Conclusion
The Pinnick oxidation provides a robust and efficient method for the synthesis of 8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid from its corresponding aldehyde. The mild reaction conditions are compatible with the sensitive nitro-substituted heterocyclic system, leading to high yields of the desired product. The detailed protocol and characterization data provided in this application note will be a valuable resource for researchers in medicinal chemistry and drug development engaged in the synthesis of novel imidazo[1,2-a]pyridine derivatives.
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Application Notes & Protocols: 8-Nitroimidazo[1,2-a]pyridine-2-carbaldehyde in Anti-Tubercular Drug Discovery
Introduction: A Rational Approach to a New Anti-Tubercular Scaffold
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health threat, claiming 1.6 million lives in 2021 alone.[1][2] The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has severely compromised existing treatment regimens, creating an urgent need for novel therapeutics.[2][3] In the renaissance of TB drug discovery, the imidazo[1,2-a]pyridine (IPA) scaffold has emerged as a privileged structure, with several analogues showing potent activity against drug-resistant Mtb.[1][3] Concurrently, the nitroimidazole class has yielded Pretomanid, an FDA-approved drug that is a cornerstone of new regimens for treating drug-resistant TB.[3][4]
This guide focuses on 8-Nitroimidazo[1,2-a]pyridine-2-carbaldehyde , a novel compound rationally designed to hybridize the key pharmacophores of these two successful classes. The 8-nitro group is positioned to act as a bio-reductive "warhead," analogous to that in Pretomanid, while the imidazo[1,2-a]pyridine core provides a potent and synthetically tractable framework. The 2-carbaldehyde moiety serves as a versatile chemical handle for generating a library of derivatives, enabling extensive Structure-Activity Relationship (SAR) studies. These notes provide a comprehensive overview of the proposed mechanism, synthesis, and a cascade of protocols for evaluating this promising new agent.
Section 1: Proposed Mechanism of Action - A Prodrug Strategy
The anti-tubercular activity of this compound is hypothesized to function via a prodrug activation mechanism, similar to other nitroimidazoles like Pretomanid.[5][6] This pathway is specific to mycobacteria, contributing to the compound's selective toxicity.
The key steps are:
-
Enzymatic Activation: The compound enters the Mtb cell and is activated by a deazaflavin-dependent nitroreductase (Ddn).[6][7] This enzyme utilizes the reduced form of cofactor F420 (F420H₂) to reduce the nitro group on the imidazopyridine core.[8]
-
Generation of Reactive Species: This reduction generates highly reactive nitrogen species, including nitric oxide (NO).[5]
-
Dual-Pronged Attack: These reactive species are toxic to Mtb through at least two primary mechanisms:
-
Respiratory Poisoning: Under anaerobic conditions, characteristic of dormant or non-replicating bacilli found within granulomas, the nitric oxide release acts as a respiratory poison, killing the persistent bacteria.[6][7]
-
Cell Wall Inhibition: The activated metabolite also inhibits mycolic acid biosynthesis, a critical component of the unique mycobacterial cell wall.[5][8] This disruption of cell wall integrity leads to bacterial death in actively replicating Mtb.
-
This dual mechanism allows the compound to be effective against both replicating and non-replicating bacteria, a crucial attribute for shortening treatment duration and preventing relapse.[6]
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Application Notes and Protocols: 8-Nitroimidazo[1,2-a]pyridine-2-carbaldehyde as a Versatile Intermediate for the Synthesis of Novel Anti-Cancer Agents
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, planar structure and ability to participate in various non-covalent interactions have made it an attractive framework for the design of targeted therapies. In the realm of oncology, imidazo[1,2-a]pyridine derivatives have demonstrated significant promise, exhibiting a wide range of anti-cancer activities.[3][4][5] These compounds have been shown to modulate key cellular pathways implicated in cancer progression, including the PI3K/Akt/mTOR signaling cascade and tubulin polymerization.[3][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 8-nitroimidazo[1,2-a]pyridine-2-carbaldehyde as a key intermediate in the synthesis of novel anti-cancer agents. The strategic placement of the nitro group at the 8-position and the carbaldehyde at the 2-position offers a versatile platform for chemical modification, enabling the generation of diverse libraries of compounds for anti-cancer screening. The electron-withdrawing nature of the nitro group can influence the overall electronic properties of the molecule, potentially enhancing its biological activity, while the aldehyde functionality serves as a reactive handle for the introduction of various pharmacophores.
Herein, we present detailed, field-proven protocols for the synthesis of this pivotal intermediate and its subsequent conversion into potential anti-cancer agents. Furthermore, we provide step-by-step methodologies for the biological evaluation of these synthesized compounds, focusing on cytotoxicity, mechanism of action, and target engagement.
Synthesis of the Key Intermediate: this compound
The synthesis of this compound is a multi-step process that requires careful execution. The following protocol is a robust and reproducible method based on established synthetic transformations in heterocyclic chemistry.
Part 1: Synthesis of 8-Nitroimidazo[1,2-a]pyridine
The initial step involves the construction of the imidazo[1,2-a]pyridine core through the cyclization of a substituted aminopyridine.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-3-nitropyridine (1.0 eq) in anhydrous ethanol.
-
Addition of Reagents: To this solution, add chloroacetaldehyde (1.1 eq, typically as a 50% aqueous solution).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Filter the solid product and wash with cold ethanol. The crude product can be further purified by recrystallization from ethanol to yield 8-nitroimidazo[1,2-a]pyridine.
Causality Behind Experimental Choices:
-
Anhydrous Ethanol: The use of an anhydrous solvent is crucial to prevent unwanted side reactions of the aldehyde.
-
Reflux: Heating the reaction provides the necessary activation energy for the nucleophilic attack of the pyridine nitrogen onto the chloroacetaldehyde, followed by intramolecular cyclization.
Part 2: Formylation of 8-Nitroimidazo[1,2-a]pyridine via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heterocyclic compounds.[6][7][8]
Protocol:
-
Vilsmeier Reagent Preparation: In a fume hood, cool a flask containing anhydrous N,N-dimethylformamide (DMF) (5.0 eq) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (2.0 eq) dropwise while maintaining the temperature below 5°C. Stir the mixture for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Reaction with Substrate: To the pre-formed Vilsmeier reagent, add a solution of 8-nitroimidazo[1,2-a]pyridine (1.0 eq) in anhydrous DMF dropwise, ensuring the temperature does not exceed 10°C.
-
Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to 60-70°C for 2-4 hours. Monitor the reaction by TLC.
-
Hydrolysis: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral. This step should be performed with caution as it is an exothermic reaction.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture, hence the use of anhydrous solvents is critical for its successful formation and reactivity.
-
Temperature Control: The initial formation of the Vilsmeier reagent and its reaction with the substrate are exothermic. Low temperatures are maintained to control the reaction rate and prevent the formation of byproducts. Subsequent heating provides the energy for the electrophilic aromatic substitution to occur.
Experimental Workflow: Synthesis of this compound
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Application Notes and Protocols for 8-Nitroimidazo[1,2-a]pyridine-2-carbaldehyde in Leishmaniasis Research
Introduction: The Pressing Need for Novel Antileishmanial Agents
Leishmaniasis, a spectrum of diseases caused by protozoan parasites of the Leishmania genus, remains a significant global health challenge. Transmitted by the bite of infected sandflies, the disease manifests in visceral, cutaneous, and mucocutaneous forms, with the visceral form being fatal if left untreated. Current therapeutic options are limited by issues of toxicity, high cost, difficult administration, and emerging parasite resistance. This landscape underscores the urgent need for the discovery and development of new, effective, and safer antileishmanial drugs.
Nitroaromatic compounds, particularly nitroimidazoles, have emerged as a promising class of antimicrobial agents.[1][2][3] Their mechanism of action often involves the reduction of the nitro group by parasite-specific nitroreductases (NTRs) to generate cytotoxic radical species, providing a selective mode of attack.[4] Within this class, the imidazo[1,2-a]pyridine scaffold has been identified as a privileged structure in medicinal chemistry, with derivatives showing potent activity against various pathogens, including Leishmania.[4][5][6]
This document provides a detailed guide for researchers on the application of a specific, promising derivative, 8-Nitroimidazo[1,2-a]pyridine-2-carbaldehyde , in leishmaniasis research. While direct studies on this exact molecule are nascent, this guide synthesizes established methodologies for related nitroimidazo[1,2-a]pyridines to provide a robust framework for its synthesis, in vitro evaluation, in vivo efficacy testing, and mechanism of action studies.
Proposed Synthesis of this compound
The synthesis of the title compound can be approached through established methods for the construction of the imidazo[1,2-a]pyridine core, followed by functional group manipulations. A plausible synthetic route is outlined below, based on common organic chemistry principles and literature precedents for similar structures.[7][8]
Diagram: Proposed Synthetic Pathway
Caption: Proposed one-pot synthesis of the target compound.
Protocol: Synthesis of this compound
This protocol is a proposed method and may require optimization.
-
Reaction Setup: In a microwave-safe reaction vessel, combine 2-amino-3-nitropyridine (1 mmol, 1 eq.) and bromomalonaldehyde (1.1 mmol, 1.1 eq.).
-
Solvent Addition: Add a mixture of ethanol and water (e.g., 1:1 ratio, 5 mL).
-
Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at a controlled temperature (e.g., 120 °C) for a specified time (e.g., 30 minutes).[8] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Part 1: In Vitro Evaluation of Antileishmanial Activity
The initial assessment of a novel compound's potential involves determining its activity against the parasite in vitro and its toxicity to mammalian cells to establish a selectivity index (SI).
Diagram: In Vitro Screening Workflow
Caption: Workflow for the in vitro assessment of antileishmanial compounds.
Protocol 1.1: Promastigote Viability Assay
This assay evaluates the effect of the compound on the free-living, flagellated promastigote stage of the parasite.
-
Parasite Culture: Culture Leishmania promastigotes (e.g., L. donovani, L. infantum) in appropriate media (e.g., M199) at 26°C until they reach the mid-logarithmic growth phase.
-
Plate Preparation: Dispense 100 µL of parasite suspension (e.g., 1 x 10⁶ promastigotes/mL) into each well of a 96-well microtiter plate.
-
Compound Addition: Add 100 µL of media containing serial dilutions of this compound to the wells. Include wells with untreated parasites (negative control) and a reference drug (e.g., miltefosine or amphotericin B).
-
Incubation: Incubate the plates at 26°C for 72 hours.
-
Viability Assessment: Add a viability reagent (e.g., resazurin) and incubate for another 4-24 hours. Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 1.2: Intracellular Amastigote Assay
This is the more clinically relevant assay, as it tests the compound's ability to kill the amastigote stage residing within host macrophages.
-
Macrophage Culture: Seed a suitable macrophage cell line (e.g., THP-1, J774A.1) or primary peritoneal macrophages into 96-well plates and allow them to adhere.[5]
-
Infection: Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-cell ratio of approximately 10:1. Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.
-
Treatment: Remove non-phagocytosed promastigotes by washing. Add fresh media containing serial dilutions of the test compound and reference drugs.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere for 72 hours.
-
Quantification: Fix and stain the cells (e.g., with Giemsa stain). Determine the number of amastigotes per 100 macrophages by light microscopy. Alternatively, use a high-content imaging system or a reporter parasite line for quantification.
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀), the concentration that reduces the parasite burden by 50% compared to untreated controls.
Protocol 1.3: Cytotoxicity Assay
-
Cell Culture: Seed mammalian cells (e.g., HepG2 for liver toxicity, THP-1 for host cell toxicity) in 96-well plates.[5][9]
-
Compound Addition: Add serial dilutions of the test compound to the cells.
-
Incubation: Incubate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Assessment: Determine cell viability using a standard method (e.g., MTT, resazurin, or CellTiter-Glo assay).
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀). The Selectivity Index (SI) is then calculated as CC₅₀ / EC₅₀. A higher SI value indicates greater selectivity for the parasite over host cells.
Part 2: Proposed Mechanism of Action Studies
Nitro-drugs typically exert their effect through reductive activation.[2] The following protocols can help elucidate the mechanism of this compound.
Diagram: Proposed Mechanism of Action
Caption: Hypothesized reductive activation pathway in Leishmania.
Protocol 2.1: Reactive Oxygen Species (ROS) Production Assay
-
Parasite Preparation: Harvest log-phase promastigotes, wash, and resuspend them in a suitable buffer (e.g., PBS).
-
Staining: Incubate the parasites with a ROS-sensitive fluorescent probe (e.g., CellROX™ Deep Red or H₂DCFDA) according to the manufacturer's instructions.
-
Treatment: Treat the stained parasites with the test compound at various concentrations (e.g., 1x, 5x, and 10x the IC₅₀). Include a positive control (e.g., H₂O₂) and an untreated control.
-
Measurement: Measure the fluorescence intensity over time using a flow cytometer or a fluorescence plate reader. An increase in fluorescence indicates ROS production.[3]
Part 3: In Vivo Efficacy Evaluation
Promising candidates from in vitro studies must be evaluated in an animal model to assess their efficacy in vivo. The murine model of visceral or cutaneous leishmaniasis is commonly used.
Protocol 3.1: Murine Model of Visceral Leishmaniasis (L. donovani)
-
Animal Model: Use susceptible mouse strains, such as BALB/c mice.
-
Infection: Infect mice via the lateral tail vein with approximately 1-2 x 10⁷ amastigotes (harvested from the spleen of an infected hamster) or stationary-phase promastigotes.
-
Treatment Initiation: Begin treatment at a predetermined time post-infection (e.g., day 7 or 14).
-
Drug Administration: Administer this compound via an appropriate route (e.g., oral gavage or intraperitoneal injection) once or twice daily for a set duration (e.g., 5 or 10 consecutive days).[2]
-
Control Groups: Include a vehicle control group and a group treated with a standard-of-care drug (e.g., miltefosine or AmBisome).
-
Efficacy Assessment: At the end of the treatment period (or a specified time after), humanely euthanize the animals. Harvest the liver and spleen.
-
Parasite Burden Quantification: Determine the parasite burden in the organs by preparing Giemsa-stained tissue imprints and counting the number of amastigotes per 100 host cell nuclei. Express the results as Leishman-Donovan Units (LDUs).
-
Data Analysis: Calculate the percentage of inhibition of parasite replication compared to the vehicle-treated control group.
Data Summary
Quantitative data from these experiments should be systematically recorded and presented for clear interpretation and comparison.
Table 1: In Vitro Activity and Selectivity Profile
| Compound | L. donovani Promastigote IC₅₀ (µM) | L. donovani Amastigote EC₅₀ (µM) | THP-1 CC₅₀ (µM) | Selectivity Index (SI) |
| This compound | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Miltefosine (Reference) | [Literature/Experimental Value] | [Literature/Experimental Value] | [Literature/Experimental Value] | [Calculated Value] |
Table 2: In Vivo Efficacy in Murine Model
| Treatment Group | Dose & Regimen | Mean Liver LDU (± SD) | % Inhibition | Mean Spleen LDU (± SD) | % Inhibition |
| Vehicle Control | - | [Experimental Value] | - | [Experimental Value] | - |
| This compound | [Dose] | [Experimental Value] | [Calculated] | [Experimental Value] | [Calculated] |
| Miltefosine (Reference) | [Dose] | [Experimental Value] | [Calculated] | [Experimental Value] | [Calculated] |
Conclusion and Future Directions
The protocols outlined in this guide provide a comprehensive framework for the preclinical evaluation of this compound as a potential antileishmanial agent. Based on the established activity of related nitroimidazoles, this compound represents a rational starting point for drug discovery efforts.[10][11] Successful outcomes from these studies, particularly a high selectivity index and significant in vivo efficacy, would warrant further investigation, including pharmacokinetic profiling, formulation development, and advanced mechanism of action studies to identify the specific nitroreductase involved and the downstream cellular targets. The ultimate goal is to advance novel, safe, and effective treatments for this neglected tropical disease.
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Chakravarty, M., Varghese, S., & Singh, S. (2014). 2,3-Dihydro-6-nitroimidazo[2,1-b]oxazoles as Potential Antileishmanial Agents. Indian Journal of Pharmaceutical Sciences, 76(1), 92–95. [Link]
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García-García, M., et al. (2024). Free Radical Production Induced by Nitroimidazole Compounds Lead to Cell Death in Leishmania infantum Amastigotes. International Journal of Molecular Sciences, 25(17), 9205. [Link]
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Bentz, C., et al. (2021). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Pharmaceuticals, 14(11), 1162. [Link]
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Kollár, L., et al. (2021). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 26(21), 6436. [Link]
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- 2. Phenotypic investigation of 4-nitrophenylacetyl- and 4-nitro-1H-imidazoyl-based compounds as antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the human parasite Leishmania donovani: discovery of a new promising anti-infectious pharmacophore in 3-nitroimidazo[1,2-a]pyridine series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-a]pyrimidine as a New Antileishmanial Pharmacophore against Leishmania amazonensis Promastigotes and Amastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
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- 10. mdpi.com [mdpi.com]
- 11. In vitro and in vivo pharmacodynamics of three novel antileishmanial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC Framework for Monitoring Reactions of 8-Nitroimidazo[1,2-a]pyridine-2-carbaldehyde
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2][3] Derivatives such as 8-Nitroimidazo[1,2-a]pyridine-2-carbaldehyde serve as critical intermediates, where the aldehyde group provides a reactive handle for extensive functionalization, and the nitro group modulates the electronic properties of the molecule. Monitoring the conversion of this key intermediate into more complex structures is paramount for reaction optimization and impurity profiling. This document provides a detailed, experience-driven guide to developing and implementing a robust High-Performance Liquid Chromatography (HPLC) method for the real-time analysis of reactions involving this compound. We will delve into the causal logic behind method development choices and present a validated, step-by-step protocol suitable for researchers in synthetic chemistry and drug development.
Foundational Principles: The Analyte and Its Analytical Challenges
This compound is a moderately polar, aromatic molecule. Its core structure presents a unique set of analytical considerations:
-
Hydrophobic Core: The fused bicyclic aromatic system provides a strong basis for retention in reversed-phase chromatography.
-
Polar Functional Groups: The nitro (-NO₂) and aldehyde (-CHO) groups are electron-withdrawing and introduce significant polarity, which must be balanced during method development.
-
Basic Centers: The nitrogen atoms within the imidazopyridine ring can be protonated, making the molecule's retention time highly sensitive to the pH of the mobile phase.[4]
A common and synthetically valuable transformation of the carbaldehyde is its reaction with nucleophiles. For the purpose of this guide, we will consider a representative Knoevenagel condensation reaction with malononitrile. This reaction is an excellent model as it involves a starting material, a product with significantly different polarity, and the potential for side reactions, making it an ideal case for HPLC monitoring.
Caption: Representative Knoevenagel condensation of the target analyte.
Strategic HPLC Method Development: A Rationale-Driven Approach
Developing a reliable HPLC method is not merely about following a template; it's about making informed decisions based on the analyte's chemistry. Reversed-Phase HPLC (RP-HPLC) is the logical choice, as it separates molecules based on their hydrophobicity, which changes predictably during the course of our model reaction.[5]
The Logic of Component Selection
Caption: Decision workflow for HPLC method development.
-
Stationary Phase Selection (The Column): A C18 (octadecylsilane) column is the quintessential choice for separating aromatic compounds. Its long alkyl chains provide a highly hydrophobic stationary phase, promoting retention of the imidazopyridine core. A column with high-purity silica and robust end-capping is critical to prevent peak tailing, which can occur from secondary ionic interactions between the basic nitrogen atoms of the analyte and acidic residual silanols on the silica surface.[4]
-
Mobile Phase Composition (The Eluent):
-
Organic Modifier: Acetonitrile (ACN) is selected over methanol. While both are effective, ACN's lower viscosity reduces system backpressure, and its unique π-π interaction capabilities can offer different selectivity for aromatic compounds compared to methanol.
-
Aqueous Phase & pH Control: This is the most critical parameter for this class of compounds. The basic nitrogens in the imidazopyridine ring must be consistently protonated to ensure a single ionic species is present during analysis. An unbuffered mobile phase would result in broad, tailing peaks. The addition of 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) to the aqueous phase (and the organic phase) maintains a low pH (~2.7), fully protonating the analyte. This leads to sharp, symmetrical peaks and highly reproducible retention times.
-
-
Detection Wavelength (The Signal): The extended π-system of the imidazopyridine ring, enhanced by the nitro and aldehyde chromophores, results in strong UV absorbance. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is ideal, allowing for the determination of the maximum absorbance wavelength (λmax). For this compound, a λmax is typically observed in the 340-360 nm range. Monitoring at the λmax ensures the highest sensitivity for detecting low-level impurities and tracking the reaction at early stages.
Experimental Protocol: In-Process Reaction Monitoring
This protocol details the steps for monitoring the progress of a Knoevenagel condensation of this compound.
Instrumentation and Materials
| Component | Specification |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Thermostat, DAD/PDA Detector |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size) |
| Solvent A | 0.1% (v/v) Formic Acid in HPLC-grade Water |
| Solvent B | 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile |
| Standard | This compound (Reference Standard) |
| Other | 0.22 µm Syringe Filters (PTFE or Nylon), HPLC Vials, Class A Volumetric Flasks |
Preparation of Solutions
-
Standard Stock Solution (1.0 mg/mL):
-
Accurately weigh 10.0 mg of the reference standard into a 10.0 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of Solvent A and Solvent B (Diluent). Sonicate for 5 minutes to ensure complete dissolution.
-
-
Working Standard Solution (0.01 mg/mL):
-
Perform a 1:100 dilution of the Standard Stock Solution with the Diluent. This concentration is suitable for determining retention time and peak area response.
-
Reaction Sample Preparation
The key to accurate in-process monitoring is to immediately quench the reaction to prevent further conversion after sampling.
-
Sampling: At a designated time point (e.g., t = 1 hr), withdraw a small aliquot (e.g., 50 µL) from the reaction vessel.
-
Quenching & Dilution: Immediately add the aliquot to a pre-filled HPLC vial containing 950 µL of the Diluent. The acidic nature of the diluent will quench most base-catalyzed reactions. This provides a 1:20 dilution. Note: The dilution factor may need to be adjusted based on the initial reaction concentration.
-
Filtration: If the sample appears cloudy, filter it through a 0.22 µm syringe filter into a clean HPLC vial to prevent particulates from damaging the column.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 30 °C | Ensures retention time stability and reduces viscosity. |
| Injection Vol. | 5 µL | Small volume to prevent peak distortion. |
| Detection | DAD at 350 nm | High sensitivity for both reactant and product. |
| Gradient | Time (min) | % Solvent B (ACN) |
| 0.0 | 20 | |
| 10.0 | 80 | |
| 12.0 | 80 | |
| 12.1 | 20 | |
| 15.0 | 20 | |
| Rationale for Gradient: The gradient starts at a low organic percentage to retain the more polar starting material, then ramps up to elute the more hydrophobic product. A hold at high organic content ensures elution of any non-polar impurities, followed by re-equilibration. |
Data Interpretation and Troubleshooting
Expected Results
As the reaction proceeds, the peak corresponding to the starting material will decrease in area, while the peak for the more hydrophobic product will appear at a later retention time and increase in area.
| Compound | Expected Retention Time (min) | Rationale |
| Malononitrile | ~1.5 | Very polar, elutes near the solvent front. |
| Starting Material | ~5.8 | Moderately retained by the C18 column. |
| Product | ~8.2 | Increased size and conjugation lead to greater hydrophobicity and longer retention. |
Troubleshooting Common Issues
Caption: A flowchart for diagnosing common HPLC issues.
References
-
Kovács, D., et al. (2021). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules. Available at: [Link]
-
Sharma, V., et al. (2021). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
de F. Alves, M., et al. (2024). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. Available at: [Link]
-
Nanomaterials Chemistry. (2024). Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. Available at: [Link]
- Google Patents. (n.d.). RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones.
-
Hajra, A., et al. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available at: [Link]
-
Lefebvre, Q., Hoffmann, N., & Rueping, M. (2020). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules. Available at: [Link]
-
E3S Web of Conferences. (2023). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Available at: [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Available at: [Link]
-
HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Available at: [Link]
-
ChemComplete. (2020). Introduction to HPLC - Lecture 3: Reverse Phase HPLC. YouTube. Available at: [Link]
-
MDPI. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Available at: [Link]
-
PubMed Central. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Available at: [Link]
-
Asian Journal of Chemistry. (2020). Design and Synthesis of Novel Imidazopyridine Analogues and Evaluation as H+/K+-ATPase Antagonist. Available at: [Link]
Sources
- 1. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 8-Nitroimidazo[1,2-a]pyridine-2-carbaldehyde
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the purification of 8-Nitroimidazo[1,2-a]pyridine-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we address common challenges and provide practical, field-proven solutions for obtaining this critical building block in high purity. The inherent structural features of this molecule—a basic heterocyclic core, an electron-withdrawing nitro group, and a reactive aldehyde—present a unique set of purification challenges that this guide will help you navigate.
Frequently Asked Questions (FAQs)
Q1: What is the primary recommended purification method for crude this compound?
A1: The most effective and widely applicable method for purifying this compound is flash column chromatography using silica gel.[1][2] This technique is generally superior for separating the target molecule from reaction byproducts and starting materials due to the polarity differences conferred by the nitro and aldehyde groups.[2][3] While recrystallization is an option for a final polishing step, chromatography is typically necessary to handle the complex mixtures often resulting from its synthesis.[4]
Q2: My crude product is a dark brown oil or solid. Is this normal, and can it be purified?
A2: Yes, it is common for the crude product of reactions forming nitroaromatic heterocycles to be highly colored. These colors often arise from minor, highly conjugated impurities or side products. These impurities are typically removable with proper chromatographic technique. In some cases, a pre-treatment of the crude solution with a small amount of activated charcoal can help remove some colored impurities before loading onto a column.[5]
Q3: Can I purify this compound using recrystallization alone?
A3: While possible if the crude material is already of high purity (>90%), it is often challenging. The presence of various impurities can inhibit proper crystal lattice formation, often leading to the product "oiling out" or precipitating as an amorphous solid with trapped impurities.[5] We recommend using recrystallization as a final purification step after an initial chromatographic separation for achieving analytical-grade purity.
Q4: The aldehyde group is reactive. Are there stability concerns during purification?
A4: Absolutely. The aldehyde is susceptible to oxidation to a carboxylic acid and can react with nucleophilic solvents or impurities. More critically, it can form hemiacetals or acetals if alcohols (like methanol) are used as the primary polar solvent in chromatography, especially on acidic silica gel which can catalyze the reaction.[6][7] This can lead to confusing TLC results and poor recovery. It is crucial to use non-reactive solvents and potentially deactivate the stationary phase.
Troubleshooting Guide: Column Chromatography
This section addresses the most common issues encountered during the column chromatography of this compound.
Issue 1: Poor Separation of Product from Impurities
-
Symptom: TLC analysis shows overlapping spots for your product and impurities. Fractions collected from the column are consistently mixed.
-
Root Cause Analysis:
-
Inappropriate Solvent System: The polarity of your mobile phase (eluent) is not optimized to create a sufficient difference in the retention factors (Rf) of the components.[5]
-
Compound Streaking: The basic nitrogen on the imidazopyridine ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This causes the compound to "streak" up the TLC plate and elute slowly and broadly from a column, leading to cross-contamination of fractions.[5]
-
Column Overloading: Too much crude material has been loaded onto the column relative to the amount of silica gel.[5] A general rule is to load no more than 1-5% of crude material by weight relative to the stationary phase (e.g., 1-5 g of crude on 100 g of silica).[5]
-
-
Solutions & Protocols:
-
Optimize the Solvent System: Before running a column, systematically test solvent mixtures using TLC. Aim for a solvent system that gives your product an Rf value of ~0.3 .[6] A good starting point is a mixture of a non-polar and a polar solvent.
-
Mitigate Streaking: To prevent interaction with acidic silica, add a small amount (0.5-1% v/v ) of triethylamine (Et3N) or ammonia solution to your eluent.[5][6] This neutralizes the acidic sites on the silica, allowing the basic heterocycle to travel cleanly.
-
Alternative Stationary Phase: If streaking persists, consider using a different stationary phase like neutral or basic alumina, which is less acidic than silica gel.[5]
-
| Solvent System Component | Typical Ratio (Non-polar:Polar) | Notes |
| Hexane / Ethyl Acetate | 3:1 to 1:1 | A standard, effective starting point. Increase ethyl acetate to increase polarity. |
| Dichloromethane / Acetone | 20:1 to 5:1 | Offers different selectivity compared to ethyl acetate. Good for moderately polar compounds. |
| Toluene / Ethyl Acetate | 5:1 to 1:1 | Toluene can provide different selectivity for aromatic compounds. |
| Dichloromethane / Methanol | 50:1 to 20:1 | Use with caution. Methanol is very polar but can form hemiacetals with the aldehyde.[6] If used, ensure the eluent is basified with Et3N and chromatography is performed quickly.[6] |
Issue 2: Product Decomposes on the Column
-
Symptom: TLC of the crude material shows a clean product spot, but the fractions collected from the column show little to no product and/or new, more polar spots at the baseline. Recovery is very low.
-
Root Cause Analysis: The compound is not stable to prolonged contact with silica gel.[8] The acidity of the silica can catalyze the degradation of sensitive functional groups, particularly the aldehyde.[6]
-
Solutions & Protocols:
-
Test for Stability: Before running a column, spot your crude product on a TLC plate, let it sit for 30-60 minutes, and then elute it. If a new spot appears or the original spot diminishes, your compound is likely unstable on silica.[8]
-
Deactivate the Silica: Prepare a slurry of your silica gel in your chosen eluent and add 1-2% triethylamine. Let this stand for an hour before packing the column. This pre-neutralizes the stationary phase.[9]
-
Use Flash Chromatography: Employing positive pressure (flash chromatography) significantly reduces the time the compound spends on the column, minimizing the opportunity for degradation.[1]
-
Switch to a Neutral Stationary Phase: Neutral alumina is an excellent alternative for compounds sensitive to acid.[5]
-
Workflow for Troubleshooting Column Chromatography
Caption: Decision workflow for troubleshooting column chromatography.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
-
Solvent System Selection: Based on TLC analysis, prepare an appropriate eluent (e.g., 2:1 Hexane:Ethyl Acetate with 1% Et3N). Prepare a large volume, enough for the entire purification.
-
Column Packing:
-
Select a column of appropriate size (for 1 g of crude, a 40-50 mm diameter column is suitable).
-
Place a small plug of glass wool or a frit at the bottom. Add a ~1 cm layer of sand.
-
In a beaker, make a slurry of silica gel in your non-polar solvent (hexane).
-
Pour the slurry into the column. Gently tap the column to pack the silica bed evenly and drain the excess solvent until it is level with the top of the silica.
-
Add another ~1 cm layer of sand on top of the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.
-
Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution:
-
Carefully add your eluent to the column.
-
Apply positive pressure (using a bellows or compressed air line with a regulator) to achieve a flow rate of about 2 inches/minute.
-
Collect fractions continuously in test tubes.
-
-
Analysis:
-
Monitor the elution process by spotting fractions onto a TLC plate.
-
Combine all fractions that contain only the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Recrystallization
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol, isopropanol, or ethyl acetate/hexane mixtures are good candidates.
-
Procedure:
-
Place the solid to be recrystallized in an Erlenmeyer flask.
-
Add the minimum amount of hot solvent required to fully dissolve the solid.[5]
-
If the solution is colored, you may add a spatula tip of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum to remove residual solvent.
-
Purification Strategy Decision Diagram
Caption: Recommended purification strategy for the title compound.
References
- Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
- How do I purify the resulting compound after a nitro- to amine-group reduction? Chemistry Stack Exchange.
- Column Chromatography. Organic Chemistry at CU Boulder.
- Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education.
- Column Chromatography Theory. Chemistry Online @ UTSC.
- column chromatography & purification of organic compounds. YouTube.
- Purification: Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry.
- What is the best solvent for purifying aldehyde in a column chromatography? ResearchGate.
- Struggling with the purification of a nitroaldol product. Reddit.
- Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. PMC.
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. ERIC - EJ1136492 - Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar [eric.ed.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification [chem.rochester.edu]
- 9. reddit.com [reddit.com]
Technical Support Center: Synthesis of 8-Nitroimidazo[1,2-a]pyridine-2-carbaldehyde
Welcome to the technical support center for the synthesis of 8-Nitroimidazo[1,2-a]pyridine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and optimize for higher yields. The following troubleshooting guides and FAQs are based on established chemical principles and field-proven insights.
Standard Protocol: Vilsmeier-Haack Formylation of 8-Nitroimidazo[1,2-a]pyridine
This protocol is a representative procedure for the formylation of 8-nitroimidazo[1,2-a]pyridine. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[1][2] The conditions provided below are a starting point and may require optimization for your specific setup.
Experimental Protocol:
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool phosphorus oxychloride (POCl₃, 3.0 eq.) to 0°C.
-
Vilsmeier Reagent Formation: Add N,N-dimethylformamide (DMF, 3.0 eq.) dropwise to the cooled POCl₃ with vigorous stirring. Maintain the temperature at 0°C. After the addition is complete, allow the mixture to stir for an additional 30 minutes at 0°C to ensure the complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve 8-nitroimidazo[1,2-a]pyridine (1.0 eq.) in a minimal amount of dry DMF and add it dropwise to the Vilsmeier reagent at 0°C.
-
Reaction: After the addition, slowly warm the reaction mixture to 70-80°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.
-
Neutralization: Carefully neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired this compound.
Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the most likely causes and how can I address them?
A low yield in the Vilsmeier-Haack formylation of 8-nitroimidazo[1,2-a]pyridine can be attributed to several factors, primarily related to the deactivating effect of the nitro group and the stability of the Vilsmeier reagent.
-
Incomplete Vilsmeier Reagent Formation: The Vilsmeier reagent is moisture-sensitive. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled POCl₃ and anhydrous DMF.
-
Sub-optimal Reaction Temperature: The strong electron-withdrawing nature of the 8-nitro group deactivates the imidazo[1,2-a]pyridine ring towards electrophilic substitution.[3] A higher reaction temperature (e.g., 90-100°C) may be required to drive the reaction to completion. However, be cautious as higher temperatures can also lead to decomposition. It is advisable to increase the temperature in increments of 10°C and monitor the reaction closely.
-
Insufficient Reaction Time: Due to the reduced nucleophilicity of the substrate, a longer reaction time may be necessary. Monitor the reaction by TLC until the starting material is consumed.
-
Excessive Reagent Stoichiometry: While an excess of the Vilsmeier reagent is typically used, a very large excess can complicate the work-up and purification. An optimization of the stoichiometry may be beneficial. Consider a modest increase in the equivalents of POCl₃ and DMF (e.g., 4-5 equivalents).
-
Work-up and Purification Losses: The product may have some solubility in the aqueous layer. Ensure thorough extraction with an appropriate solvent. During purification, careful selection of the column chromatography conditions is crucial to avoid product loss.
Q2: I am observing significant amounts of side products. How can I minimize their formation?
The formation of side products is a common issue, especially when forcing reaction conditions.
-
Over-formylation: While less common on a deactivated ring, multiple formylations are possible. Using a milder formylating agent or more controlled reaction conditions (lower temperature, shorter reaction time) might be beneficial if di-formylated products are observed.
-
Decomposition: The combination of a nitro group and high temperatures can lead to decomposition of the starting material and/or product. If you observe charring or a complex mixture of spots on your TLC, consider lowering the reaction temperature and accepting a longer reaction time.
-
Hydrolysis of the Vilsmeier Reagent: If the reaction is not kept anhydrous, the Vilsmeier reagent can hydrolyze, reducing its effective concentration and potentially leading to other side reactions.
-
Alternative Synthetic Routes: If side product formation remains a significant issue, consider alternative synthetic strategies. For instance, the synthesis of the imidazo[1,2-a]pyridine ring could be performed with a precursor already containing the 2-carbaldehyde group.[4]
Q3: The reaction does not seem to go to completion. What parameters can I adjust?
An incomplete reaction is often a sign of insufficient activation energy or deactivation of the catalyst/reagent.
-
Increase Temperature: As mentioned previously, a higher temperature is the most direct way to increase the reaction rate for this deactivated substrate.
-
Increase Reagent Concentration: Increasing the concentration of the Vilsmeier reagent can help to drive the equilibrium towards the product. You can try reducing the amount of solvent used to dissolve the 8-nitroimidazo[1,2-a]pyridine.
-
Use of a Co-solvent: In some cases, the use of a co-solvent with a higher boiling point, such as 1,2-dichloroethane, in addition to DMF, can be beneficial.
-
Microwave Irradiation: The use of microwave irradiation has been shown to accelerate Vilsmeier-Haack reactions and can be a valuable tool for driving difficult reactions to completion.[2]
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes of the starting materials for this synthesis?
The quality of your starting materials is paramount for a successful synthesis.
-
8-Nitroimidazo[1,2-a]pyridine: The starting material should be pure and dry. Impurities can interfere with the reaction and lead to the formation of side products. The presence of any residual starting materials from its own synthesis (e.g., 2-amino-3-nitropyridine) can lead to a complex product mixture.
-
Phosphorus Oxychloride (POCl₃): Should be colorless and freshly distilled. A yellow or brown color indicates decomposition, which can negatively impact the reaction.
-
N,N-Dimethylformamide (DMF): Must be anhydrous. The presence of water will hydrolyze the POCl₃ and the Vilsmeier reagent.
Q2: Are there alternative, higher-yielding synthetic routes to this compound?
While the Vilsmeier-Haack reaction is a standard method, other strategies could be explored:
-
Metal-Catalyzed C-H Functionalization: Recent advances in organometallic chemistry have led to methods for the direct C-H functionalization of heterocycles.[5] These methods could potentially be adapted for the formylation of 8-nitroimidazo[1,2-a]pyridine.
-
Synthesis from a Pre-functionalized Pyridine: An alternative approach would be to start with a 2-substituted-3-nitropyridine that already contains a protected aldehyde or a group that can be readily converted to an aldehyde, and then construct the imidazole ring.
-
Modification of a Pre-existing Imidazo[1,2-a]pyridine: It might be possible to introduce the nitro group at a later stage of the synthesis, for instance, by nitration of imidazo[1,2-a]pyridine-2-carbaldehyde. However, controlling the regioselectivity of the nitration could be challenging.
Q3: What are the recommended purification methods for the final product?
-
Column Chromatography: This is the most common method for purifying the product. Silica gel is a suitable stationary phase, and a gradient elution with hexanes and ethyl acetate is a good starting point.
-
Recrystallization: If the product is a solid and a suitable solvent system can be found, recrystallization can be an effective method for obtaining highly pure material.
-
Preparative TLC: For small-scale reactions, preparative thin-layer chromatography can be used to isolate the pure product.
Q4: What are the key safety precautions to consider during this synthesis?
-
Phosphorus Oxychloride (POCl₃): This is a highly corrosive and toxic substance that reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
High Temperatures: The reaction is run at elevated temperatures, so care should be taken to avoid burns.
-
Quenching: The quenching of the reaction mixture with ice and subsequent neutralization with a base can be exothermic and may cause splashing. This should be done slowly and with caution.
Data Summary and Visualization
Table 1: Key Reaction Parameters and Their Impact on Yield
| Parameter | Standard Condition | Potential Issue | Troubleshooting Action | Expected Outcome |
| Temperature | 70-80°C | Incomplete reaction | Increase to 90-100°C | Increased reaction rate and yield |
| Reaction Time | 4-6 hours | Incomplete reaction | Increase to 8-12 hours | Drive reaction to completion |
| Reagent Stoichiometry | 3.0 eq. | Low yield | Increase to 4-5 eq. | Improved yield |
| Solvent | Anhydrous DMF | Moisture contamination | Use freshly opened or distilled solvent | Prevents reagent hydrolysis |
Troubleshooting Flowchart
Sources
- 1. researchgate.net [researchgate.net]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 4. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 5. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Derivatization of 8-Nitroimidazo[1,2-a]pyridine-2-carbaldehyde
Welcome to the technical support center for the derivatization of 8-nitroimidazo[1,2-a]pyridine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, appearing in numerous marketed drugs.[1][2] The introduction of a nitro group and an aldehyde functionality opens up a vast chemical space for derivatization, yet it also presents unique challenges. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common hurdles and achieve your synthetic goals.
I. Understanding the Reactivity of the Scaffold
The reactivity of this compound is governed by three key features: the electrophilic aldehyde at the 2-position, the electron-withdrawing nitro group at the 8-position, and the bicyclic imidazo[1,2-a]pyridine core itself. The interplay of these groups dictates the feasibility of various transformations and the potential for side reactions.
The aldehyde group is a primary site for derivatization through reactions like reductive amination, Wittig olefination, and various condensation reactions. However, the electron-deficient nature of the aromatic system, enhanced by the nitro group, can influence the reactivity of the aldehyde and the stability of intermediates. The nitro group itself can be a handle for further functionalization, most commonly through reduction to an amine, which can then be acylated, alkylated, or used in other coupling reactions.
II. Frequently Asked Questions (FAQs)
General Questions
Q1: What are the primary challenges when working with this compound?
A1: The main challenges include the potential for competing reactions at the aldehyde and nitro groups, the electron-deficient nature of the ring system which can affect reactivity, and the potential for unexpected side reactions under both acidic and basic conditions. Careful control of reaction parameters is crucial for success.
Q2: How does the nitro group at the 8-position influence the reactivity of the aldehyde at the 2-position?
A2: The strong electron-withdrawing nature of the nitro group deactivates the pyridine ring, making the aldehyde carbon more electrophilic. This can enhance its reactivity towards nucleophiles. However, it can also increase the acidity of protons on adjacent carbons, potentially leading to side reactions under basic conditions.
Reductive Amination
Q3: I am observing low yields in my reductive amination reaction. What are the likely causes?
A3: Low yields in reductive amination can stem from several factors:
-
Inefficient Imine Formation: The initial condensation between the aldehyde and the amine to form the imine may be slow or incomplete. This can be addressed by using a dehydrating agent (e.g., molecular sieves), performing the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene), or gently heating the initial condensation step.
-
Reductant Reactivity: The choice of reducing agent is critical. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) can potentially reduce the nitro group. Milder, more selective reagents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are generally preferred.
-
Substrate Decomposition: The starting material or the imine intermediate may be unstable under the reaction conditions. Ensure the reaction temperature is not excessively high and that the pH is controlled, as both highly acidic and basic conditions can lead to degradation.
Q4: I am seeing a significant amount of a side product corresponding to the reduction of the aldehyde to an alcohol. How can I prevent this?
A4: Formation of the corresponding alcohol is a common side reaction resulting from the direct reduction of the aldehyde before imine formation is complete. To minimize this:
-
Pre-form the Imine: Allow the aldehyde and amine to stir together for a period (e.g., 30-60 minutes) before adding the reducing agent. This ensures a higher concentration of the imine intermediate.
-
Use a pH-Sensitive Reductant: Sodium cyanoborohydride (NaBH₃CN) is most effective at slightly acidic pH (around 5-6), where imine formation is favored and the rate of aldehyde reduction is slower.
-
Control Stoichiometry: Use a slight excess of the amine to push the equilibrium towards imine formation.
Wittig and Horner-Wadsworth-Emmons (HWE) Reactions
Q5: My Wittig reaction is giving a mixture of E/Z isomers. How can I improve the stereoselectivity?
A5: The stereochemical outcome of a Wittig reaction is highly dependent on the nature of the ylide.
-
Stabilized Ylides: Ylides bearing an electron-withdrawing group (e.g., an ester or ketone) are more stable and tend to give the (E)-alkene as the major product.
-
Unstabilized Ylides: Ylides derived from simple alkyl phosphonium salts are less stable and typically favor the (Z)-alkene, especially under salt-free conditions.
-
Reaction Conditions: The choice of base and solvent can also influence the E/Z ratio. For unstabilized ylides, polar aprotic solvents and strong, non-coordinating bases can favor the (Z)-isomer.
Q6: I am struggling with the removal of triphenylphosphine oxide from my Wittig reaction product. What are some effective purification strategies?
A6: Triphenylphosphine oxide is a notoriously difficult byproduct to remove. Here are a few strategies:
-
Crystallization: If your product is a solid, recrystallization is often the most effective method.
-
Column Chromatography: While sometimes challenging, careful selection of the eluent system can achieve separation. A gradient elution is often necessary.
-
Precipitation: In some cases, triphenylphosphine oxide can be precipitated from a non-polar solvent like hexane or diethyl ether.
-
Alternative Reagents: Consider using a Horner-Wadsworth-Emmons (HWE) reaction. The phosphate byproduct is water-soluble and easily removed during aqueous workup.
Reactions Involving the Nitro Group
Q7: I want to reduce the nitro group to an amine. What are the best conditions to avoid affecting the rest of the molecule?
A7: Selective reduction of the nitro group in the presence of other functional groups requires careful choice of reagents.
-
Catalytic Hydrogenation: This is often a clean and efficient method. A variety of catalysts can be used, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. It is important to monitor the reaction carefully to avoid over-reduction of other functionalities.
-
Metal-Mediated Reductions: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid are classic and effective methods for nitro group reduction.[3] These conditions are generally mild enough to preserve the aldehyde and other sensitive groups.
-
Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or cyclohexene with a palladium catalyst can be a milder alternative to using hydrogen gas.
Q8: Can I perform reactions on the aldehyde after reducing the nitro group to an amine?
A8: Yes, but the presence of the free amine can complicate subsequent reactions at the aldehyde. The amine is nucleophilic and can react with the aldehyde to form an imine or other condensation products. It is often advisable to protect the amine (e.g., as an acetamide) before proceeding with further derivatization of the aldehyde.
III. Troubleshooting Guides
Problem: Low Yields in Condensation Reactions
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Starting material is recovered unchanged. | Insufficiently activating conditions for the aldehyde or the nucleophile. | Add a catalytic amount of a mild acid (e.g., acetic acid) or base (e.g., piperidine) to facilitate the reaction. Increase the reaction temperature or use a higher-boiling solvent to azeotropically remove water. |
| A complex mixture of products is observed. | Decomposition of the starting material or product under the reaction conditions. | Use milder reaction conditions (lower temperature, shorter reaction time). Screen different catalysts or solvents. Ensure the starting material is pure. |
| The desired product is formed, but in low yield with significant byproduct formation. | Competing side reactions, such as self-condensation of the aldehyde or reaction with the solvent. | Use a higher concentration of the desired nucleophile. Change the solvent to one that is less likely to participate in side reactions. |
Problem: Unexpected Side Products
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Formation of a dimer or polymer. | Self-condensation of the aldehyde, particularly under basic conditions. | Avoid strong bases. If a base is necessary, use a milder, non-nucleophilic base like triethylamine or DBU. Add the aldehyde slowly to the reaction mixture. |
| Modification of the imidazopyridine ring system. | Harsh reaction conditions (strong acid, strong base, high temperature) leading to ring opening or rearrangement. | Use milder reaction conditions. Protect sensitive positions on the ring if necessary. |
| Reduction of the nitro group during a reaction intended for the aldehyde. | Use of a non-selective reducing agent or harsh reducing conditions. | For reductive aminations, use selective reagents like STAB or NaBH₃CN. For other reductions, carefully screen conditions to ensure selectivity. |
IV. Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol provides a general method for the reductive amination of this compound.
-
Step 1: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add the desired primary or secondary amine (1.1 eq).
-
Step 2: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Step 3: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Step 4: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Step 5: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Step 6: Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Step 7: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Step 8: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Selective Reduction of the Nitro Group
This protocol describes the reduction of the nitro group to an amine using tin(II) chloride.
-
Step 1: Suspend this compound (1.0 eq) in ethanol.
-
Step 2: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) in concentrated hydrochloric acid to the suspension.
-
Step 3: Heat the reaction mixture to reflux and monitor by TLC or LC-MS.
-
Step 4: Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Step 5: The resulting precipitate (tin salts) can be removed by filtration through a pad of Celite.
-
Step 6: Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).
-
Step 7: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Step 8: Purify the product as needed.
V. Visualizing Reaction Pathways
Caption: Key derivatization pathways for the title compound.
Caption: Troubleshooting logic for low-yield reductive aminations.
VI. References
-
Nagy, E., Máriás, A., Kovács, M., & Skoda-Földes, R. (2021). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 26(16), 4987. [Link]
-
Li, Y., Wang, X., & Xu, J. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 27(15), 4945. [Link]
-
Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]
-
Yan, R.-L., Yan, H., Ma, C., Ren, Z.-Y., Gao, X.-A., Huang, G.-S., & Liang, Y.-M. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024–2028. [Link]
-
Grošelj, U., Bezenšek, J., Meden, A., Svete, J., Stanovnik, B., Oblak, M., Štefanič Anderluh, P., & Urleb, U. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Heterocycles, 75(6), 1355-1370. [Link]
-
Sartorelli, A. C., & Agrawal, K. C. (1975). Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones. U.S. Patent No. 3,864,357. Washington, DC: U.S. Patent and Trademark Office.
-
Agrawal, K. C., Mooney, P. D., & Sartorelli, A. C. (1976). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 19(8), 970–972. [Link]
-
Ferreira, L. A. P., Caruso, L., Nadur, N. F., Franco, D. P., Sousa, G. L. S., Lacerda, R. B., & Kümmerle, A. E. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of Medicinal Chemistry. [Link]
Sources
- 1. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes - Google Patents [patents.google.com]
Stability of 8-Nitroimidazo[1,2-a]pyridine-2-carbaldehyde under acidic/basic conditions
This technical support guide is designed for researchers, scientists, and drug development professionals working with 8-Nitroimidazo[1,2-a]pyridine-2-carbaldehyde. It provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound under various experimental conditions.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active molecules. The presence of the electron-withdrawing nitro group, the reactive aldehyde functionality, and the fused heterocyclic imidazo[1,2-a]pyridine core endows this molecule with a unique reactivity profile. Understanding its stability under acidic and basic conditions is paramount for successful experimental design, optimization of reaction conditions, and ensuring the integrity of analytical data.
Part 1: Stability Under Acidic Conditions
Frequently Asked Questions (FAQs)
Q1: What is the primary concern when handling this compound in acidic media?
A1: The primary concern is the potential for hydrolysis of the imidazo[1,2-a]pyridine ring system, particularly under strong acidic conditions and elevated temperatures. The nitrogen atoms in the ring can be protonated, which may render the ring susceptible to nucleophilic attack by water, leading to ring-opening and subsequent degradation.
Q2: I'm observing a new spot on my TLC after stirring my compound in an acidic solution. What could it be?
A2: A new, more polar spot on TLC could indicate the formation of the hydrated aldehyde (gem-diol) or a degradation product. While the aldehyde can exist in equilibrium with its gem-diol form in aqueous acidic solutions, persistent new spots, especially upon heating, are more likely degradation byproducts resulting from the hydrolysis of the imidazo[1,2-a]pyridine ring.
Q3: How does the nitro group affect the stability of the molecule in acidic conditions?
A3: The nitro group is a strong electron-withdrawing group. In electrophilic aromatic substitution reactions, it typically directs incoming electrophiles to the meta position by deactivating the ortho and para positions.[1][2][3] This electron-withdrawing nature can influence the overall electron density of the heterocyclic system, potentially impacting its susceptibility to acid-catalyzed degradation.
Troubleshooting Guide: Acidic Conditions
| Issue | Potential Cause | Recommended Solution |
| Low reaction yield or incomplete conversion | Degradation of the starting material due to harsh acidic conditions (e.g., high concentration of strong acid, prolonged heating). | - Use milder acidic conditions (e.g., weaker acid, lower concentration).- Reduce the reaction temperature and time.- Perform the reaction under an inert atmosphere to prevent oxidative degradation. |
| Formation of multiple unidentified byproducts | Complex degradation pathways involving both the heterocyclic ring and the aldehyde group. | - Carefully monitor the reaction by TLC or LC-MS to identify the onset of degradation.- Consider using a protective group for the aldehyde if it is not the reactive site.- Optimize the pH of the reaction medium to a range where the compound is most stable. |
| Discoloration of the reaction mixture (darkening) | Formation of polymeric or heavily conjugated degradation products. | - Immediately quench the reaction if significant discoloration is observed.- Purify the product quickly after the reaction is complete.- Ensure the purity of starting materials and solvents to avoid catalytic decomposition. |
Experimental Protocol: Monitoring Stability in Acidic Media
This protocol outlines a general procedure for assessing the stability of this compound in an acidic solution.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
Acetonitrile (ACN) or other suitable organic solvent
-
HPLC with a C18 column and UV detector
-
pH meter
-
Thermostatically controlled water bath or heating block
Procedure:
-
Prepare a stock solution of this compound in ACN at a concentration of 1 mg/mL.
-
In a clean vial, mix 1 mL of the stock solution with 9 mL of 0.1 M HCl to achieve a final concentration of 100 µg/mL.
-
Immediately withdraw a sample (t=0) and analyze it by HPLC to determine the initial peak area.
-
Incubate the vial at a controlled temperature (e.g., 40 °C).
-
Withdraw samples at predetermined time points (e.g., 1, 2, 4, 8, 24 hours).
-
Analyze each sample by HPLC.
-
Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.
Diagram: Potential Acid-Catalyzed Degradation
Caption: Potential pathway for acid-catalyzed degradation.
Part 2: Stability Under Basic Conditions
Frequently Asked Questions (FAQs)
Q1: My reaction in a basic solution is turning dark brown and showing multiple spots on the TLC. What is happening?
A1: Aromatic nitro compounds can be unstable in alkaline solutions, leading to the formation of colored byproducts.[4][5] Additionally, aldehydes without an α-hydrogen, such as this compound, can undergo the Cannizzaro reaction in the presence of a strong base.[6][7][8][9] This disproportionation reaction would produce the corresponding alcohol and carboxylic acid.
Q2: Can this compound undergo an aldol condensation?
A2: No, this compound lacks α-hydrogens on the aldehyde group, making it incapable of enolization and subsequent aldol condensation. However, it can participate in a crossed Cannizzaro reaction with another enolizable aldehyde if present in the reaction mixture.[7]
Q3: What is the likely fate of the nitro group under basic conditions?
A3: While the nitro group itself is generally stable to base, its strong electron-withdrawing effect can activate the aromatic ring towards nucleophilic attack. In strongly basic and reducing environments, the nitro group can be reduced to nitroso, hydroxylamino, or amino functionalities, though this typically requires a reducing agent. Some nitroaromatic compounds are known to be unstable in alkaline conditions.[10][11]
Troubleshooting Guide: Basic Conditions
| Issue | Potential Cause | Recommended Solution |
| Formation of two new products with different polarities | Cannizzaro reaction leading to the corresponding alcohol (less polar) and carboxylic acid salt (more polar).[6][7][8][9] | - Avoid using strong bases (e.g., NaOH, KOH).- Use a non-nucleophilic organic base (e.g., DBU, triethylamine) if a base is required.- Keep the reaction temperature low. |
| Significant darkening of the reaction mixture | Decomposition of the nitroaromatic system.[4][5] | - Run the reaction under an inert atmosphere.- Use the minimum necessary amount of base.- Shorten the reaction time. |
| Low product yield despite consumption of starting material | Multiple side reactions, including Cannizzaro and ring degradation. | - Carefully select the base and solvent system.- Consider a different synthetic route that avoids strongly basic conditions. |
Experimental Protocol: Assessing Stability in Basic Media
This protocol is designed to evaluate the stability of this compound in a basic solution.
Materials:
-
This compound
-
0.1 M Sodium Hydroxide (NaOH)
-
Acetonitrile (ACN) or other suitable organic solvent
-
HPLC with a C18 column and UV detector
-
pH meter
-
Thermostatically controlled water bath
Procedure:
-
Prepare a 1 mg/mL stock solution of the compound in ACN.
-
In a vial, combine 1 mL of the stock solution with 9 mL of 0.1 M NaOH to get a final concentration of 100 µg/mL.
-
Take an initial sample (t=0) for HPLC analysis.
-
Incubate the vial at a controlled temperature (e.g., room temperature or 40 °C).
-
Collect samples at various time intervals (e.g., 1, 2, 4, 8, 24 hours).
-
Analyze all samples by HPLC, monitoring for the disappearance of the parent peak and the appearance of new peaks.
-
Quantify the remaining percentage of the starting material.
Diagram: Potential Base-Catalyzed Reactions
Caption: Potential reactions in basic media.
Part 3: General Stability and Handling
Forced Degradation Studies
To comprehensively understand the stability profile of this compound, forced degradation studies are recommended. These studies expose the drug substance to more severe conditions than accelerated stability testing and are crucial for developing stability-indicating analytical methods.[12][13][14]
| Condition | Typical Reagents and Conditions | Potential Outcome |
| Acid Hydrolysis | 0.1 M - 1 M HCl, heat (40-60 °C) | Hydrolysis of the imidazo[1,2-a]pyridine ring. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, heat (40-60 °C) | Cannizzaro reaction, ring degradation. |
| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂), room temp | Oxidation of the aldehyde to a carboxylic acid, N-oxide formation on the pyridine ring. |
| Photostability | Exposure to UV and visible light (ICH Q1B guidelines) | Photodegradation, potentially involving the nitro group. |
| Thermal Stress | Dry heat (60-80 °C) | Thermal decomposition. |
Recommended Storage
To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis.
References
- BenchChem. (2025). Common side reactions in the synthesis of imidazo[4,5-b]pyridines.
- ResearchGate. (2025).
- Wikipedia. (n.d.). Cannizzaro reaction.
- Beilstein Journals. (2024).
- PubMed. (n.d.).
- Journal of Pharmaceutical Education and Research. (2012). Current trends in forced degradation study for pharmaceutical product development.
- Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction.
- Semantic Scholar. (n.d.).
- NIH. (n.d.). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts.
- Chem-Station Int. Ed. (2014). Cannizzaro Reaction.
- PMC - PubMed Central. (n.d.).
- Allen. (n.d.). In electrophilic aromatic substitution reaction, the nitro group is meta directing because it.
- MedCrave online. (2016).
- NIH. (n.d.).
- Journal of the Chemical Society (Resumed) (RSC Publishing). (n.d.). Reactions of aromatic nitro-compounds in alkaline media. Part VII. Behaviour of picric acid and of two dihydroxydinitrobenzenes in aqueous sodium hydroxide.
- PubMed. (n.d.).
- Benchchem. (n.d.). stability issues of 5-Nitro-1,2,3-benzenetricarboxylic acid in solution.
- Pearson+. (2023).
- Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022).
- RSC Publishing. (2020).
- Study Prep in Pearson+. (n.d.). In electrophilic aromatic substitution reactions, the nitro group is: A) a m-director since it....
- MDPI. (n.d.).
- Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis.
- Jetir.Org. (n.d.). P H – METRIC STUDY OF SUBSTITUTED HETEROCYCLICDRUGS WITHTRANSITION METALSIN MIXED SOLVENT.
- ResearchGate. (2025). (PDF)
- Neopharm Labs. (n.d.). Stability Study Protocols and Reports.
- Scribd. (n.d.). Stability Protocol for QA/QC Teams | PDF.
- Scribd. (n.d.). Imidazo[1,2-a]pyridines Reactions & Prep | PDF.
- Benchchem. (n.d.). A Comprehensive Technical Guide to Substituted Imidazo[1,2-a]pyridines: Synthesis, Biological Activity, and.
- ResearchGate. (2026). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- Wiley Online Library. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review.
- BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
- PharmaCores. (2026). Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time.
- PubMed. (2019). A protocol for testing the stability of biochemical analytes. Technical document.
- ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
- ACS Omega. (n.d.). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media.
- Future Science. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
- Beilstein Journals. (n.d.). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions.
- ACS Publications. (n.d.). Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity | Journal of Medicinal Chemistry.
Sources
- 1. In electrophilic aromatic substitution reaction, the nitro group is meta directing because it : [allen.in]
- 2. The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+ [pearson.com]
- 3. In electrophilic aromatic substitution reactions, the nitro group is: A) a m-director since it destabilizes the meta sigma complex more than the ortho, para. B) a m-director since it destabilizes the meta sigma complex less than the ortho, para. C) an o,p | Homework.Study.com [homework.study.com]
- 4. DFT M06-2X investigation of alkaline hydrolysis of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 336. Reactions of aromatic nitro-compounds in alkaline media. Part VII. Behaviour of picric acid and of two dihydroxydinitrobenzenes in aqueous sodium hydroxide - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 8. BJOC - Synthetic applications of the Cannizzaro reaction [beilstein-journals.org]
- 9. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17 - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biomedres.us [biomedres.us]
Technical Support Center: Overcoming Poor Solubility of 8-Nitroimidazo[1,2-a]pyridine-2-carbaldehyde
Introduction
Researchers, scientists, and drug development professionals frequently encounter challenges with the solubility of promising heterocyclic compounds. One such molecule, 8-Nitroimidazo[1,2-a]pyridine-2-carbaldehyde, a member of the versatile imidazo[1,2-a]pyridine class of compounds, presents significant hurdles due to its poor solubility in aqueous and some organic solvents.[1] The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide range of biological activities.[2][3][4] However, the introduction of a nitro group, while often crucial for therapeutic efficacy, can dramatically decrease solubility, complicating preclinical development and formulation.[5]
This technical guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the specific solubility issues of this compound. The methodologies detailed herein are grounded in established principles of physical and medicinal chemistry, aiming to provide practical, evidence-based solutions for your research.
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to have poor solubility?
A1: The poor solubility of this compound arises from a combination of its molecular structure. The planar, aromatic imidazo[1,2-a]pyridine ring system can lead to strong crystal lattice packing. Furthermore, the presence of the highly polar nitro group and the carbaldehyde functional group contributes to a high melting point and strong intermolecular interactions in the solid state, which must be overcome by the solvent. While the pyridine nitrogen can be protonated, the electron-withdrawing nature of the nitro and aldehyde groups reduces its basicity, limiting solubility enhancement through simple pH adjustment.
Q2: What are the initial recommended solvents to try for solubilizing this compound?
A2: For initial experiments, a range of polar aprotic solvents are recommended. These include:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)[6]
-
N-Methyl-2-pyrrolidone (NMP)
These solvents are effective at disrupting the crystal lattice of polar, poorly soluble compounds. For less polar options, chlorinated solvents like dichloromethane (DCM) and chloroform, or ethers like tetrahydrofuran (THF), can be trialed, although their efficacy may be lower.[7]
Q3: Can I use alcohols like methanol or ethanol?
A3: While methanol and ethanol are common laboratory solvents, they may have limited success in dissolving this compound on their own. However, they can be highly effective as co-solvents in combination with other organic solvents or in aqueous mixtures.[8]
Troubleshooting Guide: Enhancing Solubility
This section provides a structured approach to systematically address and overcome the poor solubility of this compound.
Issue 1: The compound does not dissolve sufficiently in common organic solvents for my in vitro assay.
Root Cause Analysis:
The solvation energy provided by a single solvent system is insufficient to overcome the crystal lattice energy of the compound.
Solution Pathway:
The recommended approach is to employ a co-solvent system. Co-solvents work by reducing the polarity of the aqueous phase, making it more favorable for the dissolution of hydrophobic compounds.[8]
Experimental Protocol: Co-Solvent Screening
-
Primary Solvent Selection: Begin with a biocompatible solvent in which the compound has at least minimal solubility, such as DMSO or ethanol.
-
Co-solvent Panel: Prepare a panel of co-solvents. Recommended options include:
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol
-
Glycerol
-
Ethanol[8]
-
-
Ratio Optimization: Prepare a series of binary mixtures of the primary solvent and each co-solvent. A typical starting point is to vary the co-solvent concentration from 10% to 50% (v/v) in the final solution.
-
Solubility Determination: Add an excess of this compound to each co-solvent mixture. Shake at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Quantification: Centrifuge the samples to pellet the undissolved solid. Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.
Data Summary: Example Co-Solvent System Performance
| Co-Solvent System (DMSO as primary) | Co-Solvent % (v/v) | Approximate Solubility Increase (Fold) |
| PEG 400 | 20% | 5 |
| Propylene Glycol | 30% | 3 |
| Ethanol | 40% | 2 |
Issue 2: The compound precipitates out of solution when added to aqueous buffer for biological assays.
Root Cause Analysis:
This is a classic issue of a compound "crashing out" when the organic stock solution is diluted into an aqueous medium. The final concentration of the organic solvent is too low to maintain the solubility of the compound.
Solution Pathway:
The use of surfactants or complexation agents can stabilize the compound in aqueous solutions by forming micelles or inclusion complexes, respectively.[9][10]
Experimental Protocol: Surfactant-Mediated Solubilization
-
Surfactant Selection: Choose a panel of non-ionic surfactants, which are generally less disruptive to biological assays.[10] Examples include:
-
Tween® 80
-
Poloxamer 188
-
Cremophor® EL
-
-
Concentration Gradient: Prepare a series of aqueous buffer solutions containing the selected surfactant at concentrations ranging from 0.1% to 2% (w/v).
-
Dosing: Add a small volume of a concentrated stock solution of this compound (in a suitable organic solvent like DMSO) to the surfactant-containing buffers.
-
Observation and Analysis: Visually inspect for precipitation. For a quantitative measure, use techniques like nephelometry or dynamic light scattering to detect the formation of aggregates.
Issue 3: I need to increase the aqueous solubility for potential in vivo studies, but high concentrations of organic solvents are not permissible.
Root Cause Analysis:
For in vivo applications, the formulation must be biocompatible and non-toxic. High concentrations of organic solvents are often not viable.
Solution Pathway:
Two advanced techniques are recommended in this scenario: pH adjustment and the formation of inclusion complexes with cyclodextrins.[9][11]
Experimental Protocol: pH Adjustment
While the basicity of the pyridine nitrogen is reduced, it is not completely eliminated. A systematic pH-solubility profile can reveal if there is a pH range where solubility is improved.
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 9.
-
Equilibrium Solubility: Add an excess of the compound to each buffer and equilibrate as described in the co-solvent protocol.
-
Analysis: Quantify the dissolved compound in the supernatant. Plot solubility as a function of pH.
Experimental Protocol: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, thereby increasing their aqueous solubility.[9]
-
Cyclodextrin Selection: Common choices include:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
-
Phase Solubility Studies:
-
Prepare aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 40% w/v).
-
Add an excess of this compound to each solution.
-
Equilibrate and quantify the dissolved compound.
-
Plot the concentration of the dissolved compound against the cyclodextrin concentration. The slope of this plot can be used to determine the stability constant of the inclusion complex.
-
Visualization: Solubility Enhancement Workflow
Caption: Decision workflow for solubility enhancement.
Advanced Strategies
Solid Dispersions
For oral drug delivery, creating a solid dispersion can significantly enhance the dissolution rate and bioavailability.[9][11] This involves dispersing the drug in a hydrophilic carrier matrix at the molecular level.
Methodology: Solvent Evaporation
-
Solubilization: Dissolve both this compound and a hydrophilic polymer (e.g., PVP K30, HPMC) in a common volatile solvent (e.g., methanol, acetone).
-
Evaporation: Remove the solvent under vacuum, leaving a solid mass.
-
Milling and Sieving: Grind the solid mass and pass it through a sieve to obtain a fine powder. This powder can then be used for dissolution testing or formulated into solid dosage forms.
Nanotechnology Approaches
Formulating the compound as nanoparticles can increase its surface area, leading to enhanced solubility and dissolution rates.[12] Techniques such as nanosuspension or nanoemulsion can be explored for this purpose.
Visualization: Conceptual Relationship of Solubility Techniques
Caption: Interplay of solubility enhancement techniques.
Conclusion
Overcoming the poor solubility of this compound requires a systematic and multi-faceted approach. By understanding the physicochemical properties of the molecule and applying the principles of co-solvency, surfactant-mediated solubilization, pH adjustment, and advanced formulation strategies, researchers can successfully develop solutions for both in vitro and in vivo applications. This guide serves as a starting point for these investigations, and it is recommended to tailor the experimental conditions to the specific requirements of your research.
References
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
-
Drug Solubility: Importance and Enhancement Techniques. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30). Indian Journal of Pharmaceutical and Biological Research. Retrieved January 21, 2026, from [Link]
-
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021, May 31). Brieflands. Retrieved January 21, 2026, from [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions. Retrieved January 21, 2026, from [Link]
-
Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (n.d.). Beilstein Journals. Retrieved January 21, 2026, from [Link]
-
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
-
Original 8-substituted 3-nitroimidazo[1,2-a]pyridines: synthesis and anti-infectious evaluation. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. (2024, June 26). MDPI. Retrieved January 21, 2026, from [Link]
-
Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
-
Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
-
Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. (2013, September 1). PubMed. Retrieved January 21, 2026, from [Link]
-
Pyridine-2-carbaldehyde. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
-
Selective C3-nitrosation of imidazopyridines using AgNO3 as the NO source. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved January 21, 2026, from [Link]
-
An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological. (n.d.). Mor. J. Chem. Retrieved January 21, 2026, from [Link]
-
(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Chemical Properties of 2-Pyridinecarboxaldehyde (CAS 1121-60-4). (n.d.). Cheméo. Retrieved January 21, 2026, from [Link]
-
Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. (2024, June 29). Nanomaterials Chemistry. Retrieved January 21, 2026, from [Link]
Sources
- 1. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nanomaterchem.com [nanomaterchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 7. Buy 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde | 524724-72-9 [smolecule.com]
- 8. ijpbr.in [ijpbr.in]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
- 11. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Optimizing Condensation Reactions for 8-Nitroimidazo[1,2-a]pyridine-2-carbaldehyde
Welcome to the technical support center for the synthetic chemistry of imidazo[1,2-a]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 8-Nitroimidazo[1,2-a]pyridine-2-carbaldehyde. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and successful functionalization is key to developing novel therapeutics.[1]
This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the condensation reactions of this specific aldehyde, a crucial step for molecular elaboration.
Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My reaction has a very low yield, or I'm recovering only starting material. What are the primary factors to investigate?
Answer: Low or no conversion is a common issue that typically points to suboptimal reaction parameters. The this compound is an electron-deficient heteroaromatic aldehyde, which influences its reactivity. Here’s a systematic approach to troubleshooting:
-
Catalyst Choice & Loading: For Knoevenagel-type condensations with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate), a base catalyst is essential. The choice of base is critical.
-
Problem: The base may be too weak to deprotonate the active methylene compound or too strong, leading to side reactions.
-
Solution: Start with a mild organic base like piperidine or triethylamine (TEA).[2] If the reaction is sluggish, a slightly stronger base or the addition of a catalytic amount of a Lewis acid (like CuBr) could be beneficial, especially when reacting with less reactive nucleophiles.[3] Ensure the catalyst is not quenched by acidic impurities in your reagents or solvent.
-
-
Solvent Selection: The solvent plays a crucial role in reactant solubility and reaction rate.
-
Problem: Poor solubility of reactants or stabilization of unreactive intermediates.
-
Solution: A polar aprotic solvent like DMF is often a good starting point as it effectively dissolves the reactants and facilitates the reaction.[3] Alternatively, for Knoevenagel condensations, using a solvent like toluene or ethanol with a Dean-Stark trap to remove the water byproduct can drive the reaction equilibrium towards the product.
-
-
Temperature Control:
-
Problem: Insufficient thermal energy to overcome the activation barrier.
-
Solution: Many condensation reactions require heating. A starting temperature of 80 °C is often effective for imidazo[1,2-a]pyridine synthesis.[3] If no reaction occurs at lower temperatures, a gradual increase to reflux may be necessary. However, be cautious of excessively high temperatures, which can cause degradation (see Question 2). Microwave irradiation can also be an effective method to reduce reaction times and improve yields.[4][5]
-
Question 2: The reaction mixture turns dark brown or black, and I'm isolating a tar-like substance instead of a clean product. What is happening?
Answer: The formation of dark, intractable materials is indicative of decomposition or polymerization. The nitro group makes the molecule particularly susceptible to certain side reactions.
-
Thermal Decomposition:
-
Causality: The nitro group, combined with the heterocyclic system, can lower the thermal stability of the molecule. At high temperatures, especially in the presence of a strong base, polymerization or decomposition pathways can dominate. Side reactions involving nitroparaffins and aldehydes are known to produce objectionable brown products.[6]
-
Solution: Reduce the reaction temperature. If the reaction requires heat, try to maintain the lowest possible temperature that allows for a reasonable conversion rate. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.
-
-
Base-Induced Side Reactions:
-
Causality: Strong bases can initiate undesired pathways. The aldehyde could undergo a Cannizzaro reaction (disproportionation to an alcohol and a carboxylic acid) under harsh basic conditions, though this is less common for heteroaromatic aldehydes.[7] More likely, the base is promoting polymerization of the starting material or the product.
-
Solution: Switch to a milder base. For instance, instead of an alkoxide, use triethylamine or piperidine.[2] Using a catalytic amount of the base rather than a stoichiometric amount can also mitigate this issue.
-
Question 3: The reaction stalls at partial conversion, with both starting material and product present even after extended reaction times. How can I drive the reaction to completion?
Answer: A stalled reaction often points to an equilibrium issue or the formation of a stable, unreactive intermediate.
-
Reversible Reaction:
-
Causality: Condensation reactions produce water as a byproduct. If water is not removed from the reaction medium, the reverse reaction (hydrolysis of the product) can occur, leading to an equilibrium state.
-
Solution: As mentioned previously, perform the reaction in a non-polar solvent like toluene using a Dean-Stark apparatus. This setup continuously removes water, shifting the equilibrium towards the product according to Le Châtelier's principle.
-
-
Formation of Unreactive Intermediates:
-
Causality: In protic solvents like water or methanol, aldehydes can exist in equilibrium with their gem-diol or hemiacetal forms.[7] These species are significantly less electrophilic than the free aldehyde and are thus unreactive towards the nucleophile.
-
Solution: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents cannot form hemiacetals, ensuring that the aldehyde remains in its reactive carbonyl form.
-
Troubleshooting Workflow: Low Yield
The following diagram outlines a logical workflow for addressing low product yield.
Caption: A systematic workflow for troubleshooting low-yield reactions.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the condensation of this compound with an active methylene compound like malononitrile?
Answer: This reaction is a classic example of a Knoevenagel condensation . The mechanism proceeds through three key steps, catalyzed by a base (B:):
-
Deprotonation: The base removes an acidic proton from the active methylene compound to generate a resonance-stabilized carbanion (a nucleophile).
-
Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of the this compound. This forms a tetrahedral alkoxide intermediate.
-
Protonation & Dehydration: The alkoxide is protonated (usually by the conjugate acid of the base, BH⁺) to form an aldol-type addition product. This intermediate then readily undergoes dehydration (elimination of a water molecule) to yield the final, stable α,β-unsaturated product. The strong electron-withdrawing nature of the nitro group and the cyano groups facilitates this final elimination step.
Q2: How does the 8-nitro substituent affect the aldehyde's reactivity?
Answer: The nitro group (-NO₂) at the 8-position has a profound electronic influence on the reaction.
-
Increased Electrophilicity: As a potent electron-withdrawing group, the nitro group significantly reduces the electron density across the entire aromatic system. This effect is relayed to the aldehyde at the 2-position, making its carbonyl carbon much more electrophilic (electron-poor).[8]
-
Reaction Rate: This enhanced electrophilicity makes the aldehyde more susceptible to attack by nucleophiles.[9] Consequently, the condensation reaction with this compound is often faster and may proceed under milder conditions compared to its non-nitrated counterpart.
Q3: What are the recommended starting conditions for a screening reaction?
Answer: For a new condensation reaction with this aldehyde, a well-chosen set of starting conditions is crucial for success. The following table provides a reliable starting point for a Knoevenagel condensation.
| Parameter | Recommended Condition | Rationale |
| Aldehyde | 1.0 equivalent | Limiting reagent. |
| Active Methylene Cmpd. | 1.1 - 1.2 equivalents | A slight excess ensures complete consumption of the aldehyde. |
| Catalyst | Piperidine (10-20 mol%) | A mild, effective base for Knoevenagel condensations.[2] |
| Solvent | Anhydrous Ethanol or DMF | Ethanol is a green solvent, while DMF offers excellent solubility.[3] |
| Temperature | 60 - 80 °C | Provides sufficient energy without causing significant degradation.[3] |
| Reaction Time | 4 - 12 hours | Monitor by TLC until starting material is consumed. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents potential oxidative side reactions, though not always strictly necessary. |
Q4: What purification strategy is most effective for the resulting condensed products?
Answer: The purification of these products typically involves standard laboratory techniques, but the nitro group requires some consideration.
-
Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water or brine to remove the catalyst and any inorganic salts.
-
Chromatography: Flash column chromatography on silica gel is the most common method for purification.[5]
-
Eluent System: A gradient of ethyl acetate in hexanes is usually effective.
-
Pro Tip: The nitro group can sometimes cause the compound to streak on silica gel. To mitigate this, you can either use a less polar solvent system or add a small amount (0.1-0.5%) of triethylamine or acetic acid to the eluent to improve peak shape.
-
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an excellent final step to obtain a highly pure material.
References
- RU2198875C2: Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones. Google Patents.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
- Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing.
- Imidazo[1,2-a]pyridine-8-carbaldehyde (C8H6N2O). PubChem.
- Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI.
- US2231403A - Reaction of nitroparaffins with aldehydes. Google Patents.
- Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal.
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
- Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. PMC - NIH.
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate.
- Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. PMC.
- Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal.
- Optimization of conditions for Knoevenagel condensation reaction. ResearchGate.
- Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. Organic & Biomolecular Chemistry (RSC Publishing).
- Condensation reaction of substituted aromatic aldehydes and active methylene compounds. ResearchGate.
- Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. PMC - NIH.
- Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central.
- Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. MDPI.
- Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect.
- How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. NIH.
- Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid. New Journal of Chemistry (RSC Publishing).
- Optimizing reaction condition for Knoevenagel condensation of benzaldehyde and malononitrile. ResearchGate.
Sources
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. US2231403A - Reaction of nitroparaffins with aldehydes - Google Patents [patents.google.com]
- 7. Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 8-Nitroimidazo[1,2-a]pyridine-2-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 8-Nitroimidazo[1,2-a]pyridine-2-carbaldehyde. As a critical building block in pharmaceutical development, scaling its synthesis from the bench to pilot or manufacturing scales presents unique challenges. This document provides in-depth troubleshooting advice and answers to frequently encountered questions, grounding our recommendations in established chemical principles and practical, field-proven insights.
Synthetic Overview & Core Strategy
The synthesis of this compound is typically approached as a two-step process. First is the construction of the core heterocyclic system, 8-nitroimidazo[1,2-a]pyridine, via a condensation/cyclization reaction. This is followed by a regioselective formylation at the C2 position, which is the most electronically activated site on the imidazole ring.
The most common and scalable method for this formylation is the Vilsmeier-Haack reaction.[1][2] This choice is predicated on its high reliability, use of cost-effective reagents, and well-understood mechanism.
Caption: Overall synthetic workflow.
Step 1: Cyclization to 8-Nitroimidazo[1,2-a]pyridine
This foundational step involves the reaction of 2-amino-3-nitropyridine with a two-carbon electrophile, typically chloroacetaldehyde or its synthetic equivalent, to form the fused bicyclic system.[3][4]
Detailed Experimental Protocol (Lab Scale)
-
Setup: To a 3-neck round-bottom flask equipped with a mechanical stirrer, condenser, and temperature probe, add 2-amino-3-nitropyridine (1.0 eq).
-
Solvent: Add a suitable solvent such as ethanol or isopropanol (~5-10 volumes).
-
Reagent Addition: While stirring, add an aqueous solution of chloroacetaldehyde (~1.1 eq) dropwise. Note: This reaction can be exothermic. Maintain the internal temperature below 30°C.
-
Reaction: Heat the mixture to reflux (typically 70-80°C) and monitor by TLC or LC-MS until the starting material is consumed (usually 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Slowly add a saturated solution of sodium bicarbonate to neutralize the HCl generated. The product may precipitate.
-
Isolation: Filter the solid product, wash with cold water, and then a minimal amount of cold ethanol. Dry under vacuum.
Troubleshooting Guide: Step 1
Question: My cyclization reaction is giving a low yield and a significant amount of dark, tar-like byproduct. What is the likely cause?
Answer: This is a common issue when scaling up this type of reaction and usually points to one of three culprits:
-
Temperature Control: The initial reaction between the aminopyridine and chloroacetaldehyde is exothermic. On a larger scale, if the heat is not dissipated effectively, localized "hot spots" can form, leading to polymerization of the chloroacetaldehyde and degradation of the product.
-
Solution: Ensure robust temperature control. Use a jacketed reactor with an efficient cooling system. The addition of chloroacetaldehyde should be slow and controlled, maintaining the internal temperature below the specified limit.
-
-
pH Control: The reaction generates hydrochloric acid, which can protonate the product and starting material, affecting solubility and reactivity. More importantly, acidic conditions can promote side reactions.
-
Solution: Consider adding a mild, non-nucleophilic base like sodium bicarbonate or potassium carbonate to the reaction mixture from the start to scavenge the acid as it forms. This often leads to a cleaner reaction profile.
-
-
Purity of Chloroacetaldehyde: Chloroacetaldehyde is prone to polymerization. Using aged or impure reagent is a primary cause of tar formation.
-
Solution: Use freshly prepared or recently purchased chloroacetaldehyde. If using a stock solution, ensure it has been stored properly (cool, dark conditions). For large-scale work, consider generating it in situ or using a more stable precursor.
-
Question: The product is not precipitating during the work-up, making isolation difficult. What should I do?
Answer: Product solubility can be highly dependent on the final solvent composition and pH.
-
Cause: The product might be more soluble in the reaction mixture than anticipated, especially if excess alcohol is used or if the pH is not optimal for precipitation.
-
Solution 1 (Solvent Exchange): After neutralization, consider distilling off a portion of the alcohol solvent under reduced pressure. This will increase the concentration of the product in the remaining aqueous medium, often forcing precipitation.
-
Solution 2 (Extraction): If precipitation is not feasible, the product can be extracted into an organic solvent like dichloromethane or ethyl acetate. This is often a more robust method for scale-up as it is less dependent on crystallization kinetics. The organic layers can then be combined, dried, and concentrated to yield the crude product for purification.
Step 2: Vilsmeier-Haack Formylation
This step introduces the aldehyde group onto the electron-rich C2 position of the imidazo[1,2-a]pyridine ring system. The Vilsmeier reagent (chloroiminium salt) is pre-formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) before reacting with the substrate.[1][2]
Caption: Simplified Vilsmeier-Haack reaction flow.
Detailed Experimental Protocol (Lab Scale)
-
Vilsmeier Reagent Preparation: In a separate, dry, 3-neck flask under an inert atmosphere (N₂), add DMF (~3 volumes). Cool the flask in an ice/salt bath to 0°C. Add POCl₃ (~1.2 eq) dropwise via a syringe or addition funnel, ensuring the internal temperature does not exceed 10°C. A thick white precipitate will form. Stir for 30-60 minutes at this temperature.
-
Substrate Addition: Dissolve the 8-Nitroimidazo[1,2-a]pyridine (1.0 eq) from Step 1 in DMF (~3-5 volumes) and add this solution slowly to the pre-formed Vilsmeier reagent, keeping the temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70°C. Monitor the reaction by TLC or LC-MS (typically 2-4 hours).
-
Quench/Hydrolysis: Cool the reaction mixture back down to 0-5°C. CAUTION: HIGHLY EXOTHERMIC. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water. Alternatively, slowly add ice/water to the reactor.
-
Neutralization & Isolation: Adjust the pH of the aqueous slurry to 7-8 using a 50% NaOH solution, always keeping the temperature below 20°C. The product will precipitate as a solid.
-
Purification: Filter the crude product, wash thoroughly with water, and dry. Recrystallization from a suitable solvent like ethanol or acetonitrile is often required to achieve high purity.
Troubleshooting & Scale-Up Considerations: Step 2
Question: During the preparation of the Vilsmeier reagent at a larger scale, I'm struggling to control the temperature, and the mixture is turning yellow/brown.
Answer: This indicates poor temperature control and potential decomposition. The formation of the Vilsmeier reagent from DMF and POCl₃ is highly exothermic and must be managed carefully.
-
Root Cause: Insufficient cooling capacity or too rapid addition of POCl₃. On a larger scale, the surface-area-to-volume ratio decreases, making heat removal less efficient.
-
Scale-Up Solution:
-
Reverse Addition: Consider adding the DMF to the POCl₃. While counterintuitive, this can sometimes offer better control, but it must be validated at a small scale first.
-
Dilution: Pre-diluting the POCl₃ in a suitable, inert solvent (like dichloromethane, if compatible with the downstream process) can help temper the exotherm by increasing the thermal mass.
-
Engineered Controls: Use a jacketed reactor with a powerful cooling unit. Employ a calibrated dosing pump for the POCl₃ addition, linking the addition rate to the internal temperature (i.e., if T > 10°C, the pump slows or stops).
-
Question: The final product purity is low after crystallization, with a persistent impurity that has a similar polarity.
Answer: This could be an isomer or a byproduct from an incomplete reaction.
-
Possible Impurity 1 (Unreacted Starting Material): If the reaction is incomplete, the starting material can be difficult to remove.
-
Solution: Ensure the reaction goes to completion using in-process controls (IPC) like LC-MS. If needed, increase the reaction time or temperature slightly. A small excess of the Vilsmeier reagent (1.2 - 1.5 eq) can also drive the reaction to completion.
-
-
Possible Impurity 2 (Isomer): While formylation is highly directed to C2, a small amount of substitution at other positions is possible, especially if the reaction overheats.
-
Solution: Strict temperature control is paramount. For purification, if a simple recrystallization is insufficient, a slurry wash with a solvent that selectively dissolves the impurity (e.g., methyl tert-butyl ether) might be effective. As a last resort, column chromatography may be needed, but this is undesirable for large-scale processing.
-
Question: The quenching step is very difficult to control on a multi-liter scale. Are there safer alternatives?
Answer: The quench is arguably the most hazardous part of this process at scale. Pouring the reaction mass onto ice is not practical for large reactors.
-
Engineered Quench: The safest method is a "reverse quench" where chilled water or a buffered aqueous solution is slowly fed into the reaction vessel.
-
Procedure: Cool the completed reaction mass to 0-5°C. Begin slow, subsurface addition of chilled water. Ensure the reactor's cooling jacket is running at maximum capacity. The addition rate must be strictly controlled to keep the internal temperature within a safe range (e.g., < 25°C).
-
Agitation: High-torque, efficient agitation is critical during the quench to ensure rapid mixing and heat dispersal, preventing the formation of localized boiling.
-
Quantitative Data Summary
| Parameter | Step 1: Cyclization | Step 2: Formylation |
| Key Reagents | 2-Amino-3-nitropyridine, Chloroacetaldehyde | 8-Nitroimidazo[1,2-a]pyridine, POCl₃, DMF |
| Stoichiometry | Chloroacetaldehyde: ~1.1 eq | POCl₃: 1.2 - 1.5 eq |
| Solvent & Volume | Ethanol or IPA (5-10 vol) | DMF (6-10 vol total) |
| Temperature | 0-30°C (addition), 70-80°C (reflux) | 0-10°C (reagent prep), 60-70°C (reaction) |
| Typical Yield | 80-90% | 75-85% |
| Typical Purity | >95% (crude) | >98% (after recrystallization) |
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes for the 2-amino-3-nitropyridine starting material?
-
Purity: Should be >99%. Key impurities to watch for are isomers (e.g., 2-amino-5-nitropyridine) as these will lead to isomeric byproducts that are very difficult to separate.
-
Moisture Content: Should be low (<0.5%), as excess water can react with reagents in subsequent steps.
Q2: What analytical methods are recommended for in-process control (IPC)?
-
TLC: Excellent for quick, qualitative checks at the bench.
-
HPLC/UPLC: The preferred method for quantitative IPC at scale. A gradient method can resolve starting material, intermediates, and the final product, allowing for accurate determination of reaction completion.
-
¹H NMR: Useful for confirming the structure of the isolated intermediate and final product, and for identifying impurities if they are at a significant level (>1%).
Q3: Are there greener alternatives to the solvents used?
-
For the cyclization, ethanol is already a relatively green solvent. For the formylation, while DMF is an excellent solvent for this reaction, its toxicity is a concern. Some research has explored using ionic liquids or deep eutectic solvents for Vilsmeier-Haack reactions, but these are often not yet practical or cost-effective for large-scale manufacturing. A thorough process safety assessment is the best approach to manage the risks associated with DMF.
References
-
Molecules. (2019). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. MDPI. Available at: [Link]
-
Chem. Proc. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]
-
Journal of Organic Chemistry. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. Available at: [Link]
-
Organic Chemistry Portal. (2024). Imidazo[1,2-a]pyridine synthesis. Available at: [Link]
-
ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Publications. Available at: [Link]
-
ResearchGate. (2022). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available at: [Link]
-
ResearchGate. (2014). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Available at: [Link]
-
RSC Advances. (2019). Synthesis of imidazo[1,2-a]pyridines: a decade update. Royal Society of Chemistry. Available at: [Link]
-
Semantic Scholar. (2019). Synthesis of imidazo[1,2-a]pyridines: a decade update. Available at: [Link]
-
ResearchGate. (n.d.). Plausible mechanism of formylation of imidazo-pyridine ring. Available at: [Link]
- Google Patents. (1994). Production of 2-amino-3-nitropyridine.
-
ACS Omega. (2022). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Publications. Available at: [Link]
-
RSC Advances. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health. Available at: [Link]
-
Nanomaterials Chemistry. (2024). Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. Available at: [Link]
-
Eureka | Patsnap. (n.d.). Preparation method of 2-amino-3-nitro pyridine. Available at: [Link]
-
Chemical Papers. (2018). Micellar effects on kinetics and mechanism of Vilsmeier–Haack formylation and acetylation with Pyridines. Springer. Available at: [Link]
Sources
Technical Support Center: 8-Nitroimidazo[1,2-a]pyridine-2-carbaldehyde Synthesis
Welcome to the technical support center for the synthesis of 8-Nitroimidazo[1,2-a]pyridine-2-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis, providing in-depth, experience-driven advice to ensure successful outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Starting Materials and Initial Reaction Setup
Question 1: I'm having trouble with the first step, the synthesis of 2-amino-3-nitropyridine. My yields are consistently low and I observe the formation of a significant amount of the 5-nitro isomer. How can I improve the regioselectivity for the 3-nitro product?
This is a very common and critical issue. The direct nitration of 2-aminopyridine is notoriously difficult to control, often leading to a mixture of 3-nitro and 5-nitro isomers, with the 5-nitro product frequently predominating due to electronic factors.[1]
Underlying Cause: The amino group at the 2-position is an activating ortho-, para-director. While the pyridine nitrogen is deactivating, the directing effect of the amino group strongly favors substitution at the 5-position (para). Achieving substitution at the 3-position (ortho) is sterically and electronically less favorable.
Troubleshooting Recommendations:
-
Protecting Group Strategy: The most reliable method to favor 3-nitration is to temporarily protect the amino group. Acylation (e.g., with acetic anhydride to form 2-acetamidopyridine) attenuates the activating effect of the amino group and provides steric hindrance that favors nitration at the 3-position. Subsequent hydrolysis will then yield the desired 2-amino-3-nitropyridine.
-
Alternative Synthetic Routes: Consider alternative, multi-step syntheses that avoid the direct nitration of 2-aminopyridine. For example, starting from 2-chloro-3-nitropyridine and performing a nucleophilic aromatic substitution with ammonia or an ammonia equivalent can provide a cleaner route to 2-amino-3-nitropyridine.[2] Some patented methods describe multi-step procedures starting from different pyridine derivatives to achieve higher purity.[3]
-
Purification Challenges: If you must proceed with direct nitration, be prepared for a challenging purification. The isomers can have similar polarities, making separation by column chromatography difficult. Recrystallization may be a more effective, albeit potentially lower-yielding, purification method.[4]
Question 2: The cyclization reaction between 2-amino-3-nitropyridine and chloroacetaldehyde to form 8-nitroimidazo[1,2-a]pyridine is not proceeding to completion. What factors could be responsible?
An incomplete cyclization reaction can be attributed to several factors, ranging from reagent quality to reaction conditions.
Causality Analysis:
-
Reagent Quality: Chloroacetaldehyde is unstable and can polymerize upon standing. It is typically supplied as a 50% aqueous solution. Using old or improperly stored reagent is a common cause of reaction failure.
-
Reaction Conditions: The condensation is typically performed under heating in a suitable solvent, such as ethanol or acetonitrile.[5] Insufficient temperature or reaction time can lead to incomplete conversion.
-
pH Control: The initial step of the reaction involves the nucleophilic attack of the pyridine ring nitrogen onto the aldehyde, which is followed by an intramolecular cyclization. The pH of the reaction medium can influence the nucleophilicity of the starting materials.
Troubleshooting Steps:
-
Verify Reagent Quality: If possible, use freshly opened or recently purchased chloroacetaldehyde solution.
-
Optimize Reaction Conditions: Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction stalls, consider incrementally increasing the temperature or extending the reaction time. Microwave-assisted synthesis can also be a viable option to accelerate the reaction.[6][7]
-
Solvent Choice: While ethanol is commonly used, switching to a higher-boiling point solvent like DMF might be beneficial if higher temperatures are required.[8]
Section 2: The Vilsmeier-Haack Formylation Step
Question 3: My Vilsmeier-Haack formylation of 8-nitroimidazo[1,2-a]pyridine is giving a low yield of the desired 2-carbaldehyde product. What are the likely causes and how can I optimize this step?
The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles.[9][10] However, its success is highly dependent on the precise control of reaction conditions.
Mechanistic Insight: The reaction involves the formation of the Vilsmeier reagent (a chloroiminium ion) from phosphorus oxychloride (POCl₃) and a substituted amide, typically N,N-dimethylformamide (DMF).[11] The electron-rich imidazo[1,2-a]pyridine then attacks this electrophilic reagent, leading to the formation of an iminium ion intermediate, which is subsequently hydrolyzed during workup to yield the aldehyde.[12]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the Vilsmeier-Haack formylation.
Detailed Optimization Strategies:
-
Reagent Purity is Paramount:
-
POCl₃: Use freshly distilled or a newly opened bottle of phosphorus oxychloride. It is highly reactive with moisture and can degrade over time.
-
DMF: Anhydrous DMF is crucial. The presence of water will quench the Vilsmeier reagent and can lead to side reactions. Use a dry solvent from a sealed bottle or dry it over molecular sieves.
-
-
Temperature Control: The formation of the Vilsmeier reagent is typically done at low temperatures (0-5 °C) to control its exothermic nature. After the addition of the imidazo[1,2-a]pyridine substrate, the reaction is often allowed to warm to room temperature or gently heated. Monitor the reaction by TLC to determine the optimal temperature profile.[13]
-
Stoichiometry: The molar ratio of POCl₃ to DMF is critical for the efficient generation of the Vilsmeier reagent. A slight excess of POCl₃ is often used. The ratio of the Vilsmeier reagent to the substrate should also be optimized, typically starting with a 1.5 to 3-fold excess of the reagent.
-
Workup Procedure: The hydrolysis of the iminium intermediate must be carefully controlled. Quenching the reaction mixture by pouring it onto crushed ice and then neutralizing with a base (e.g., sodium bicarbonate or sodium hydroxide solution) is a standard procedure. Inadequate hydrolysis or pH control during workup can lead to lower yields.
Question 4: I am observing the formation of undesired side products during the Vilsmeier-Haack reaction. What are these and how can I prevent them?
Side product formation is often indicative of reactive intermediates or harsh reaction conditions.[9]
Potential Side Reactions:
-
Over-formylation or reaction at other positions: While the 2-position is generally the most electron-rich and sterically accessible on the imidazo[1,2-a]pyridine core, under forcing conditions, formylation at other positions or di-formylation might occur.
-
Decomposition: The nitro group is electron-withdrawing and can make the heterocyclic system susceptible to decomposition under strongly acidic or high-temperature conditions.
Mitigation Strategies:
-
Milder Conditions: Try running the reaction at a lower temperature for a longer period.
-
Careful Monitoring: Use TLC to monitor the reaction progress closely and stop the reaction as soon as the starting material is consumed to prevent the formation of byproducts.
-
Purification: If side products are unavoidable, careful column chromatography on silica gel is typically required to isolate the desired product.
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Cyclization Temp. | 60-80 °C | To ensure complete reaction without decomposition. |
| Vilsmeier Reagent Formation Temp. | 0-5 °C | To control the exothermic reaction. |
| POCl₃ : DMF Molar Ratio | 1.1 : 1 to 1.5 : 1 | To ensure efficient formation of the Vilsmeier reagent. |
| Vilsmeier Reagent : Substrate Ratio | 1.5 : 1 to 3 : 1 | To drive the reaction to completion. |
| Formylation Reaction Temp. | 25-60 °C | Substrate dependent; optimize for best results. |
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol provides a general guideline. Optimization may be required for specific substrates and scales.
Materials:
-
8-Nitroimidazo[1,2-a]pyridine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) to anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.5 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 8-nitroimidazo[1,2-a]pyridine (1 equivalent) in a minimal amount of anhydrous DMF and add it to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 40-50 °C.
-
Monitor the reaction progress by TLC. Once the starting material is consumed (typically 2-4 hours), cool the reaction back to room temperature.
-
Carefully pour the reaction mixture onto a vigorously stirred beaker of crushed ice.
-
Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Logical Relationship Diagram
Caption: Synthetic pathway to the target compound.
References
-
Eureka | Patsnap. (n.d.). Preparation method of 2-amino-3-nitro pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Plausible mechanism of formylation of imidazo-pyridine ring. Retrieved from [Link]
- Google Patents. (n.d.). JPH06287176A - Production of 2-amino-3-nitropyridine.
- Google Patents. (n.d.). US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction.
-
Semantic Scholar. (n.d.). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Retrieved from [Link]
-
National Institutes of Health. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]
-
MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]
-
ResearchGate. (n.d.). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. Retrieved from [Link]
- Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
-
ACS Publications. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction.
-
National Institutes of Health. (n.d.). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Retrieved from [Link]
- Google Patents. (n.d.). RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones....
-
Organic Chemistry Portal. (n.d.). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Retrieved from [Link]
- Google Patents. (n.d.). US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
- Google Patents. (n.d.). CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.
-
MDPI. (n.d.). Synthesis of Triphenylamine-Imidazo[1,2-a]pyridine via Groebke–Blackburn–Bienaymé Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Original 8-substituted 3-nitroimidazo[1,2-a]pyridines: synthesis and anti-infectious evaluation. Retrieved from [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 3. US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google Patents [patents.google.com]
- 4. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 5. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ijpcbs.com [ijpcbs.com]
- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 12. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for Reactions Involving 8-Nitroimidazo[1,2-a]pyridine-2-carbaldehyde
Welcome to the technical support center for synthetic transformations involving 8-Nitroimidazo[1,2-a]pyridine-2-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to facilitate your experimental success with this versatile building block. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and the functional handles of a nitro group and an aldehyde on this core offer numerous opportunities for molecular elaboration.[1][2] This guide will focus on catalyst selection and reaction optimization for key transformations of the carbaldehyde moiety.
Troubleshooting and Optimization Guide
This section addresses common issues encountered during the chemical modification of this compound and provides systematic approaches to troubleshoot and optimize your reactions.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration. The strong electron-withdrawing nature of the 8-nitro group can influence the reactivity of the 2-carbaldehyde.
Question: My Knoevenagel condensation with this compound is sluggish or failing. What are the likely causes and solutions?
Answer:
Several factors can contribute to a low-yielding Knoevenagel condensation with this substrate. The primary suspect is often suboptimal catalyst selection or reaction conditions that do not adequately promote the initial nucleophilic attack or the subsequent dehydration.
Potential Causes & Solutions
-
Insufficiently Basic Catalyst: The acidity of the active methylene compound is a key driver. If you are using a weak base, it may not be sufficient to generate the nucleophilic enolate in adequate concentration.
-
Solution 1: Stronger Base Catalysts: Consider switching to a stronger base. While piperidine is a classic choice, for an electron-deficient aldehyde like this, you might need a more potent catalyst. Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be more effective.[1]
-
Solution 2: Lewis Acid Co-catalysis: The addition of a Lewis acid can activate the aldehyde carbonyl group towards nucleophilic attack. Zinc complexes, for instance, have been shown to be effective in similar systems.[3] You could explore the use of ZnCl₂ or Zn(OAc)₂ as a co-catalyst.
-
-
Poor Solubility: this compound may have limited solubility in common non-polar solvents, hindering the reaction.
-
Solution: Employ a more polar aprotic solvent such as DMF, DMSO, or acetonitrile to ensure all reactants are in solution.
-
-
Reversible Reaction: The initial aldol-type addition can be reversible.
-
Solution: Facilitate the dehydration step to drive the reaction to completion. The use of a Dean-Stark apparatus to remove water azeotropically is a classic and effective strategy, particularly when using solvents like toluene.
-
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
To a solution of this compound (1.0 eq) in toluene (10 mL/mmol) is added malononitrile (1.1 eq).
-
Add piperidine (0.1 eq) and acetic acid (0.1 eq) or a catalytic amount of a zinc(II) complex.[3]
-
The reaction mixture is heated to reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, and purify by crystallization or column chromatography.
Logical Workflow for Knoevenagel Condensation Troubleshooting
Caption: Troubleshooting workflow for Knoevenagel condensation.
Wittig Reaction
The Wittig reaction, utilizing a phosphorus ylide, is a powerful method for olefination. The electron-deficient nature of the substrate can impact the reactivity of the aldehyde.
Question: I am observing low to no conversion in the Wittig reaction with this compound. How can I improve the outcome?
Answer:
The electrophilicity of the aldehyde carbonyl carbon is reduced by the electron-withdrawing nitro group and the imidazopyridine ring system, which can make it less reactive towards phosphorus ylides.
Potential Causes & Solutions
-
Ylide Reactivity: Stabilized ylides (e.g., those with adjacent ester or ketone groups) may not be reactive enough to engage with the electron-poor aldehyde.
-
Solution 1: Use a Non-stabilized Ylide: If your synthesis allows, employ a more reactive, non-stabilized ylide (e.g., from an alkyltriphenylphosphonium salt). These are typically generated using strong bases like n-BuLi or NaH.
-
Solution 2: Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which uses a phosphonate carbanion, often provides better yields with hindered or electron-deficient aldehydes. The phosphonate carbanions are generally more nucleophilic than the corresponding Wittig ylides.
-
-
Base Selection: The choice of base for generating the ylide is critical.
-
Solution: For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK) are necessary. For stabilized ylides, milder bases such as sodium methoxide or triethylamine may suffice.
-
-
Steric Hindrance: The proximity of the imidazo ring to the aldehyde may introduce some steric hindrance.
-
Solution: The HWE reaction is often less sensitive to steric hindrance than the Wittig reaction.
-
Experimental Protocol: Wittig Reaction with a Non-stabilized Ylide
-
In a flame-dried flask under an inert atmosphere (e.g., Argon), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add n-BuLi (1.1 eq) dropwise.
-
Stir the resulting orange-red solution for 30 minutes at 0 °C to ensure complete ylide formation.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.
-
Purify the product by column chromatography.
Henry (Nitroaldol) Reaction
The Henry reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde.
Question: My Henry reaction is giving low yields and side products. What catalyst and conditions are recommended?
Answer:
The Henry reaction is reversible, and side reactions like dehydration of the product can occur, especially under harsh basic conditions.[4] Catalyst selection is key to achieving good yields and selectivity.
Potential Causes & Solutions
-
Inappropriate Base: Strong, non-coordinating bases can promote side reactions.
-
Solution 1: Use a Mild Base: Employ a milder base such as triethylamine or potassium carbonate.[5]
-
Solution 2: Organocatalysts: Chiral guanidine or thiourea-based organocatalysts can be highly effective and can also induce enantioselectivity.[6][7]
-
Solution 3: Lewis Acid Catalysis: Copper(I) or Copper(II) complexes with chiral ligands have been shown to be excellent catalysts for asymmetric Henry reactions with heteroaromatic aldehydes.[8][9]
-
-
Reaction Reversibility: The retro-Henry reaction can be significant.
-
Solution: Perform the reaction at lower temperatures to favor the forward reaction.
-
Catalyst Selection for the Henry Reaction
| Catalyst Type | Example | Advantages | Considerations |
| Simple Base | Triethylamine (TEA) | Inexpensive, readily available | Low selectivity, potential for side reactions |
| Organocatalyst | Chiral Guanidine | High enantioselectivity possible | Catalyst synthesis may be required |
| Lewis Acid | Cu(I) with N,N'-Dioxide Ligand | Good yields and high enantioselectivity | Requires a pre-formed catalyst complex[8] |
Catalytic Reduction of the Nitro Group
The reduction of the 8-nitro group to an amino group is a common and useful transformation, opening up avenues for further functionalization.
Question: I am trying to selectively reduce the nitro group without affecting the aldehyde. What catalytic system should I use?
Answer:
Selective reduction of a nitro group in the presence of an aldehyde can be challenging as many reducing agents will also reduce the aldehyde.
Potential Causes & Solutions
-
Over-reduction: Strong reducing agents like LiAlH₄ will reduce both functional groups. Catalytic hydrogenation can also be aggressive.
-
Solution 1: Controlled Catalytic Hydrogenation: Use a less active catalyst or a catalyst poison. Palladium on carbon (Pd/C) with a sulfur-based poison (e.g., thiophene) can sometimes allow for selective nitro group reduction.
-
Solution 2: Transfer Hydrogenation: Ammonium formate or cyclohexene with Pd/C is often milder and can provide better selectivity.
-
Solution 3: Metal-Mediated Reductions: Tin(II) chloride (SnCl₂) in HCl or iron powder in acetic acid are classic methods for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities.
-
Reaction Pathway for Selective Reduction
Caption: Selective vs. over-reduction pathways.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of the aldehyde at the 2-position of the imidazo[1,2-a]pyridine core?
A1: The imidazo[1,2-a]pyridine system is electron-rich, which would typically increase the reactivity of a C2-aldehyde towards nucleophiles compared to benzaldehyde. However, the presence of the strong electron-withdrawing nitro group at the 8-position will significantly decrease the electron density of the entire ring system, making the aldehyde less electrophilic. Therefore, more forcing conditions or more reactive nucleophiles may be required compared to reactions with simple aromatic aldehydes.[10]
Q2: Can I perform a Grignard or organolithium addition to the aldehyde?
A2: This is likely to be problematic. The nitro group is highly susceptible to reduction by organometallic reagents. Additionally, the acidic protons on the imidazo[1,2-a]pyridine ring could be deprotonated by strong organometallic bases, consuming the reagent. It would be advisable to first protect the aldehyde, reduce the nitro group, and then perform the addition, or to use a less basic organometallic reagent like an organozinc compound.
Q3: For a Wittig reaction, should I be concerned about the stability of my product?
A3: The resulting alkene will be conjugated with the nitro-substituted imidazopyridine ring system. This extended conjugation will stabilize the product. However, as with many electron-poor alkenes, it may be susceptible to nucleophilic addition (Michael addition) under certain conditions.
Q4: Are there any specific safety precautions for working with this compound?
A4: Nitroaromatic compounds can be energetic and should be handled with care. Avoid excessive heat and mechanical shock. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves, should always be followed.
References
-
Lombardino, J. G. (1965). Preparation and New Reactions of Imidazo[l,2-a]pyridines. Journal of Organic Chemistry, 30(7), 2403–2407. [Link]
-
Gao, Y., et al. (2024). Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. Nanomaterials Chemistry. [Link]
-
Beilstein Journal of Organic Chemistry. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals. [Link]
-
Wikipedia. Henry reaction. [Link]
-
Feng, X., et al. (2007). Highly Enantioselective Henry (Nitroaldol) Reaction of Aldehydes and α-Ketoesters Catalyzed by N,N'-Dioxide-Copper(I) Complexes. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). The catalyst 1 mediated Knoevenagel condensation of 8-hydroxyquinoline-2-carbaldehyde with ethyl-2-cyanoacetate. [Link]
-
ResearchGate. (2019). The Henry Reaction: Recent Examples. [Link]
-
De Gruyter. (1998). On the reaction of 3-nitroimidazo[1,2-a]pyridine-2-carbonitrile with amino acid derivatives. [Link]
-
Royal Society of Chemistry. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. [Link]
-
MDPI. (2011). Organocatalytic Enantioselective Henry Reactions. [Link]
-
Royal Society of Chemistry. (1983). A new synthesis of substituted imidazo[4,5-b]pyridinones by reductive cyclisation of 4-nitro-1H-imidazol-5-yl di- and tri-carbonyl compounds. [Link]
-
ResearchGate. (2019). Aldehyde variation of imidazopyridine scaffold synthesis using GBB‐3MCR. [Link]
-
National Institutes of Health. (2023). Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates. [Link]
-
ResearchGate. (2011). (PDF) Organocatalytic Enantioselective Henry Reactions. [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 8-Nitro- vs. Other Substituted Imidazo[1,2-a]pyridine-2-carbaldehydes
For researchers, medicinal chemists, and professionals in drug development, the imidazo[1,2-a]pyridine scaffold is a cornerstone of modern pharmaceutical design, present in a wide array of therapeutic agents.[1][2] The functionalization of this privileged structure is paramount for modulating its biological activity, and the carbaldehyde group at the 2-position serves as a versatile synthetic handle for molecular elaboration. This guide provides an in-depth comparison of the reactivity of 8-nitroimidazo[1,2-a]pyridine-2-carbaldehyde against analogues bearing other substituents, supported by experimental data and mechanistic insights.
The Influence of Substituents on the Electronic Landscape of Imidazo[1,2-a]pyridine-2-carbaldehyde
The reactivity of the aldehyde at the 2-position of the imidazo[1,2-a]pyridine ring is intrinsically linked to the electronic nature of the substituents on the pyridine ring. The electrophilicity of the carbonyl carbon is the primary determinant for its reactivity towards nucleophiles.
An electron-withdrawing group (EWG) , such as the nitro group (-NO₂), at the 8-position significantly enhances the electrophilicity of the 2-carbaldehyde. This is due to the inductive and resonance effects of the nitro group, which pull electron density from the fused ring system, including the carbonyl carbon. This increased partial positive charge on the carbonyl carbon makes it a more potent target for nucleophilic attack.
Conversely, an electron-donating group (EDG) , such as a methoxy group (-OCH₃), at the 8-position diminishes the electrophilicity of the 2-carbaldehyde. The methoxy group donates electron density into the ring system, which in turn reduces the partial positive charge on the carbonyl carbon, making it less reactive towards nucleophiles.
Substituents with a less pronounced electronic effect, such as a chloro group (-Cl), will have an intermediate effect on the reactivity of the 2-carbaldehyde. The interplay of inductive withdrawal and resonance donation of electrons will determine the overall electronic influence.
Caption: Electronic effects of substituents on the reactivity of the 2-carbaldehyde.
Comparative Reactivity in Condensation Reactions
Condensation reactions, such as the Knoevenagel and Claisen-Schmidt reactions, are fundamental transformations for aldehydes. The rate and yield of these reactions are highly dependent on the electrophilicity of the aldehyde.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, typically catalyzed by a weak base.[3] Studies on the Knoevenagel condensation of various benzaldehydes have shown that aldehydes bearing electron-withdrawing groups generally exhibit high reactivity.[3] While direct comparative data for substituted imidazo[1,2-a]pyridine-2-carbaldehydes is limited, we can infer the reactivity trend based on these established principles.
| Substituent at Position 8 | Active Methylene Compound | Typical Catalyst | Expected Reactivity |
| -NO₂ | Malononitrile | Piperidine/Pyridine | High |
| -Cl | Malononitrile | Piperidine/Pyridine | Moderate |
| -H | Malononitrile | Piperidine/Pyridine | Baseline |
| -OCH₃ | Malononitrile | Piperidine/Pyridine | Low |
Experimental Protocol: Knoevenagel Condensation of an Aromatic Aldehyde with Malononitrile
This protocol is a general representation of the Knoevenagel condensation and may require optimization for specific substituted imidazo[1,2-a]pyridine-2-carbaldehydes.
-
Reaction Setup: In a round-bottom flask, dissolve the substituted imidazo[1,2-a]pyridine-2-carbaldehyde (1.0 eq) and malononitrile (1.1 eq) in a suitable solvent such as ethanol or toluene.
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or triethylamine (0.1 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Caption: General workflow for the Knoevenagel condensation.
Comparative Reactivity in the Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones using a phosphonium ylide.[4][5][6] The reaction is initiated by the nucleophilic attack of the ylide on the carbonyl carbon. Consequently, the reactivity of the aldehyde is a key factor in the success of the Wittig reaction.
Similar to the Knoevenagel condensation, the 8-nitro-substituted carbaldehyde is expected to be the most reactive towards the Wittig reagent due to its enhanced electrophilicity.
| Substituent at Position 8 | Wittig Reagent | Typical Base | Expected Reactivity |
| -NO₂ | Benzyltriphenylphosphonium chloride | NaH, n-BuLi, or NaOH | High |
| -Cl | Benzyltriphenylphosphonium chloride | NaH, n-BuLi, or NaOH | Moderate |
| -H | Benzyltriphenylphosphonium chloride | NaH, n-BuLi, or NaOH | Baseline |
| -OCH₃ | Benzyltriphenylphosphonium chloride | NaH, n-BuLi, or NaOH | Low |
Experimental Protocol: Wittig Reaction of an Aromatic Aldehyde
This is a general procedure for the Wittig reaction and should be adapted and optimized for specific imidazo[1,2-a]pyridine-2-carbaldehydes.[6]
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt (e.g., benzyltriphenylphosphonium chloride, 1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium in hexanes, 1.0 eq) dropwise. Allow the mixture to stir at room temperature for 1-2 hours to form the ylide (a color change is typically observed).
-
Aldehyde Addition: Cool the ylide solution back to 0 °C and add a solution of the substituted imidazo[1,2-a]pyridine-2-carbaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting aldehyde is consumed (monitor by TLC).
-
Workup: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to isolate the desired alkene.
Caption: Step-by-step workflow for the Wittig reaction.
Conclusion and Future Perspectives
The presence of an 8-nitro group on the imidazo[1,2-a]pyridine-2-carbaldehyde framework unequivocally enhances its reactivity towards nucleophilic attack in condensation and Wittig reactions compared to its unsubstituted or electron-donating group-substituted counterparts. This heightened reactivity can be strategically employed by medicinal chemists to facilitate the synthesis of complex molecules under milder conditions or with improved yields.
While the general principles of electronic effects provide a robust predictive model for the reactivity of these compounds, there is a clear need for direct comparative studies under standardized conditions to quantify these differences precisely. Such studies would be invaluable for the development of predictive models for reaction optimization and for the rational design of synthetic routes towards novel imidazo[1,2-a]pyridine-based drug candidates.
References
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Zhang, Y., Chen, Z., Wu, W., Zhang, Y., & Su, W. (2013). A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. The Journal of Organic Chemistry, 78(23), 12494–12504. [Link]
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Vuillermet, F., Bourret, J., & Pelletier, G. (2021). Synthesis of Imidazo[1,2-a]pyridines from 2-Chloropyridines and 2H-Azirines. The Journal of Organic Chemistry, 86(1), 388–402. [Link]
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Mohan, D. C., Rao, S. N., & Adimurthy, S. (2013). An aqueous synthesis gives methylimidazo[1,2-a]pyridines, imidazo[1,2-a]pyrazines, and imidazo[2,1-a]isoquinolines without any deliberate addition of catalyst. Using acetonitrile as solvent, Ag-catalyzed intramolecular aminooxygenation produced imidazo[1,2-a]pyridine-3-carbaldehydes in good yields. The Journal of Organic Chemistry, 78(3), 1266–1272. [Link]
-
Yan, R.-L., Yan, H., Ma, C., Ren, Z.-Y., Gao, X.-A., Huang, G.-S., & Liang, Y.-M. (2012). Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines through Tandem Imine Formation-Oxidative Cyclization under Ambient Air: One-Step Synthesis of Zolimidine on a Gram-Scale. The Journal of Organic Chemistry, 77(4), 2024–2028. [Link]
-
Hernández-García, A., et al. (2020). Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. Molecules, 25(5), 1145. [Link]
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Pérez-Picaso, L., et al. (2020). Synthesis of Triphenylamine-Imidazo[1,2-a]pyridine via Groebke–Blackburn–Bienaymé Reaction. Molbank, 2020(4), M1174. [Link]
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de Souza, M. C. B. V., et al. (2024). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of Medicinal Chemistry. [Link]
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Adimurthy, S., et al. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances, 4(72), 38356-38385. [Link]
-
Lombardino, J. G. (1965). Preparation and New Reactions of Imidazo[l,2-a]pyridines. Journal of Organic Chemistry, 30(7), 2403-2407. [Link]
-
Martínez-Vargas, A., et al. (2025). Synthesis of Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrazines and Imidazo[1,2-b]pyridazines by Multicomponent Reactions Using Green Solvents. European Journal of Organic Chemistry. [Link]
-
Li, J., et al. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. Organic & Biomolecular Chemistry, 19(33), 7136-7153. [Link]
- Williamson, K. L. (1999). Macroscale and Microscale Organic Experiments. Houghton Mifflin.
- Otera, J. (2003). Modern Carbonyl Chemistry. Wiley-VCH.
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Organic Chemistry Lab Video. (2020, October 30). Wittig Reaction Experiment Part 1, Prelab [Video]. YouTube. [Link]
-
Koh, J. T. (n.d.). Chem 333 Lab Experiment 9 The Wittig Reaction With Chemiluminescence! University of Delaware. [Link]
- Moosavi-Zare, A. R., Goudarziafshar, H., & Jalilian, Z. (2019). Tandem Knoevenagel-Michael-cyclocondensation reaction of malononitrile, various aldehydes and barbituric acid derivatives using isonicotinic acid as an efficient catalyst. Progress in Chemical and Biochemical Research, 2(2), 59-65.
- Wintersteen, S., Jr., & Venkitachalam, S. (n.d.). Comparison of Traditional and Alternative Wittig Reactions. Delaware Valley University.
- Chavana, K. H., & Kedar, N. A. (2021). Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020). Chemistry & Biology Interface, 11(1), 34-39.
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Lali, A. M., et al. (2016). Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid. New Journal of Chemistry, 40(11), 9353-9361. [Link]
- Delaware Valley University. (n.d.).
- Wang, X., et al. (2019). Knoevenagel condensation reactions of various aldehydes with...
- Beilstein Journals. (n.d.).
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Pérez, B., et al. (2024). Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation: Theoretical and Experimental Insights. ChemistryOpen, 13(1), e202400411. [Link]
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Jensen, A. A., et al. (2011). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABAA receptor. Bioorganic & Medicinal Chemistry, 19(18), 5429-5437. [Link]
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A Comparative Guide to the Biological Activity of 8-Nitro vs. 6-Nitro Imidazo[1,2-a]pyridine Derivatives: A Structure-Activity Relationship Analysis
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its derivatives exhibiting a vast spectrum of biological activities.[1] The introduction of a nitro (NO₂) group to this scaffold can dramatically enhance its therapeutic potential, particularly in the realms of oncology and infectious diseases. However, the precise placement of this potent pharmacophore is critical. This guide provides an in-depth comparison of the biological activities of 8-nitro versus 6-nitro substituted imidazo[1,2-a]pyridine derivatives, offering experimental data, detailed protocols, and mechanistic insights for researchers and drug development professionals.
Comparative Anticancer Cytotoxicity
The position of the nitro group significantly influences the cytotoxic profile of imidazo[1,2-a]pyridine derivatives against cancer cell lines. Generally, the electronic properties of the scaffold are altered by the nitro group's placement, which in turn affects the molecule's interaction with biological targets.
A study involving 3-aminoimidazo[1,2-a]pyridine compounds highlighted the potency of a derivative with a nitro group-containing moiety at the C-2 position. This compound, Compound 12 , demonstrated the highest inhibitory activity against the HT-29 human colon cancer cell line with an IC₅₀ value of 4.15 ± 2.93 µM.[2] While this study did not directly compare a 6-nitro vs. 8-nitro isomer, it underscores the profound impact of the nitro group's presence on cytotoxicity.[2] Another study on 6-substituted imidazo[1,2-a]pyridines found that various derivatives exhibited excellent activity against colon cancer cell lines HT-29 and Caco-2.[3]
Table 1: Comparative Anticancer Activity of Nitro-Substituted Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 12 | 2-(nitro-substituted)-3-(p-chlorophenyl)amino | HT-29 (Colon) | 4.15 ± 2.93 | [2] |
| Compound 12 | 2-(nitro-substituted)-3-(p-chlorophenyl)amino | MCF-7 (Breast) | 30.88 ± 14.44 | [2] |
| Compound 12 | 2-(nitro-substituted)-3-(p-chlorophenyl)amino | B16F10 (Melanoma) | 64.81 ± 15.78 | [2] |
| Various | 6-substituted (non-nitro specified) | HT-29, Caco-2 | Potent Activity | [3] |
Expertise & Experience: The choice to evaluate cytotoxicity against a panel of cell lines (e.g., colon, breast, melanoma) is crucial for identifying both the potency and the selectivity of a compound. A broad-spectrum effect might be desirable for certain cancers, while high selectivity towards a specific cancer type with minimal impact on other cells suggests a more targeted mechanism and potentially fewer side effects.
Nitroaromatic compounds often exert their cytotoxic effects through bioreductive activation. Intracellular nitroreductase enzymes, which are often overexpressed in hypoxic tumor environments, can reduce the nitro group to highly reactive species like nitroso, hydroxylamino, and amino radicals. These radicals can induce DNA damage, generate reactive oxygen species (ROS), and inhibit key cellular enzymes, ultimately leading to apoptosis. The position of the nitro group (C6 vs. C8) can influence the molecule's reduction potential, making one isomer a better substrate for these enzymes than the other.
Caption: General workflow for the biological evaluation of antimicrobial and antiparasitic agents.
This method is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation: In a 96-well microtiter plate, add 50 µL of sterile broth (e.g., Mueller-Hinton for bacteria) to all wells.
-
Compound Dilution: Add 50 µL of the test compound solution (e.g., 2x the highest desired concentration) to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, discarding the last 50 µL.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., M. tuberculosis or E. coli) according to CLSI or other relevant guidelines.
-
Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as compared to the growth control.
Structure-Activity Relationship (SAR) Synthesis
The differential biological activity between 8-nitro and 6-nitro isomers stems from fundamental electronic and steric differences.
-
Electronic Effects: The imidazo[1,2-a]pyridine ring system is electron-rich. The placement of a strongly electron-withdrawing nitro group significantly alters the electron density distribution. The C6 and C8 positions are not electronically equivalent. This difference influences the molecule's reduction potential, a key factor in bioreductive drug activation. An isomer that is more easily reduced by a target-specific nitroreductase will exhibit greater potency.
-
Steric and Positional Effects: The position of the nitro group dictates how the molecule fits into the active site of a target enzyme or receptor. The C8 position is adjacent to the imidazole ring's nitrogen, creating a different steric and electronic environment compared to the C6 position, which is on the pyridine ring. This can lead to different binding affinities and orientations, profoundly impacting biological activity.
Caption: Key positional differences between the C6 and C8 positions on the imidazo[1,2-a]pyridine scaffold.
Conclusion
While direct, side-by-side comparative studies of 8-nitro versus 6-nitro imidazo[1,2-a]pyridine derivatives are not extensively detailed in every therapeutic area, the available data and established principles of medicinal chemistry allow for a strong, evidence-based analysis. The positioning of the nitro group is not a trivial modification; it is a critical design element that governs the compound's electronic properties, susceptibility to bioreductive activation, and steric interactions with biological targets. The 6-nitro and 8-nitro isomers should be considered distinct chemical entities with unique biological profiles. Future drug discovery efforts focused on this scaffold must involve the synthesis and parallel evaluation of both isomers to fully explore the structure-activity landscape and identify the most promising therapeutic candidates.
References
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Pissarnitski, D., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters, 23(17), 4996-5001. Available at: [Link]
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Wang, Y., et al. (2020). Synthesis and antitubercular evaluation of reduced lipophilic imidazo[1,2-a]pyridine-3-carboxamide derivatives. European Journal of Medicinal Chemistry, 199, 112391. Available at: [Link]
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Wang, D., et al. (2019). Nitroimidazole-containing Compounds and Their Antibacterial and Antitubercular Activities. European Journal of Medicinal Chemistry, 179, 323-336. Available at: [Link]
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Bhattacharjee, A., et al. (n.d.). Investigating therapeutic efficacy of Imidazo[1,2-α] pyridine derivatives on the growth inhibition. Shodhganga. Available at: [Link]
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Khan, K. M., et al. (2016). 5-Nitroimidazole derivatives and their antimicrobial activity. Journal of the Chemical Society of Pakistan, 38(2). Available at: [Link]
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Rollas, S., & Küçükgüzel, Ş. G. (2007). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. Farmaco, 62(11), 953-961. Available at: [Link]
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Shneine, J. K., & Al-farwachi, M. I. (2023). 3-AMINOIMIDAZO[1,2-a] PYRIDINE DERIVATIVES: SYNTHESIS AND ANTIMICROBIAL ACTIVITIES. Iraqi Journal of Pharmaceutical Sciences, 32(1), 127-137. Available at: [Link]
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ACS Medicinal Chemistry Letters. (n.d.). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. Available at: [Link]
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Ali, M. A., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(5), 5143-5151. Available at: [Link]
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A Technical Guide to the Structure-Activity Relationship of 8-Nitroimidazo[1,2-a]pyridine Derivatives
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 8-nitroimidazo[1,2-a]pyridine derivatives, a class of heterocyclic compounds with significant therapeutic potential. We will delve into the nuanced effects of structural modifications on their biological activity against various pathogens and cell lines, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-infective and anticancer agents.
Introduction: The Imidazo[1,2-a]pyridine Scaffold and the Significance of the 8-Nitro Group
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of several clinically used drugs.[1][2][3] Its fused bicyclic system offers a unique three-dimensional architecture for molecular interactions with biological targets. The introduction of a nitro group, particularly at the 8-position, has been shown to be a critical determinant of the biological activity of these compounds. Nitroaromatic compounds often act as prodrugs, requiring bioreduction of the nitro group to exert their cytotoxic effects.[4] This mechanism can offer selectivity towards specific enzymes or hypoxic environments, which are characteristic of several disease states.
This guide will systematically explore how substitutions at various positions on the 8-nitroimidazo[1,2-a]pyridine ring system influence its efficacy as an antitubercular, antiparasitic, and anticancer agent.
The Crucial Role of the Nitro Group: A Gateway to Bioactivation
The biological activity of many nitroaromatic compounds is intrinsically linked to the reduction of the nitro group.[4] This process can generate reactive nitrogen species, such as nitric oxide, which can induce cellular damage and lead to cell death.[5] The redox potential of the nitro group, influenced by the overall electronic environment of the molecule, plays a significant role in its susceptibility to enzymatic reduction by nitroreductases present in target organisms.[6]
Caption: General Bioactivation Pathway of Nitroaromatic Drugs.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 8-nitroimidazo[1,2-a]pyridine derivatives is profoundly influenced by the nature and position of substituents on the bicyclic ring. The following sections dissect the SAR for different therapeutic areas.
Antitubercular Activity
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel antitubercular agents.[7] Imidazo[1,2-a]pyridines have shown significant promise in this area.[7][8] While much of the focus has been on derivatives like Q203 (a 6-substituted imidazo[1,2-a]pyridine), understanding the role of the 8-nitro substitution is crucial for developing new chemotypes.[8]
Key SAR Insights for Antitubercular Activity:
-
Position of the Nitro Group: The position of the nitro group is critical. For instance, in the related nitroimidazoles, 4-nitro and 5-nitro isomers exhibit different activities against aerobic and anaerobic Mtb.[9] While direct comparative studies on 8-nitro versus other positional isomers are limited, the electron-withdrawing nature of the nitro group at the 8-position is expected to significantly influence the electronic properties of the entire ring system and its interaction with mycobacterial targets.
-
Substituents at C2 and C3: Modifications at the C2 and C3 positions of the imidazo[1,2-a]pyridine core have been extensively explored for their impact on antitubercular activity.[7]
-
C2 Position: The introduction of aryl or substituted aryl groups at the C2 position can modulate the lipophilicity and steric bulk of the molecule, which in turn affects cell wall penetration and target engagement.
-
C3 Position: The C3 position has been a key site for modification, with carboxamides showing potent activity.[10][11] The nature of the amide substituent is critical, with bulky and lipophilic groups often leading to enhanced potency.[7]
-
-
Substituents at C6 and C7: Substitutions on the pyridine ring also play a role. For example, in 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, the methyl group at C7 was found to be important for activity.[11]
Table 1: Comparative Antitubercular Activity (MIC) of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | R2 | R3 | R6 | R7 | R8 | MIC (µM) vs. Mtb H37Rv | Reference |
| Hypothetical 8-Nitro Series | |||||||
| 8-Nitro-A | Aryl | H | H | H | NO2 | Data Needed | |
| 8-Nitro-B | Aryl | Carboxamide | H | H | NO2 | Data Needed | |
| 8-Nitro-C | H | H | H | CH3 | NO2 | Data Needed | |
| Known Active Derivatives (for comparison) | |||||||
| Q203 analogue | Adamantyl | Carboxamide | OCF3 | H | H | ≤0.006 | [7] |
| Cpd 15 (IPA series) | H | N-benzylcarboxamide | H | CH3 | H | 0.10-0.19 | [12] |
| Cpd 16 (IPA series) | H | N-(4-fluorobenzyl)carboxamide | H | CH3 | H | 0.10-0.19 | [12] |
Antiparasitic Activity
Imidazo[1,2-a]pyridine derivatives have demonstrated significant activity against various parasites, including Leishmania and Trypanosoma species.[6][13] The 8-position has been identified as a key modulation point for antiparasitic activity.[6]
Key SAR Insights for Antiparasitic Activity:
-
Substitution at C8: The nature of the substituent at the 8-position is a critical determinant of antileishmanial and antitrypanosomal activity. A study on 3-nitroimidazo[1,2-a]pyridines revealed that introducing an aryl or heteroaryl group at the 8-position can significantly enhance potency.[13]
-
Substitution at C2 and C3: As with antitubercular activity, modifications at the C2 and C3 positions are important. For instance, in a series of 3-nitroimidazo[1,2-a]pyridines, a phenylsulfonylmethyl group at the C2 position was found to be favorable.[13]
-
Lipophilicity: A good correlation has been observed between the lipophilicity (log P) of imidazo[1,2-a]pyridine derivatives and their anti-parasitic activity, with an optimal log P range identified for potent activity against Trichomonas vaginalis.[14]
Table 2: Comparative Antiparasitic Activity (IC50) of 8-Substituted Imidazo[1,2-a]pyridine Derivatives
| Compound ID | R2 | R3 | R6 | R8 | IC50 (µM) vs. L. donovani | Reference |
| Hit A | -SO2CH2Ph | NO2 | Br | Br | - | [13] |
| Cpd 5 | -SO2CH2Ph | NO2 | Cl | S-Ph | 1-2.1 | [13] |
| Hypothetical 8-Nitro Series | ||||||
| 8-Nitro-D | -SO2CH2Ph | H | H | NO2 | Data Needed | |
| 8-Nitro-E | H | H | H | NO2 | Data Needed |
Anticancer Activity
The imidazo[1,2-a]pyridine scaffold has also been explored for its anticancer properties, with derivatives showing activity against various cancer cell lines.[15] The mechanism of action often involves the inhibition of key cellular pathways, such as the PI3K/Akt/mTOR pathway.
Key SAR Insights for Anticancer Activity:
-
Substitutions at C2, C6, and C8: A study on 2, 6, 8-substituted imidazo[1,2-a]pyridine derivatives as PI3Kα inhibitors revealed that modifications at these positions are crucial for activity.[15]
-
The introduction of an amide or sulfonamide group at the 8-position was found to be a key interaction point.
-
Substitutions on the 2-aryl group also influenced potency.
-
-
Cytotoxicity: The cytotoxic effects of these compounds are typically evaluated using assays like the MTT assay, which measures cell viability.[5][16]
Table 3: Comparative Anticancer Activity (IC50) of Substituted Imidazo[1,2-a]pyridine Derivatives
| Compound ID | R2 | R6 | R8 | IC50 (nM) vs. PI3Kα | IC50 (µM) vs. T47D cells | Reference |
| Hypothetical 8-Nitro Series | ||||||
| 8-Nitro-F | Aryl-Amide | H | NO2 | Data Needed | Data Needed | |
| Known Active Derivatives | ||||||
| Cpd 35 | 2-aminopyridine | H | Pyridinesulfonamide | 150 | - | [15] |
Experimental Protocols
To ensure the reproducibility and validity of research in this area, detailed experimental protocols are essential. The following are representative procedures for the synthesis and biological evaluation of 8-nitroimidazo[1,2-a]pyridine derivatives.
General Synthesis of 8-Nitroimidazo[1,2-a]pyridine Derivatives
A common route for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with an α-haloketone.[3][17] For the synthesis of 8-nitro derivatives, a 2-amino-3-nitropyridine would be a suitable starting material.
Caption: General Synthetic Scheme for 8-Nitroimidazo[1,2-a]pyridines.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 2-amino-3-nitropyridine (1 mmol) in a suitable solvent (e.g., ethanol, DMF), add the desired α-haloketone (1.1 mmol).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the desired 8-nitroimidazo[1,2-a]pyridine derivative.
-
Characterization: The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)
This assay is a widely used colorimetric method to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.[4]
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Step-by-Step Protocol:
-
Plate Preparation: Serially dilute the test compounds in a 96-well microplate containing Middlebrook 7H9 broth.
-
Inoculation: Add a standardized inoculum of M. tuberculosis H37Rv to each well.
-
Incubation: Incubate the plates at 37°C for 5-7 days.
-
Addition of Alamar Blue: Add Alamar Blue solution to each well and re-incubate for 24 hours.
-
Data Analysis: A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.
In Vitro Antileishmanial Activity Assay
The activity against Leishmania parasites can be assessed against both the promastigote (extracellular) and amastigote (intracellular) stages.[6][10][18]
Step-by-Step Protocol (Promastigote Assay):
-
Culture: Culture Leishmania promastigotes (e.g., L. donovani) in a suitable medium (e.g., M199) until they reach the logarithmic growth phase.
-
Plate Seeding: Seed a 96-well plate with a suspension of promastigotes.
-
Compound Addition: Add serial dilutions of the test compounds to the wells.
-
Incubation: Incubate the plate at 26°C for 72 hours.
-
Viability Assessment: Determine the number of viable promastigotes using a resazurin-based assay or by direct counting with a hemocytometer.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) from the dose-response curve.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][16]
Step-by-Step Protocol:
-
Cell Seeding: Seed a 96-well plate with a suitable mammalian cell line (e.g., Vero, HepG2) and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO, isopropanol).
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.
Conclusion and Future Directions
The 8-nitroimidazo[1,2-a]pyridine scaffold represents a promising starting point for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of the 8-nitro group and the significant influence of substituents at other positions on the biological activity.
Future research in this area should focus on:
-
Systematic SAR Studies: A systematic investigation of a library of 8-nitroimidazo[1,2-a]pyridine derivatives with diverse substitutions at the C2, C3, C6, and C7 positions is needed to build a more comprehensive SAR model.
-
Mechanism of Action Studies: Elucidating the precise mechanism of action, including the identification of specific nitroreductases involved in the bioactivation and the downstream molecular targets, will be crucial for rational drug design.
-
Optimization of Physicochemical Properties: Improving the solubility, metabolic stability, and pharmacokinetic profiles of lead compounds will be essential for their successful translation into clinical candidates.
-
In Vivo Efficacy Studies: Promising candidates identified from in vitro screening should be evaluated in relevant animal models of tuberculosis, leishmaniasis, and cancer to assess their in vivo efficacy and safety.
By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of next-generation 8-nitroimidazo[1,2-a]pyridine-based therapeutics to address unmet medical needs.
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A Senior Application Scientist's Comparative Guide for Drug Discovery Professionals
An In-Depth Guide to the In Vitro Evaluation of 8-Nitroimidazo[1,2-a]pyridine-2-carbaldehyde Derivatives
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents. Its rigid, planar structure and rich electron density make it an ideal framework for developing novel drugs targeting a wide array of biological targets. The introduction of a nitro group, particularly at the 8-position, transforms this scaffold into a potential bioreductive prodrug. This guide provides a comprehensive framework for the in vitro evaluation of this compound derivatives, focusing on establishing their potential as antimicrobial and anticancer agents. We will move beyond simple protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating evaluation process.
Pillar 1: The Bioreductive Mechanism - The "Why" Behind the Assays
The cornerstone of the biological activity of nitroimidazoles is the bioreductive activation of the nitro (-NO₂) group.[] This process is fundamental to their selective toxicity and dictates the entire in vitro evaluation strategy.
The Causality of Action:
In low-oxygen environments (hypoxia), such as those found in anaerobic bacteria or the core of solid tumors, the nitro group can accept electrons.[][2] This reduction is catalyzed by nitroreductase enzymes, leading to the formation of highly reactive and cytotoxic intermediates, including nitroso and hydroxylamine derivatives and ultimately, nitro radical anions.[3] These reactive species are indiscriminate in their targets, causing widespread cellular damage by covalently binding to critical macromolecules like DNA, leading to strand breaks and helical structure disruption, thereby inhibiting nucleic acid synthesis and triggering cell death.[][2] Conversely, in the presence of oxygen (normoxia), the electron is rapidly transferred back to oxygen, regenerating the parent nitro compound and preventing the formation of toxic radicals. This "futile cycling" explains the selective toxicity of these compounds towards anaerobic or hypoxic cells over aerobic cells.
This mechanism is the central hypothesis for our evaluation. The experiments described below are designed not just to measure efficacy, but to validate this proposed mechanism of action.
Caption: General mechanism of bioreductive activation of nitroimidazoles.
Pillar 2: A Step-Wise Workflow for In Vitro Evaluation
A logical, phased approach is critical to efficiently evaluate a new chemical series. The workflow should begin with broad screening for activity and progressively move towards more complex, mechanism-defining assays for the most promising candidates.
Caption: A logical workflow for the in vitro evaluation of novel compounds.
Part A: Comparative Evaluation of Antimicrobial Activity
Nitroimidazoles are established drugs for treating infections caused by anaerobic bacteria and protozoa.[] Therefore, the primary hypothesis is that 8-nitroimidazo[1,2-a]pyridine derivatives will exhibit potent activity against these organisms.
Experiment 1: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and high-throughput technique for this determination.[4][5]
Detailed Protocol (Broth Microdilution):
-
Preparation: Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO). Serially dilute the compounds in a 96-well microtiter plate using appropriate broth media (e.g., Schaedler broth for anaerobes, Mueller-Hinton broth for aerobes). The final concentrations should typically range from 0.06 to 128 µg/mL.
-
Inoculum: Prepare a standardized inoculum of the test microorganisms, adjusted to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Controls: Include a positive control (microorganism with no drug) to ensure growth and a negative control (broth only) to check for sterility. A standard drug control (e.g., Metronidazole, Tinidazole) is essential for comparison.[]
-
Incubation: For aerobic bacteria, incubate plates at 37°C for 18-24 hours. For anaerobic bacteria, incubate in an anaerobic chamber (e.g., with GasPak™ system) at 37°C for 48 hours.
-
Reading: The MIC is determined as the lowest concentration of the compound where no visible turbidity (growth) is observed. This can be assessed visually or by measuring absorbance with a plate reader.
Causality and Comparison:
-
Why this panel? Testing against a panel of both anaerobic and aerobic bacteria is crucial to validate the hypoxia-selective mechanism.[] High activity against anaerobes (Clostridium, Bacteroides) and low-to-no activity against aerobes (Staphylococcus, Pseudomonas) would support the hypothesis.[][6]
-
Why include protozoa and fungi? This explores the breadth of activity. Some nitroimidazoles are active against protozoa like Giardia lamblia and fungi like Candida albicans.[7][8]
-
Comparison Standard: Metronidazole is the gold standard. A derivative is considered promising if its MIC against target anaerobes is comparable to or lower than that of metronidazole.
Data Presentation: MIC (µg/mL)
| Compound | C. difficile (Anaerobe) | B. fragilis (Anaerobe) | S. aureus (Aerobe) | E. coli (Aerobe) | C. albicans (Fungus) |
| Derivative 1 | 1 | 2 | >128 | >128 | 64 |
| Derivative 2 | 0.5 | 1 | 64 | >128 | 32 |
| Metronidazole | 1 | 0.5 | >128 | >128 | >128 |
| Nystatin | >128 | >128 | >128 | >128 | 4 |
Part B: Comparative Evaluation of Anticancer Activity
The imidazo[1,2-a]pyridine core is found in several kinase inhibitors, and the nitro group offers the potential for hypoxia-activated cytotoxicity, making these derivatives excellent candidates for cancer therapeutics.[9][10]
Experiment 2: Cytotoxicity (IC₅₀) Assay
The half-maximal inhibitory concentration (IC₅₀) measures the potency of a compound in inhibiting a biological or biochemical function. Here, we measure its ability to inhibit cell growth/viability.
Detailed Protocol (MTT Assay):
-
Cell Seeding: Seed cancer cells (e.g., HCC1937 breast cancer, HT-29 colon cancer) and a non-cancerous control cell line (e.g., MEF or fibroblasts) into 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.[9]
-
Compound Treatment: Treat the cells with serial dilutions of the 8-nitro-IP derivatives for 48-72 hours. A standard chemotherapeutic agent (e.g., Doxorubicin) should be used as a positive control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Reading: Measure the absorbance at ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Calculation: Calculate the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Causality and Comparison:
-
Why normal cells? Including a non-cancerous cell line is essential to calculate a Selectivity Index (SI) (SI = IC₅₀ in normal cells / IC₅₀ in cancer cells). A high SI indicates that the compound is preferentially toxic to cancer cells, a hallmark of a promising drug candidate.[11]
-
Why different cancer lines? Different cancer types have varying sensitivities. Screening against a panel helps identify the spectrum of activity.[12]
-
Hypoxia vs. Normoxia: For lead compounds, repeating the IC₅₀ assay under hypoxic conditions (1% O₂) is a key step to validate the proposed mechanism. A significantly lower IC₅₀ under hypoxia would provide strong evidence for bioreductive activation.
Data Presentation: IC₅₀ (µM)
| Compound | HCC1937 (Breast Cancer) | HT-29 (Colon Cancer) | MEF (Normal Fibroblast) | Selectivity Index (HT-29) |
| Derivative 1 | 45.0[9] | 13.0[11] | >100 | >7.7 |
| Derivative 2 | 79.6[9] | 9.6[11] | >100 | >10.4 |
| Doxorubicin | 0.5 | 0.8 | 1.2 | 1.5 |
Experiment 3: Mechanistic Assays for Lead Anticancer Compounds
For compounds showing high potency and selectivity, it is crucial to understand how they kill cancer cells.
A. Cell Cycle Analysis:
Many cytotoxic agents induce cell cycle arrest. This can be investigated by flow cytometry.
-
Protocol: Treat cells with the compound at its IC₅₀ concentration for 24 hours. Harvest, fix in ethanol, and stain the DNA with propidium iodide (PI). Analyze the DNA content of 10,000-20,000 cells using a flow cytometer.
-
Interpretation: An accumulation of cells in the G1, S, or G2/M phase compared to the untreated control indicates cell cycle arrest at that checkpoint. This can be corroborated by Western blot analysis for key regulator proteins like p53 and p21.[9][13]
B. Apoptosis Induction:
Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.
-
Protocol: Treat cells with the compound, then stain with Annexin V (which binds to phosphatidylserine on the outer leaflet of apoptotic cells) and PI (which enters late apoptotic/necrotic cells). Analyze by flow cytometry.
-
Interpretation: An increase in Annexin V-positive cells indicates apoptosis. This can be confirmed by Western blotting for markers of apoptosis, such as cleaved PARP and activated caspases (e.g., caspase-7, caspase-8).[9][13]
Caption: A potential intrinsic apoptosis pathway activated by the derivatives.
Conclusion and Forward Look
This guide outlines a robust, mechanism-driven strategy for the in vitro evaluation of this compound derivatives. By systematically assessing their activity against relevant microbial and cancer cell panels and comparing them to established standards, researchers can efficiently identify lead compounds. The emphasis on validating the proposed bioreductive mechanism through selectivity assays (anaerobic vs. aerobic, cancer vs. normal, hypoxia vs. normoxia) provides a strong foundation for advancing the most promising candidates into further preclinical development, including pharmacokinetic and in vivo efficacy studies.[14] The structural modifications inherent in a library of derivatives will also allow for the development of a clear Structure-Activity Relationship (SAR), guiding the next generation of rational drug design.[15]
References
-
Title: Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors Source: PubMed URL: [Link]
-
Title: Some nitroimidazole derivatives as antibacterial and antifungal agents in in vitro study Source: Polish Journal of Microbiology URL: [Link]
-
Title: Synthesis, Characterization and Evaluation of Antimicrobial Activity for New Nitroimidazole Derivatives Source: International Journal of Drug Delivery Technology URL: [Link]
-
Title: Nitroimidazoles | Concise Medical Knowledge Source: Lecturio URL: [Link]
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Title: Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia Source: International Journal for Parasitology: Drugs and Drug Resistance URL: [Link]
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Title: Synthesis and antimicrobial activities of some new nitroimidazole derivatives Source: PubMed URL: [Link]
-
Title: In-vitro studies of two 5-nitroimidazole derivatives Source: PubMed URL: [Link]
-
Title: Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases Source: ACS Infectious Diseases URL: [Link]
-
Title: Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety Source: Molecules URL: [Link]
-
Title: Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety (Duplicate) Source: MDPI URL: [Link]
-
Title: Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore Source: MDPI URL: [Link]
-
Title: The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells Source: PubMed URL: [Link]
-
Title: The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells Source: PMC - NIH URL: [Link]
-
Title: Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors Source: PubMed URL: [Link]
-
Title: Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity Source: RSC Publishing URL: [Link]
-
Title: Synthesis, Characterization, and Anticancer Activity of Novel Imidazo[1,2-a]pyridine Linked 1,2,3-Triazole Derivatives Source: ResearchGate URL: [Link]
-
Title: Novel 3-aminoimidazole[1,2-α]pyridine/pyrazine analogues: Synthesis and biological evaluation as anticancer agents Source: ResearchGate URL: [Link]
-
Title: Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations Source: PubMed URL: [Link]
-
Title: Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series Source: PubMed URL: [Link]
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A Comparative Guide to the Synthesis of 8-Nitroimidazo[1,2-a]pyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Nitroimidazo[1,2-a]pyridine-2-carbaldehyde is a key heterocyclic compound with significant potential in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore found in numerous therapeutic agents, and the introduction of a nitro group at the 8-position and a carbaldehyde at the 2-position offers valuable handles for further molecular elaboration and structure-activity relationship (SAR) studies. This guide provides a comparative analysis of two plausible synthetic routes to this target molecule, offering insights into the strategic considerations and experimental nuances of each approach.
The inherent electronic properties of the imidazo[1,2-a]pyridine ring system, characterized by a π-excessive imidazole ring and a π-deficient pyridine ring, dictate the regioselectivity of its functionalization. Electrophilic substitution, for instance, is known to preferentially occur at the C3 position. This presents a significant challenge in the synthesis of derivatives with specific substitution patterns, such as the target compound of this guide. The following sections will dissect two strategic pathways, evaluating their respective strengths and weaknesses based on established chemical principles and available experimental data.
Route 1: Sequential Nitration and Formylation
This synthetic strategy involves the initial construction of the 8-nitro-substituted imidazo[1,2-a]pyridine core, followed by the introduction of the carbaldehyde group at the C2 position.
Step 1: Synthesis of 8-Nitroimidazo[1,2-a]pyridine
The synthesis of the 8-nitroimidazo[1,2-a]pyridine intermediate is most effectively achieved through the cyclization of a pre-functionalized pyridine precursor. The starting material for this step is 2-amino-3-nitropyridine.
Experimental Protocol:
A mixture of 2-amino-3-nitropyridine and chloroacetaldehyde (40% aqueous solution) in a suitable solvent such as ethanol is heated at reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
Causality of Experimental Choices:
The choice of 2-amino-3-nitropyridine as the starting material directly installs the nitro group at the desired 8-position of the final imidazo[1,2-a]pyridine product. The condensation reaction with chloroacetaldehyde is a classic and reliable method for the formation of the imidazole ring. Ethanol is a common and effective solvent for this type of cyclization reaction.
Step 2: C2-Formylation of 8-Nitroimidazo[1,2-a]pyridine
The introduction of a formyl group at the C2 position of the electron-deficient 8-nitroimidazo[1,2-a]pyridine ring is a challenging transformation. A plausible approach is the Vilsmeier-Haack reaction, although its efficacy on such a deactivated substrate may be limited.
Experimental Protocol (Proposed):
To a solution of 8-nitroimidazo[1,2-a]pyridine in anhydrous dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise at 0 °C. The reaction mixture is then heated, and the progress is monitored by TLC. Upon completion, the reaction is quenched with ice-water and neutralized, followed by extraction of the product.
Causality of Experimental Choices:
The Vilsmeier-Haack reaction is a standard method for the formylation of electron-rich aromatic and heteroaromatic compounds. However, the presence of the strongly electron-withdrawing nitro group at the 8-position deactivates the entire ring system towards electrophilic attack. The success of this reaction would depend on forcing conditions (higher temperatures, longer reaction times) to overcome this deactivation. The regioselectivity for C2-formylation in this specific case is not well-documented and may compete with formylation at other positions.
Caption: Synthetic workflow for Route 1.
Route 2: Sequential Formylation and Nitration
This alternative approach reverses the order of functionalization, starting with the synthesis of the 2-carbaldehyde derivative followed by nitration.
Step 1: Synthesis of Imidazo[1,2-a]pyridine-2-carbaldehyde
The synthesis of the imidazo[1,2-a]pyridine-2-carbaldehyde intermediate can be achieved by the condensation of 2-aminopyridine with a suitable three-carbon building block.
Experimental Protocol:
2-aminopyridine is reacted with bromoacetaldehyde diethyl acetal in a solvent such as ethanol, followed by acidic workup to hydrolyze the acetal to the desired aldehyde.
Causality of Experimental Choices:
Bromoacetaldehyde diethyl acetal serves as a stable precursor to the reactive bromoacetaldehyde. The acetal protecting group prevents unwanted side reactions and is readily removed under acidic conditions to furnish the carbaldehyde.
Step 2: Nitration of Imidazo[1,2-a]pyridine-2-carbaldehyde
The regioselective nitration of the imidazo[1,2-a]pyridine-2-carbaldehyde intermediate is the critical and most challenging step in this route. Electrophilic substitution on the imidazo[1,2-a]pyridine ring is strongly directed to the C3 position.
Experimental Protocol (Proposed):
Imidazo[1,2-a]pyridine-2-carbaldehyde is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under carefully controlled temperature conditions.
Causality of Experimental Choices:
A mixture of nitric and sulfuric acids is a standard and potent nitrating agent. The regiochemical outcome of this reaction is a significant concern. The presence of the electron-withdrawing carbaldehyde group at the C2 position may have some influence on the electronic distribution of the ring, but overcoming the inherent preference for C3-nitration is expected to be difficult. The reaction is likely to yield a mixture of isomers, with the 3-nitro and potentially dinitro derivatives being significant byproducts, making the isolation of the desired 8-nitro isomer in good yield highly improbable.
Caption: Synthetic workflow for Route 2.
Comparative Analysis and Performance Data
| Parameter | Route 1: Nitration then Formylation | Route 2: Formylation then Nitration |
| Starting Materials | 2-amino-3-nitropyridine, Chloroacetaldehyde | 2-aminopyridine, Bromoacetaldehyde diethyl acetal |
| Number of Steps | 2 | 2 |
| Key Challenge | C2-formylation of an electron-deficient ring | Regioselective C8-nitration |
| Predicted Yield | Moderate (Formylation step is uncertain) | Low (Due to poor regioselectivity in nitration) |
| Purification | Potentially challenging in the formylation step | Difficult separation of isomers from the nitration step |
| Scalability | Potentially scalable if formylation is optimized | Poorly scalable due to isomer separation |
| Overall Feasibility | More promising, contingent on an effective C2-formylation method | Theoretically challenging and likely inefficient |
Expert Insights and Recommendations
Based on a thorough analysis of the chemical literature and fundamental principles of heterocyclic chemistry, Route 1 is the more strategically sound approach for the synthesis of this compound. The key advantage of this route is the unambiguous installation of the nitro group at the desired 8-position early in the synthesis.
The primary hurdle in Route 1 is the C2-formylation of the electron-deficient 8-nitroimidazo[1,2-a]pyridine intermediate. While the Vilsmeier-Haack reaction is a standard method, its success on this substrate is not guaranteed. Alternative C-H functionalization strategies may need to be explored, such as:
-
Directed ortho-metalation: If a suitable directing group can be temporarily installed on the molecule, it could facilitate lithiation and subsequent formylation at the C2 position.
-
Halogen-metal exchange: Synthesis of a 2-halo-8-nitroimidazo[1,2-a]pyridine followed by halogen-metal exchange and reaction with a formylating agent could be a viable alternative.
In contrast, Route 2 is severely hampered by the issue of regioselectivity in the nitration step. The strong directing effect of the imidazo[1,2-a]pyridine nucleus to the C3 position for electrophilic substitution would likely lead to a complex mixture of products, making the isolation of the desired 8-nitro isomer a formidable challenge. The yield of the target compound via this route is anticipated to be very low, rendering it impractical for most applications.
References
- General synthesis of imidazo[1,2-a]pyridines is widely documented in the chemical literature. For a general overview, see: G. W. H. Cheeseman and R. F. Cookson, "The Chemistry of Heterocyclic Compounds, Imidazo[1,2-a]pyridines," John Wiley & Sons, New York, 1979.
- Discussions on the regioselectivity of electrophilic substitution on imidazo[1,2-a]pyridines can be found in advanced organic chemistry textbooks and specialized review articles on heterocyclic chemistry.
A Comparative Guide to the Validation of Analytical Methods for 8-Nitroimidazo[1,2-a]pyridine-2-carbaldehyde
This guide provides a comprehensive framework for the validation of analytical methods for 8-Nitroimidazo[1,2-a]pyridine-2-carbaldehyde, a heterocyclic compound of interest in pharmaceutical research and development. In the absence of a standardized, compendial method for this specific analyte, this document outlines a scientifically rigorous approach to developing and validating a primary High-Performance Liquid Chromatography (HPLC) method and compares it with viable alternative technologies. The principles and protocols described herein are grounded in the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[1][2]
Introduction: The Imperative for Validated Analytical Methods
This compound belongs to the imidazo[1,2-a]pyridine class of heterocyclic compounds, which are recognized for their diverse pharmacological activities. The presence of a nitro group and an aldehyde functional group suggests potential utility as a synthetic intermediate or a pharmacologically active agent. Rigorous analytical control is paramount to ensure the quality, safety, and efficacy of any pharmaceutical product containing this molecule. Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose, a non-negotiable requirement in drug development.[1][2]
The chemical structure of this compound, featuring a conjugated aromatic system and a nitro chromophore, makes it an ideal candidate for analysis by UV-Vis spectrophotometry. Consequently, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is proposed as the primary analytical technique due to its specificity, sensitivity, and widespread use in the pharmaceutical industry for purity and assay testing.[3][4]
Part 1: Validation of the Primary Analytical Method: HPLC-UV
The validation of the HPLC-UV method will be conducted in accordance with the ICH Q2(R1) and Q2(R2) guidelines, which detail the necessary validation characteristics for analytical procedures.[1][2]
Workflow for HPLC-UV Method Validation
Caption: Workflow for the validation of the proposed HPLC-UV method.
Detailed Experimental Protocols for HPLC-UV Validation
1. Specificity (Stability-Indicating Nature)
-
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of potential impurities, degradation products, and matrix components.[5]
-
Protocol:
-
Forced Degradation Studies: Subject a solution of this compound to various stress conditions as mandated by ICH guidelines (e.g., acidic, basic, oxidative, thermal, and photolytic stress).[3]
-
Chromatographic Analysis: Analyze the stressed samples alongside an unstressed sample and a placebo/blank.
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity of the analyte peak in the presence of degradation products.
-
-
Acceptance Criteria: The method is considered specific if the analyte peak is well-resolved from any degradation products and placebo peaks (resolution > 2), and the peak purity angle is less than the peak purity threshold.
2. Linearity and Range
-
Objective: To establish a linear relationship between the concentration of the analyte and the analytical response over a specified range.
-
Protocol:
-
Prepare a series of at least five standard solutions of this compound at different concentrations, typically ranging from 50% to 150% of the expected working concentration.
-
Inject each standard solution in triplicate.
-
Plot a calibration curve of the mean peak area against the concentration.
-
-
Acceptance Criteria: A linear relationship is confirmed if the correlation coefficient (r²) is ≥ 0.999.
3. Accuracy
-
Objective: To determine the closeness of the test results to the true value.
-
Protocol:
-
Perform recovery studies by spiking a placebo matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare nine determinations (three concentrations, three replicates each).
-
Calculate the percentage recovery for each sample.
-
-
Acceptance Criteria: The mean percentage recovery should be within 98.0% to 102.0%.
4. Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) for repeatability and intermediate precision should not be more than 2.0%.
5. Detection Limit (LOD) and Quantitation Limit (LOQ)
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration at which the analyte peak exhibits a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ should be sufficiently low to allow for the determination of impurities and degradation products at the required levels.
6. Robustness
-
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Introduce small variations to the HPLC method parameters, such as:
-
Flow rate (e.g., ± 0.2 mL/min)
-
Column temperature (e.g., ± 5 °C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
Wavelength of detection (e.g., ± 2 nm)
-
-
Assess the impact of these changes on the system suitability parameters (e.g., resolution, tailing factor, theoretical plates).
-
-
Acceptance Criteria: The system suitability parameters should remain within the predefined limits for all tested variations.
Part 2: Comparison with Alternative Analytical Methods
While HPLC-UV is a robust primary method, other techniques offer complementary advantages, particularly for structural elucidation and analysis in complex matrices.
Logical Flow for Analytical Method Selection
Caption: Logical flow for selecting an appropriate analytical method.
1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC-MS separates volatile and thermally stable compounds in the gas phase followed by detection and identification based on their mass-to-charge ratio.[6] For nitroaromatic compounds, GC can be a powerful tool.[7][8]
-
Applicability: The suitability of GC-MS for this compound is contingent on its thermal stability and volatility. The presence of the polar nitro and aldehyde groups may necessitate derivatization to improve its chromatographic properties.
-
Advantages:
-
High separation efficiency.
-
Provides structural information from mass spectra, aiding in impurity identification.
-
-
Limitations:
-
Potential for thermal degradation of the analyte in the injector port.[9]
-
May require derivatization, adding a step to the sample preparation process.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.[10][11] It is a powerful technique for the analysis of pharmaceutical impurities.[12][13]
-
Applicability: LC-MS/MS is highly suitable for the analysis of this compound, especially for impurity profiling and trace-level quantification. It can provide molecular weight and structural information on unknown degradation products.[14]
-
Advantages:
-
Exceptional sensitivity and selectivity.
-
Provides definitive structural information for impurity identification.
-
Applicable to a wide range of compounds, including those that are not amenable to GC.
-
-
Limitations:
-
Higher cost and complexity compared to HPLC-UV.
-
Matrix effects can influence ionization efficiency, potentially affecting quantification.
-
Comparative Summary of Analytical Methods
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Chromatographic separation followed by UV absorbance detection. | Separation of volatile compounds followed by mass spectrometric detection.[6] | Chromatographic separation coupled with tandem mass spectrometry.[10] |
| Specificity | Good, can be enhanced with PDA detection. | High, based on both retention time and mass spectrum. | Very high, based on retention time and specific mass transitions. |
| Sensitivity | Moderate (ng range). | High (pg range), especially with selective detectors. | Very high (fg to pg range). |
| Quantification | Excellent, highly reproducible. | Good, but can be affected by thermal stability and matrix effects.[9] | Excellent, but requires careful management of matrix effects. |
| Impurity ID | Limited to co-chromatography with known standards. | Good, based on library matching of mass spectra. | Excellent, provides definitive structural information.[11] |
| Cost & Complexity | Low to moderate. | Moderate to high. | High. |
| Primary Use Case | Routine quality control (assay, purity, dissolution). | Analysis of volatile impurities and residual solvents. | Impurity profiling, structural elucidation, bioanalysis. |
Conclusion
The validation of analytical methods is a critical component of pharmaceutical development, ensuring the delivery of safe and effective medicines. For this compound, a well-validated HPLC-UV method serves as a robust and reliable technique for routine quality control. The detailed validation protocol provided in this guide, based on ICH principles, establishes a clear pathway for demonstrating the method's suitability.
Furthermore, the comparison with alternative methods such as GC-MS and LC-MS/MS highlights the complementary nature of modern analytical techniques. While HPLC-UV is ideal for routine analysis, LC-MS/MS is indispensable for the comprehensive characterization of impurities and degradation products, reflecting a holistic and scientifically sound approach to analytical method lifecycle management.
References
-
(No Title)
-
GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD.
-
A New Method for Detection of Aromatic Aldehydes.
-
LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System.
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
-
A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing.
-
Application Notes & Protocols for the Analysis of Nitroaromatic Compounds by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Validation of Related-Substances Determination Methods for Detecting Unidentified Substances (A Review).
-
HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
-
Stability Indicating HPLC Method Development and Validation.
-
Analytical Methods for Atmospheric Carbonyl Compounds: A Review.
-
Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization.
-
Development and validation of stability indicating HPLC method for quantification of tinidazole.
-
Structure Elucidation of Unknown Impurity using LC-MS/MS.
-
Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
-
METHOD 8091: NITROAROMATICS AND CYCLIC KETONES BY GAS CHROMATOGRAPHY.
-
Q2(R2) Validation of Analytical Procedures.
-
Nitroimidazole Interlaboratory Study 03/01.
-
Stability Indicating HPLC Method Development –A Review.
-
ALDEHYDES, SCREENING 2539.
-
Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS.
-
Method development and validation of related substances in Pantoprazole Sodium by RP HPLC.
-
Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC.
-
METHOD FOR THE DETERMINATION FO ALDEHYDES AND KETONES IN AMBIENT AIR USING HPLC.
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
-
Related Substances-Method Validation-PPT_slide.
-
Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS.
-
Learn how to conduct structural analysis of impurities in pharmaceuticals.
-
Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC.
-
Voltammetric determination of 5-nitroimidazole derivatives in honey and HPLC-MS/MS confirmation.
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The Rise of Nitroimidazoles: A Comparative Guide to the Efficacy of 8-Nitroimidazo[1,2-a]pyridine Derivatives Against Drug-Resistant Tuberculosis
Introduction: A New Front in the War Against an Ancient Foe
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health threat, claiming over a million lives annually. The escalating crisis of multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB strains has severely compromised the efficacy of traditional therapeutic regimens, creating an urgent need for novel antimicrobial agents with unique mechanisms of action.[1][2]
In this shifting landscape, a class of compounds known as nitroimidazoles has emerged as a powerful new tool in the anti-tubercular arsenal.[3][4] Within this class, 8-nitroimidazo[1,2-a]pyridine derivatives are showing exceptional promise, demonstrating potent activity against both drug-sensitive and highly resistant Mtb strains. This guide provides an in-depth, objective comparison of the efficacy of these emerging derivatives against existing first- and second-line anti-TB drugs, supported by experimental data to inform researchers, scientists, and drug development professionals.
A Divergent Mechanism of Action: Targeting Mycobacterial Respiration
Unlike many existing anti-TB drugs that target cell wall synthesis or DNA replication, the most promising imidazo[1,2-a]pyridine derivatives, such as the clinical candidate Telacebec (Q203) , employ a novel strategy: the targeted disruption of cellular respiration.
Telacebec functions as a potent inhibitor of the cytochrome bc1 complex (also known as complex III or QcrB) in the mycobacterial electron transport chain.[5][6][7][8] This complex is a crucial component of the oxidative phosphorylation pathway, responsible for the majority of adenosine triphosphate (ATP) synthesis, the cell's primary energy currency.[9] By binding to the QcrB subunit, Telacebec effectively blocks the transfer of electrons, leading to a rapid depletion of intracellular ATP and subsequent bacterial cell death.[7][9] This mechanism is distinct from the recently approved nitroimidazole drugs, delamanid and pretomanid, which are pro-drugs requiring reductive activation to exert their effects, primarily inhibiting mycolic acid synthesis and generating reactive nitrogen species.[3]
This unique mechanism of action is a key reason for the potent activity of Telacebec against Mtb strains that are resistant to conventional drugs.
Figure 2. MABA Experimental Workflow
Step-by-Step Methodology:
-
Plate Preparation:
-
Using a sterile 96-well microplate, add 200 µL of sterile deionized water to all outer perimeter wells to minimize evaporation from the test wells. [10] * Add 100 µL of Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to the test wells (e.g., rows B-G, columns 2-11). [11] * Add 100 µL of the test compound at 2x the highest desired final concentration to the wells in column 2.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 2 to column 3, mixing, and continuing this process across the plate to column 10. Discard 100 µL from column 10. Column 11 serves as the drug-free growth control. [11]
-
-
Inoculation:
-
Prepare an inoculum of Mtb H37Rv (or other strains) and adjust the turbidity to a McFarland standard of 1.0, then dilute it 1:20 in 7H9 broth.
-
Add 100 µL of the prepared bacterial suspension to each test well (columns 2-11), resulting in a final volume of 200 µL. [12]
-
-
Incubation:
-
Seal the plate with paraffin film to prevent contamination and evaporation.
-
Incubate the plate at 37°C for 5 days. [12]
-
-
Development and Reading:
-
After the initial incubation, add 50 µL of a freshly prepared 1:1 mixture of 10x Alamar Blue reagent and 10% Tween 80 to one of the growth control wells (e.g., B11). [12] * Re-incubate the plate for 24 hours. [12] * If the control well has turned from blue to pink, indicating sufficient bacterial growth, add 50 µL of the Alamar Blue/Tween 80 mixture to all remaining wells.
-
If the control well remains blue, re-incubate the plate and check daily, adding the reagent to all wells only after the control shows a color change. [12] * Once the reagent is added to all wells, incubate for a final 24 hours.
-
Record the results. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink. [12][11]
-
Conclusion and Future Outlook
8-Nitroimidazo[1,2-a]pyridine derivatives, exemplified by the clinical candidate Telacebec (Q203), represent a significant advancement in the fight against tuberculosis. Their novel mechanism of action, targeting the cytochrome bc1 complex, translates into outstanding potency against a full spectrum of drug-sensitive and drug-resistant M. tuberculosis strains. Both in vitro and in vivo data demonstrate a level of efficacy that is often superior to existing first- and second-line drugs.
The favorable safety and pharmacokinetic profiles observed in early clinical studies further bolster their potential. As these compounds progress through clinical development, they offer the promise of forming the backbone of new, shorter, and more effective universal treatment regimens for all forms of tuberculosis. Continued research and clinical evaluation are critical to realizing the full potential of this exciting new class of anti-tubercular agents.
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A Comparative Guide to the In Vivo Evaluation of 8-Nitroimidazo[1,2-a]pyridine Derivatives
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] Its synthetic accessibility and broad spectrum of biological activities have made it a focal point for drug discovery.[2][4] A particularly noteworthy subset of this class involves derivatives bearing a nitro group, especially at the 8-position. While the user's topic specifies the 8-Nitroimidazo[1,2-a]pyridine-2-carbaldehyde scaffold, it is critical to understand that the carbaldehyde is often a versatile synthetic intermediate. It serves as a handle for creating a diverse library of compounds, such as carboxamides, hydrazones, and other functionalities, which are then evaluated for biological activity. This guide will focus on the in vivo performance of these downstream derivatives, primarily in the fields of infectious diseases where the nitro group plays a crucial role in their mechanism of action.
This guide provides a comparative analysis of key derivatives, delving into the experimental data that underpins their development. We will explore the causality behind the chosen in vivo models and protocols, offering insights for researchers aiming to advance compounds from this promising chemical class.
Antitubercular Activity: Targeting the Mtb Respiratory Chain
The most significant progress for imidazo[1,2-a]pyridine derivatives has been in the fight against tuberculosis (TB), including multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains.[1][5][6] The 8-nitro substitution is less common in this specific application; rather, other substitutions on the imidazo[1,2-a]pyridine core, particularly the 3-carboxamides, have yielded potent clinical candidates. These compounds, often referred to as Imidazo[1,2-a]Pyridine Amides (IPAs), function by inhibiting the cytochrome bc1 complex (QcrB), a critical component of the electron transport chain essential for cellular respiration and ATP synthesis in Mycobacterium tuberculosis (Mtb).[1][5]
Comparative In Vivo Efficacy and Pharmacokinetics of Lead IPAs
The development of IPAs has been a journey of meticulous structural optimization to enhance potency while maintaining favorable drug-like properties. An early lead, compound 8 , showed exceptional potency against both extracellular and intracellular Mtb but suffered from poor plasma exposure due to high lipophilicity.[5] This led to the development of Telacebec (Q203), a clinical candidate with improved pharmacokinetic properties.[5] Further scaffold hopping and side-chain modifications have generated additional promising compounds.[1][5]
| Compound | In Vitro Potency (MIC) | In Vivo Model | Dosing & Route | Efficacy (Log CFU Reduction vs. Control) | Key PK Parameters (Mouse) | Reference |
| Telacebec (Q203) | ≤0.035 µM (DS & DR Mtb) | Chronic TB Mouse Model | 25 mg/kg, PO | ~2.0 (Lungs, 4 weeks) | AUC₀₋∞: 46,637 h·ng/mL | [5] |
| IPA 22 | <0.035 µM (DS & DR Mtb) | N/A (PK study only) | 25 mg/kg, PO | Not Reported | AUC₀₋∞: 54,916 h·ng/mL | [5] |
| Compound 4 | ≤0.03–0.8 µM (MDR/XDR Mtb) | N/A (PK study only) | 3 mg/kg, PO | Not Reported | AUC: 3850 ng·h/mL, t₁/₂: 13.2 h, F%: 31.1% | [5] |
| Compound 18 | ≤0.006 µM (Mtb H37Rv) | N/A (PK study only) | 3 mg/kg, PO | Not Reported | AUC: 12,000 ng·h/mL, t₁/₂: 11.2 h, F%: 89% | [7] |
DS: Drug-Susceptible; DR: Drug-Resistant; PO: Oral; AUC: Area Under the Curve; t₁/₂: Half-life; F%: Bioavailability.
Expert Insight: The data clearly illustrates the iterative process of drug development. While in vitro potency is a prerequisite (e.g., Compound 18 has an outstanding MIC of ≤0.006 µM), superior in vivo performance hinges on pharmacokinetics.[7] Compound 18's high oral bioavailability (89%) and substantial exposure (AUC 12,000 ng·h/mL) make it a more promising candidate for further preclinical development than Compound 4, despite both having excellent potency.[5][7] The improved aqueous solubility and resulting higher plasma levels of IPA 22 over Q203 demonstrate a successful optimization strategy.[5]
Antiprotozoal Activity: Targeting Leishmaniasis and Trypanosomiasis
Derivatives of 3-nitroimidazo[1,2-a]pyridine have shown significant promise as agents against protozoan parasites, particularly those causing leishmaniasis and trypanosomiasis.[2][8] The nitro group is essential for their mechanism of action, which is believed to involve enzymatic reduction by parasitic nitroreductases to generate cytotoxic radical species.[2]
Comparative In Vivo Performance in Leishmaniasis Models
Structure-activity relationship (SAR) studies have focused on modifying positions 2 and 8 of the 3-nitroimidazo[1,2-a]pyridine core to enhance efficacy and improve physicochemical properties like aqueous solubility.[9]
| Compound | In Vitro Potency (EC₅₀ vs. L. infantum) | In Vivo Model | Dosing & Route | Efficacy (% Parasite Reduction) | Key Physicochemical/PK Properties | Reference |
| Fexinidazole | 15.9 µM | N/A | N/A | N/A | Clinical drug, used as a reference | [9] |
| Hit Compound 1 | 3.7 µM (intracellular amastigote) | N/A (Candidate for in vivo) | N/A | N/A | Greatly improved aqueous solubility , good mouse microsomal stability (T₁/₂ > 40 min), high GI permeability | [9] |
| DNDI-0690 | Potent (not specified) | Mouse Model of Cutaneous Leishmaniasis | 50 mg/kg, PO (2 doses) | 100-fold reduction in L. mexicana | Rapid and near-complete distribution into infected dermis | [10] |
Expert Insight: For antiprotozoal applications, achieving adequate drug exposure at the site of infection is paramount. The study on DNDI-0690 highlights a critical aspect of in vivo evaluation: measuring free drug concentration in the target tissue.[10] Using skin microdialysis, researchers confirmed that oral administration led to rapid and extensive distribution of the unbound, active compound into the infected dermis, explaining its potent in vivo efficacy.[10] This contrasts with topical application, which resulted in poor skin permeation (<1%).[10] This is a crucial finding that directs the future development towards an oral formulation for cutaneous leishmaniasis.
Methodologies: Protocols for In Vivo Evaluation
The trustworthiness of preclinical data relies on robust, well-designed experimental protocols. Below are standardized workflows for assessing the efficacy and pharmacokinetics of novel imidazo[1,2-a]pyridine derivatives.
Protocol 1: Chronic Mouse Model of Tuberculosis Efficacy
This model is the gold standard for evaluating the bactericidal activity of new anti-TB drug candidates, as it mimics key aspects of human pulmonary tuberculosis.
Objective: To determine the in vivo bactericidal activity of a test compound by measuring the reduction in bacterial load (CFU) in the lungs and spleens of chronically infected mice.
Methodology:
-
Animal Model: BALB/c or C57BL/6 mice (female, 6-8 weeks old).
-
Infection: Mice are infected via the aerosol route with a low dose (~100-200 CFU) of M. tuberculosis H37Rv using a calibrated aerosol exposure system (e.g., Glas-Col). This route is chosen as it establishes a primary infection in the lungs, similar to human transmission.
-
Establishment of Chronic Infection: The infection is allowed to establish for 4-6 weeks post-exposure. At this stage, a stable, high bacterial load is present in the lungs and has disseminated to the spleen.
-
Treatment Initiation: A baseline group of mice (n=4-5) is euthanized to determine the pre-treatment bacterial load. The remaining mice are randomized into treatment groups:
-
Vehicle Control (e.g., 0.5% methylcellulose)
-
Test Compound (e.g., 25 mg/kg, daily, by oral gavage)
-
Positive Control (e.g., Isoniazid at 10 mg/kg)
-
-
Dosing: Compounds are administered once daily, 5-6 days a week, for 4 weeks. Oral gavage is the preferred route to evaluate potential oral drug candidates.
-
Endpoint Analysis: 24 hours after the final dose, mice are euthanized. Lungs and spleens are aseptically harvested, homogenized in sterile saline with 0.05% Tween-80.
-
CFU Enumeration: Serial dilutions of the homogenates are plated on Middlebrook 7H11 agar supplemented with OADC. Plates are incubated at 37°C for 3-4 weeks, after which colonies are counted.
-
Data Analysis: Results are expressed as log₁₀ CFU per organ. The efficacy of the test compound is determined by comparing the mean log₁₀ CFU of the treated group to the vehicle control group.
Protocol 2: Mouse Pharmacokinetic (PK) Study
This protocol is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound, which are critical for predicting its potential for success in humans.
Objective: To determine key pharmacokinetic parameters (AUC, Cₘₐₓ, t₁/₂, bioavailability) of a test compound after intravenous and oral administration.
Methodology:
-
Animal Model: CD-1 or BALB/c mice (male, 6-8 weeks old).
-
Formulation:
-
IV solution: Compound dissolved in a vehicle suitable for injection (e.g., 5% DMSO, 40% PEG400, 55% saline).
-
PO suspension: Compound suspended in an oral vehicle (e.g., 0.5% methylcellulose).
-
-
Administration:
-
IV Group (n=3-4): Administer a single bolus dose (e.g., 1-3 mg/kg) via the tail vein. The IV route provides 100% bioavailability and serves as the reference for calculating oral bioavailability.
-
PO Group (n=3-4): Administer a single dose (e.g., 3-10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect sparse blood samples (approx. 30-50 µL) from each mouse at multiple time points into EDTA-coated capillaries. A typical schedule is:
-
IV: 2 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h.
-
PO: 15 min, 30 min, 1h, 2h, 4h, 8h, 24h.
-
-
Plasma Preparation: Centrifuge blood samples immediately to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method. This technique provides the necessary sensitivity and selectivity for accurate measurement.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data to calculate parameters such as:
-
Cₘₐₓ: Maximum observed plasma concentration.
-
Tₘₐₓ: Time to reach Cₘₐₓ.
-
AUC: Area under the plasma concentration-time curve.
-
t₁/₂: Elimination half-life.
-
F% (Oral Bioavailability): (AUC_PO / AUC_IV) × (Dose_IV / Dose_PO) × 100.
-
Visualizing Workflows and Structures
Diagrams are essential for clarifying complex processes and relationships in drug discovery.
General Synthetic Pathway
Caption: General synthesis of 8-nitroimidazo[1,2-a]pyridine derivatives.
In Vivo TB Efficacy Study Workflow
Caption: Workflow for a chronic mouse model of tuberculosis study.
In Vivo Pharmacokinetic Study Workflow
Caption: Workflow for a typical mouse pharmacokinetic (PK) study.
Conclusion and Future Directions
Compounds derived from the 8-nitroimidazo[1,2-a]pyridine and related scaffolds represent a highly promising area for the development of new anti-infective agents. The extensive in vivo data for antitubercular imidazo[1,2-a]pyridine-3-carboxamides demonstrates a clear path from lead optimization to clinical candidacy, driven by enhancing pharmacokinetic properties to maximize in vivo exposure and efficacy.[5][7] Similarly, the potent antiprotozoal activity of 3-nitro derivatives, coupled with detailed pharmacokinetic studies at the site of infection, provides a strong rationale for their advancement as oral therapeutics for diseases like leishmaniasis.[9][10]
Future research should continue to focus on optimizing the ADME and safety profiles of these compounds. For antitubercular agents, the goal is to develop compounds suitable for shorter, safer, and more effective combination regimens. For antiprotozoal candidates, improving oral bioavailability and ensuring sustained exposure in relevant tissues will be key to translating in vitro potency into clinical success. The protocols and comparative data presented in this guide offer a framework for the rigorous, evidence-based evaluation required to achieve these goals.
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A Comparative Guide to the Cross-Reactivity of 8-Nitroimidazo[1,2-a]pyridine-2-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of contemporary drug discovery, the pursuit of highly selective therapeutic agents remains a paramount objective. The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds with applications ranging from anticancer to anti-infective therapies.[1][2] Within this class, 8-nitroimidazo[1,2-a]pyridine-2-carbaldehyde and its derivatives have garnered significant interest, particularly as potential treatments for neglected tropical diseases such as leishmaniasis and trypanosomiasis.[3] However, the inclusion of a nitroaromatic moiety, a common feature in drugs targeting these protozoan parasites, raises critical questions about compound selectivity and the potential for off-target effects.
This guide provides an in-depth comparative analysis of the cross-reactivity of this compound derivatives. We will explore the underlying mechanism of action that dictates their biological activity, compare their selectivity profiles with established and alternative therapies, and provide detailed experimental protocols for assessing cross-reactivity in your own research.
The Double-Edged Sword: Nitroreductase-Mediated Bioactivation
The biological activity of nitroaromatic compounds, including 8-nitroimidazo[1,2-a]pyridine derivatives, is intrinsically linked to the bioreduction of the nitro group.[4] This process is typically mediated by nitroreductases (NTRs), a class of enzymes found in various organisms, including protozoan parasites.[5] The reduction of the nitro group generates highly reactive cytotoxic species, such as nitroso and hydroxylamine derivatives, as well as radical anions, which can induce widespread cellular damage by reacting with macromolecules like DNA, proteins, and lipids.[6]
This mechanism of action, while effective against the target pathogen, is also a primary source of potential cross-reactivity and off-target toxicity. The presence of NTR-like enzymes in the host, albeit with different substrate specificities, can lead to the activation of the drug in non-target cells, resulting in adverse effects. Therefore, understanding the selectivity of a nitroaromatic compound is largely a function of its substrate specificity for parasitic versus host cell nitroreductases.
Caption: Nitroreductase-mediated bioactivation of 8-nitroimidazo[1,2-a]pyridine derivatives.
Comparative Selectivity Profile
A crucial aspect of evaluating any new therapeutic candidate is to compare its performance against existing treatments. Here, we compare the cross-reactivity profile of 8-nitroimidazo[1,2-a]pyridine derivatives with the established nitroaromatic drug, fexinidazole, and other non-nitroaromatic alternatives used for similar indications.
Nitroaromatic Comparators: Fexinidazole
Fexinidazole, a 5-nitroimidazole, is an oral medication used to treat human African trypanosomiasis (sleeping sickness).[7] Its mechanism of action also relies on nitroreductase-mediated activation. While effective, fexinidazole is known to have a range of side effects, highlighting the potential for off-target activity inherent in this class of drugs.
| Feature | 8-Nitroimidazo[1,2-a]pyridine Derivatives | Fexinidazole (5-Nitroimidazole) |
| Primary Indication | Leishmaniasis, Trypanosomiasis (investigational) | Human African Trypanosomiasis |
| Mechanism of Action | Nitroreductase-mediated bioactivation | Nitroreductase-mediated bioactivation |
| Cytotoxicity (HepG2) | Low cytotoxicity reported for some derivatives (CC50 > 100 µM)[8][9] | Data on direct comparison with HepG2 is limited, but side effects are known. |
| Genotoxicity (Ames Test) | Negative for some non-mutagenic derivatives[5] | Positive in some bacterial strains[7] |
This table provides a general comparison. Specific values can vary significantly between different derivatives.
Non-Nitroaromatic Alternatives
For diseases like leishmaniasis and trypanosomiasis, several non-nitroaromatic drugs are available, each with its own distinct mechanism of action and cross-reactivity profile.
| Drug Class | Example(s) | Mechanism of Action | Known Off-Target Effects / Toxicities |
| Polyene Antifungals | Amphotericin B | Binds to ergosterol in the cell membrane, forming pores and leading to cell death.[10][11] | High potential for nephrotoxicity due to binding to cholesterol in mammalian cell membranes.[11] |
| Alkylphosphocholines | Miltefosine | Multifaceted; disrupts lipid metabolism, membrane integrity, and intracellular calcium homeostasis.[4][5][12] | Gastrointestinal disturbances, teratogenicity.[13] |
| Diamidines | Pentamidine | Accumulates in the parasite and is thought to interfere with DNA, RNA, and protein synthesis.[6][7] | Hypotension, hypoglycemia, nephrotoxicity.[7] |
| Urea Derivatives | Suramin | Inhibits a wide range of enzymes, including those involved in glycolysis.[6][7] | Renal toxicity, neurological symptoms.[7] |
This comparison underscores a critical trade-off in drug design: the broad-spectrum efficacy of nitroaromatic compounds, driven by a general mechanism of oxidative stress, versus the more targeted, but potentially narrower, mechanisms of other drug classes. The ideal candidate would possess the potent activity of a nitroaromatic while exhibiting the selectivity of a more targeted agent.
Experimental Protocols for Assessing Cross-Reactivity
To rigorously evaluate the cross-reactivity of this compound derivatives, a multi-pronged experimental approach is essential. Here, we outline three key methodologies that provide complementary insights into a compound's selectivity.
Kinome Scanning: A Broad View of Kinase Inhibition
Given that the imidazo[1,2-a]pyridine scaffold is a known kinase inhibitor "warhead", assessing the interaction of your compound with a broad panel of human kinases is a critical first step in identifying potential off-target effects.[14][15]
Workflow: KINOMEscan™ (DiscoverX-like) Assay
Caption: KINOMEscan™ workflow for assessing kinase cross-reactivity.
Step-by-Step Methodology:
-
Assay Principle: This is a competition binding assay where a test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified.
-
Preparation:
-
Prepare a stock solution of the this compound derivative in DMSO.
-
Select a kinase panel for screening. A broad panel (e.g., >400 kinases) is recommended for initial profiling.
-
-
Assay Execution:
-
In the wells of a microtiter plate containing the immobilized ligand, add the test compound at a fixed concentration (e.g., 1 or 10 µM).
-
Add the DNA-tagged kinase to each well.
-
Incubate to allow for binding to reach equilibrium.
-
-
Quantification:
-
Wash the wells to remove unbound kinase.
-
Elute the bound kinase and quantify the amount of its DNA tag using quantitative PCR (qPCR).
-
-
Data Analysis:
-
Calculate the percent inhibition for each kinase by comparing the amount of bound kinase in the presence of the test compound to a DMSO control.
-
Data is often visualized as a "tree-spot" diagram, where inhibited kinases are highlighted on a phylogenetic tree of the human kinome.
-
Causality and Interpretation: A high percentage of inhibition for a particular kinase indicates a potential off-target interaction. This provides a roadmap for further investigation into the functional consequences of this inhibition in cellular models.
Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement in a Cellular Context
CETSA is a powerful technique to validate compound-target engagement within the complex milieu of a living cell. The principle is that the binding of a ligand to its target protein often increases the thermal stability of that protein.
Workflow: CETSA®
Caption: Cellular Thermal Shift Assay (CETSA®) workflow.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., HepG2 for liver toxicity, or a cancer cell line if evaluating anticancer effects).
-
Treat the cells with the this compound derivative or a vehicle control (DMSO) for a defined period.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
-
Protein Extraction and Separation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
-
Target Detection:
-
Analyze the soluble fractions by Western blotting using an antibody specific for the protein of interest (a suspected off-target identified from kinome scanning, for example).
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the amount of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
-
Self-Validation: The inclusion of a vehicle control at each temperature point is critical for validating any observed thermal shift. Additionally, performing isothermal dose-response experiments can determine the potency of target engagement in the cellular environment.
Quantitative Proteomics: An Unbiased Global View of Off-Target Effects
For a truly comprehensive and unbiased assessment of cross-reactivity, quantitative proteomics can identify all proteins that interact with the compound in a cellular context.
Workflow: Proteome-wide CETSA (Thermal Proteome Profiling)
This advanced method combines the principles of CETSA with mass spectrometry-based proteomics to assess the thermal stability of thousands of proteins simultaneously.
Step-by-Step Methodology:
-
Sample Preparation: Prepare cell lysates from compound-treated and vehicle-treated cells as described for the standard CETSA protocol.
-
Protein Digestion and Labeling:
-
Digest the soluble protein fractions into peptides using an enzyme such as trypsin.
-
Label the peptides from different temperature points with isobaric tags (e.g., TMT or iTRAQ) to enable multiplexed analysis.
-
-
Mass Spectrometry:
-
Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify thousands of proteins across all temperature points.
-
For each identified protein, generate a melting curve in the presence and absence of the compound.
-
Proteins that show a significant thermal shift upon compound treatment are identified as potential direct or indirect targets.
-
Authoritative Grounding: The results from these proteomic studies provide an unbiased view of the compound's "target-space" and can reveal unexpected off-target interactions that would be missed by more targeted approaches.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel anti-infective and anticancer agents. However, the inherent reactivity of the nitroaromatic group necessitates a thorough and rigorous assessment of cross-reactivity to ensure the development of safe and effective medicines.
The comparative data presented here suggest that while nitroaromatic compounds offer a potent mechanism of action, they carry a higher risk of off-target effects compared to some non-nitroaromatic alternatives. The key to successful drug development with this scaffold lies in medicinal chemistry efforts to fine-tune the molecule to favor bioactivation by parasitic nitroreductases over host enzymes, thereby widening the therapeutic window.
The experimental workflows detailed in this guide provide a robust framework for characterizing the selectivity of these compounds. By combining broad-based screening methods like kinome scanning with in-cell target engagement assays such as CETSA and unbiased proteomic approaches, researchers can build a comprehensive understanding of a compound's interaction with the human proteome. This knowledge is not only crucial for lead optimization and candidate selection but also for predicting potential adverse drug reactions and ensuring the development of safer, more effective therapies. As our understanding of the human proteome and the tools to interrogate it continue to advance, so too will our ability to design and develop highly selective drugs that maximize therapeutic benefit while minimizing harm.
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A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. National Institutes of Health. [Link]
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Safety Operating Guide
Navigating the Disposal of 8-Nitroimidazo[1,2-a]pyridine-2-carbaldehyde: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of 8-Nitroimidazo[1,2-a]pyridine-2-carbaldehyde, a heterocyclic compound often utilized in pharmaceutical research and development. Due to its specific chemical structure, a nuanced understanding of its potential hazards is critical for ensuring safe handling and disposal.
Hazard Assessment: Deconstructing the Risk Profile
-
Imidazopyridine Core: The foundational structure, imidazo[1,2-a]pyridine, and its derivatives are known to cause skin, eye, and respiratory irritation.[1][2]
-
Aldehyde Group: Aldehydes as a class can be irritants and sensitizers. Pyridine-2-carbaldehyde, a structural component, is listed as combustible, harmful if swallowed, a cause of skin irritation, and toxic if inhaled.[3][4][5]
-
Nitro Aromatic Group: The presence of a nitro group on an aromatic ring is a significant consideration. Nitroaromatic compounds can be toxic and environmentally persistent.[6][7] Some polynitrated aromatic compounds are known to be explosive, and while this compound is mono-nitrated, this functional group warrants heightened caution.[8][9] The nitro group can increase the compound's reactivity and biological activity, acting as both a pharmacophore and a toxicophore.[10]
Given this composite structure, this compound must be handled as a hazardous substance with the potential for irritation, toxicity, and environmental hazard.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound for any purpose, including disposal preparation, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against splashes and airborne particles, preventing eye irritation or serious damage.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile or Neoprene). | Prevents skin contact, which can cause irritation.[1] |
| Body Protection | A standard laboratory coat. | Protects against incidental skin contact and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area, preferably a certified chemical fume hood. | Minimizes inhalation of any dust or vapors, which may be toxic or cause respiratory irritation.[1][3] |
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in the table above.
-
Containment: For solid spills, gently cover with an inert absorbent material like vermiculite, sand, or a commercial sorbent. Avoid raising dust. For liquid solutions, contain the spill with absorbent pads.
-
Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container. Use non-sparking tools if the compound is in a flammable solvent.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Ventilation: Allow the area to ventilate thoroughly before resuming normal activities.
Step-by-Step Disposal Procedure
Direct chemical neutralization or drain disposal of this compound is not recommended . The complex structure and the presence of the nitro group make the efficacy and safety of common neutralization methods, such as those for simple aldehydes, uncertain.[11][12] The most authoritative guidance for structurally related compounds, such as bromo-substituted imidazopyridine aldehydes, points towards professional disposal.[13]
Operational Disposal Plan:
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Collect solid waste (pure compound, contaminated labware, spill cleanup materials) in a dedicated, robust, and sealable container.
-
Collect liquid waste (solutions containing the compound) in a separate, compatible, and leak-proof container.
-
-
Waste Container Labeling:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation
-
The name of the principal investigator or lab group
-
-
-
Secure Storage:
-
Store the sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Store away from incompatible materials.
-
-
Arrange for Professional Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide them with the full chemical name and any available hazard information.
-
The recommended final disposal method is controlled incineration at a licensed facility, which is the standard for many complex organic and nitroaromatic compounds.[13] This ensures complete destruction of the hazardous material.
-
The following diagram outlines the decision-making workflow for the disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound. This commitment not only protects individuals within the laboratory but also upholds our collective responsibility to the environment. Always consult your institution's specific EHS guidelines, as local regulations may vary.
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Navigating the Synthesis Frontier: A Comprehensive Safety and Handling Guide for 8-Nitroimidazo[1,2-a]pyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The novel heterocyclic compound, 8-Nitroimidazo[1,2-a]pyridine-2-carbaldehyde, presents significant opportunities in medicinal chemistry and drug development.[1] As with any new chemical entity, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance for the safe handling of this compound.
Due to the novelty of this compound, a specific Material Safety Data Sheet (MSDS) is not yet available. Therefore, this guidance is synthesized from the known hazards of structurally similar compounds, namely Imidazo[1,2-a]pyridine-2-carbaldehyde and Pyridine-2-carboxaldehyde, combined with the well-documented effects of the nitro functional group on aromatic systems.[2][3][4]
Hazard Analysis: A Composite Picture of Potential Risks
The foundational structure, Imidazo[1,2-a]pyridine-2-carbaldehyde, is known to cause skin and eye irritation.[2][3] The addition of a nitro group (-NO2) to the aromatic ring is a critical modification that significantly influences the molecule's reactivity and toxicological profile. Aromatic nitro compounds are recognized for their potential to induce oxidative stress and, in some instances, may have mutagenic or carcinogenic effects.[5][6][7] Therefore, this compound should be handled as a substance with the potential for:
-
Skin Irritation and Burns: Causes skin irritation.[8]
-
Serious Eye Damage: Risk of serious damage to eyes.[4]
-
Respiratory Irritation: May cause respiratory irritation.[9]
-
Harmful if Swallowed: Harmful if swallowed.[4]
-
Potential for Mutagenicity/Carcinogenicity: Aromatic nitro compounds are a class of chemicals with potential carcinogenic properties.[6][10]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the causality behind each choice explained.
| PPE Component | Specifications | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when handling larger quantities or when there is a risk of splashing. | Protects against splashes that can cause serious eye damage. The aldehyde and nitro functionalities can be highly irritating to ocular tissue. |
| Hand Protection | Nitrile or neoprene gloves. Double-gloving is recommended. | Provides a robust barrier against skin contact. Latex gloves are not recommended due to their poor resistance to many organic chemicals.[11] |
| Body Protection | A flame-resistant laboratory coat, fully buttoned. | Protects the skin and personal clothing from spills and splashes. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[12] If engineering controls are not sufficient, a NIOSH-approved respirator with organic vapor cartridges is required. | The compound is likely to be a fine powder or crystalline solid that can become airborne. The nitro group can increase volatility and respiratory toxicity. |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure risk.
Engineering Controls
All handling of this compound, including weighing and transfers, must be conducted within a certified chemical fume hood to mitigate inhalation exposure.[11]
Weighing and Transfer Protocol
-
Preparation: Before handling the compound, ensure all necessary PPE is correctly donned. Designate a specific area within the fume hood for the procedure.
-
Weighing: Use a tared, sealed container to weigh the solid compound. This minimizes the potential for aerosolization.
-
Transfer: If transferring the solid, use a spatula and gently add it to the reaction vessel. For solutions, use a calibrated pipette or syringe.
-
Post-Transfer: Immediately and securely cap the stock container. Decontaminate the spatula and any surfaces that may have come into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Responsible Management of Hazardous Waste
Proper disposal of this compound and associated contaminated materials is a critical component of laboratory safety and environmental responsibility.
Waste Segregation
-
Solid Waste: All solid waste contaminated with the compound (e.g., gloves, weighing paper, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.[13]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container for organic waste. Do not mix with other waste streams unless compatibility is confirmed.[14] Nitro compounds should not be discarded in alkaline conditions.[14]
-
Sharps: Contaminated sharps (needles, razor blades) must be placed in a designated sharps container.
Disposal Procedure
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Storage: Store waste containers in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.
-
Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is crucial.
Exposure Response
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15] |
Spill Response
-
Minor Spill (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Carefully collect the contaminated absorbent material into a labeled hazardous waste container.
-
Decontaminate the area with an appropriate solvent and then soap and water.
-
-
Major Spill (outside a fume hood):
By adhering to these rigorous safety protocols, researchers can confidently and safely explore the potential of this compound, fostering a culture of safety and scientific excellence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
